molecular formula C8H16O2 B089460 Heptyl formate CAS No. 112-23-2

Heptyl formate

Cat. No.: B089460
CAS No.: 112-23-2
M. Wt: 144.21 g/mol
InChI Key: XEAMDSXSXYAICO-UHFFFAOYSA-N
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Description

Heptyl formate, also known as formic acid heptyl ester, is a colorless liquid with a fruity, floral odor. It is primarily used as a flavoring agent in the food industry and as a fragrance component in cosmetics. With the molecular formula C8H16O2 and a molecular weight of approximately 144.21 g/mol, this compound belongs to the family of carboxylic acid esters. This compound is soluble in organic solvents but insoluble in water, making it suitable for various applications in flavoring and fragrance formulations. Its pleasant aroma, described as green, waxy, floral, and fruity, allows it to be utilized in products like baked goods, beverages, and perfumes.

Properties

IUPAC Name

heptyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-10-8-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAMDSXSXYAICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059416
Record name Formic acid, heptyl ester
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a fruity, floral, orris-rose odour
Record name Heptyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/12/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

177.00 to 178.00 °C. @ 760.00 mm Hg
Record name Heptyl formate
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URL http://www.hmdb.ca/metabolites/HMDB0034459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in ether, most organic solvents; insoluble in water, 1 ml in 5 ml 70% alcohol (in ethanol)
Record name Heptyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/12/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.88277 (15°)
Record name Heptyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/12/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

112-23-2
Record name Heptyl formate
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URL https://commonchemistry.cas.org/detail?cas_rn=112-23-2
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Record name Heptyl formate
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Record name Formic acid, heptyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Formic acid, heptyl ester
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Record name Heptyl formate
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Record name HEPTYL FORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PU6O623G48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Heptyl formate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Heptyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl formate (B1220265) (C₈H₁₆O₂) is an organic ester recognized for its characteristic fruity aroma.[1] While extensively utilized in the flavor and fragrance industries, its chemical properties and potential biological activities are of increasing interest to researchers in various scientific disciplines, including drug development. This technical guide provides a comprehensive overview of the core chemical and physical properties of heptyl formate, detailed experimental protocols for its synthesis and characterization, and an exploration of its toxicological profile, with a focus on its mechanism of action. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams.

Core Chemical and Physical Properties

This compound, also known as n-heptyl methanoate, is a colorless liquid with a fruity, floral odor.[2][3] It is a carboxylic ester derived from formic acid and heptanol.[4] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₁₆O₂[1][5][6]
Molecular Weight 144.21 g/mol [1][3][5]
CAS Number 112-23-2[1][7]
Appearance Colorless liquid[2][8]
Odor Fruity, floral, green apple-like[1][2][3]
Boiling Point 177-178 °C at 760 mmHg[2][3][5]
Melting Point -46.4 °C[9]
Density 0.882 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.413[2][5]
Flash Point 60 °C (140 °F)[1][5][8]
Solubility Insoluble in water; soluble in ether and most organic solvents.[3][3]
Vapor Pressure 1 mmHg at 25°C[9]

Synthesis of this compound

This compound can be synthesized through the esterification of formic acid with heptanol. Two common laboratory methods for this transformation are the Fischer esterification and the Steglich esterification.

Fischer Esterification

This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[10][11]

Fischer_Esterification Formic_Acid Formic Acid Protonated_Formic_Acid Protonated Formic Acid Formic_Acid->Protonated_Formic_Acid + H⁺ Heptanol Heptanol Tetrahedral_Intermediate Tetrahedral Intermediate Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Protonated_Formic_Acid->Tetrahedral_Intermediate + Heptanol Heptyl_Formate This compound Tetrahedral_Intermediate->Heptyl_Formate - H₂O, - H⁺ Water Water Steglich_Esterification Formic_Acid Formic Acid O_Acylisourea O-Acylisourea Intermediate Formic_Acid->O_Acylisourea + DCC DCC DCC Acyl_DMAP Acyl-DMAP Intermediate O_Acylisourea->Acyl_DMAP + DMAP DCU Dicyclohexylurea (DCU) DMAP DMAP (catalyst) Heptyl_Formate This compound Acyl_DMAP->Heptyl_Formate + Heptanol, - DMAP Heptanol Heptanol Physical_Properties_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Property Determination Synthesis This compound Synthesis (Fischer or Steglich) Purification Purification (Fractional Distillation) Synthesis->Purification Boiling_Point Boiling Point (Thiele Tube/Distillation) Purification->Boiling_Point Density Density (Pycnometry) Purification->Density Refractive_Index Refractive Index (Abbe Refractometer) Purification->Refractive_Index Toxicity_Pathway Heptyl_Formate This compound Hydrolysis Hydrolysis (e.g., by esterases) Heptyl_Formate->Hydrolysis Formic_Acid Formic Acid Hydrolysis->Formic_Acid Mitochondrion Mitochondrion Formic_Acid->Mitochondrion Enters Cytochrome_Oxidase Cytochrome c Oxidase (Complex IV) Formic_Acid->Cytochrome_Oxidase Inhibits ETC Electron Transport Chain Cytochrome_Oxidase->ETC Part of ATP_Production ATP Production Cytochrome_Oxidase->ATP_Production Disruption ETC->ATP_Production Drives Cellular_Respiration Cellular Respiration ATP_Production->Cellular_Respiration Essential for Hypoxia Histotoxic Hypoxia ATP_Production->Hypoxia Leads to

References

A Comprehensive Technical Guide to Heptyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of heptyl formate (B1220265) (CAS No. 112-23-2), a carboxylic ester with significant applications in the flavor, fragrance, and pharmaceutical industries. This document collates essential chemical and physical properties, synthesis protocols, safety information, and potential research applications to support ongoing scientific endeavors.

Chemical and Physical Properties

Heptyl formate, also known as heptyl methanoate, is a colorless liquid characterized by a fruity-floral odor with undertones of orris and rose, and a sweet taste reminiscent of plum.[1] It is a synthetic flavoring agent and is also found naturally in kumquat peel oil and beer.[1]

Table 1: General Chemical Properties of this compound
PropertyValueSource
CAS Number 112-23-2[2][3][4][5][6]
Molecular Formula C8H16O2[2][3][4][6][7]
Molecular Weight 144.21 g/mol [2][3][4][6][7]
IUPAC Name This compound[7]
Synonyms Heptyl methanoate, n-Heptyl formate, Formic acid heptyl ester[2][4][6]
EINECS Number 203-949-0[2][5]
Table 2: Physical and Spectroscopic Data of this compound
PropertyValueSource
Appearance Colorless to light yellow liquid[1]
Odor Fruity, green apple-like[1][3]
Boiling Point 177-178 °C[1][4]
Melting Point -46.4 °C[8]
Flash Point 60 °C (140 °F) TCC[2][3][4]
Density 0.882 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.413[1][4]
Vapor Pressure 1 mmHg at 25 °C[8]
Water Solubility 0.23 g/L (Predicted)[9]
logP 3.26 (Predicted)[9]

Synthesis of this compound

This compound is typically synthesized via the esterification of heptanol (B41253) with formic acid under acidic catalysis. Alternative methods, including the use of n-heptyl bromide and formamide, have also been reported.[1][8]

Experimental Protocol: Fischer Esterification of Heptanol with Formic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • n-Heptanol

  • Formic acid (≥95%)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Boiling chips

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add 1 mole of n-heptanol and 1.2 moles of formic acid.

  • While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the total moles of reactants).

  • Add a few boiling chips to the flask.

  • Set up the apparatus for reflux and heat the mixture at a controlled temperature of 60-80°C for several hours to drive the reaction to completion.[10]

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 177-178 °C.

Purity Validation: The purity of the synthesized this compound can be validated using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the percentage purity and identify any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure.

Synthesis Pathway Diagram

Synthesis_Pathway Heptanol n-Heptanol HeptylFormate This compound Heptanol->HeptylFormate FormicAcid Formic Acid FormicAcid->HeptylFormate Water Water HeptylFormate->Water + Catalyst H₂SO₄ (catalyst) Catalyst->HeptylFormate

Caption: Fischer esterification of n-heptanol and formic acid to produce this compound.

Applications in Research and Industry

This compound's pleasant fruity aroma makes it a valuable component in the flavor and fragrance industries.[3] It is used to impart apricot, pear, and plum notes to beverages, ice cream, candy, and baked goods.[1] In the fragrance industry, it is added to perfumes, colognes, and personal care products.[3]

For researchers, this compound serves as an interesting model for esterification studies and as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds.[10] It can also act as an intermediate in the synthesis of more complex molecules.[10] Recent research has also explored its potential as a vapor-phase insecticide with low mammalian toxicity.[10]

Safety and Handling

This compound is a flammable liquid and vapor.[7][11] It is known to cause skin irritation and serious eye damage.[7][11]

Table 3: GHS Hazard Information for this compound
Hazard ClassHazard StatementGHS Pictogram
Flammable liquids (Category 3)H226: Flammable liquid and vapor🔥
Skin corrosion/irritation (Category 2)H315: Causes skin irritation
Serious eye damage/eye irritation (Category 1)H318: Causes serious eye damagecorrosive

Handling Precautions:

  • Keep away from heat, sparks, open flames, and other ignition sources.[5][12][13]

  • Keep container tightly closed.[5][12][13]

  • Ground and bond container and receiving equipment.[5][12][13]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[5][12][13]

  • Use only non-sparking tools.[12][13]

  • Take precautionary measures against static discharge.[5]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[5]

  • Wash skin thoroughly after handling.[5]

First Aid Measures:

  • If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[5]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Storage: Store in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[3]

Experimental Workflow: Quality Control of Synthesized this compound

The following diagram illustrates a typical workflow for the quality control analysis of synthesized this compound.

QC_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis cluster_results Results CrudeProduct Crude this compound Distillation Fractional Distillation CrudeProduct->Distillation GCMS GC-MS Analysis Distillation->GCMS NMR NMR Spectroscopy Distillation->NMR Purity Purity Assessment GCMS->Purity Structure Structural Confirmation NMR->Structure FinalProduct Pure this compound Purity->FinalProduct Structure->FinalProduct

Caption: Quality control workflow for synthesized this compound.

References

An In-depth Technical Guide to Heptyl Formate: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptyl formate (B1220265) (C₈H₁₆O₂) is an organic compound classified as a carboxylic ester.[1][2] It is recognized for its characteristic fruity, floral odor and is utilized as a flavoring and fragrance agent.[3][4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and safety information, tailored for a technical audience.

Molecular Structure and Formula

Heptyl formate is the ester formed from heptanol (B41253) and formic acid.[5] Its molecular structure consists of a heptyl group attached to a formate group.

  • Molecular Formula: C₈H₁₆O₂[1][6]

  • IUPAC Name: this compound[1][6]

  • SMILES: CCCCCCCOC=O[1][7]

  • InChI Key: XEAMDSXSXYAICO-UHFFFAOYSA-N[1][6]

  • CAS Registry Number: 112-23-2[6]

Physicochemical Properties

This compound is a colorless liquid with a fruity scent.[3] A summary of its key quantitative properties is presented in the table below.

PropertyValueSource(s)
Molecular Weight 144.21 g/mol [1][6]
Boiling Point 177.0 to 178.0 °C[1]
Melting Point -46.4 °C[8]
Density 0.882 g/cm³[9]
Flash Point 60.0 °C (140.0 °F)[8][10]
Refractive Index n20/D 1.413[8]
Water Solubility 0.23 g/L (Predicted)[2]
logP 3.26 (Predicted)[2]

Experimental Protocols: Synthesis of this compound

A standard laboratory method for the synthesis of this compound is the Fischer esterification of heptanol with formic acid, using an acid catalyst.

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

  • n-Heptanol

  • Formic acid (concentrated)

  • Sulfuric acid (concentrated, as catalyst)

  • Sodium bicarbonate solution (5% aqueous)

  • Anhydrous magnesium sulfate

  • Distilled water

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine one molar equivalent of n-heptanol with two molar equivalents of formic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the alcohol's mass) to the mixture while swirling.

  • Add a few boiling chips to the flask to ensure smooth boiling.

  • Set up the apparatus for reflux and heat the mixture gently using a heating mantle. A recommended temperature is between 60-80°C.[5]

  • Allow the reaction to reflux for 2-3 hours to reach equilibrium.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Distilled water to remove the excess formic acid and sulfuric acid.

    • 5% sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution).

    • Distilled water to remove any residual sodium bicarbonate.

  • Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Decant or filter the dried ester into a distillation flask.

  • Purify the this compound by fractional distillation. Collect the fraction boiling at approximately 177-178°C.[1]

Purity Validation: The purity of the synthesized this compound can be validated using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the compound and assess the presence of any impurities.[6] Infrared (IR) spectroscopy can also be used to confirm the presence of the characteristic ester carbonyl stretch.[6]

An alternative synthesis route involves the reaction of n-heptyl bromide with formamide (B127407) at boiling temperature.[3][8]

Applications in Research and Industry

This compound's primary applications are in the flavor and fragrance industries due to its pleasant fruity odor.[4] It is used as a synthetic flavoring agent in foods such as beverages, ice cream, candy, and baked goods.[3] In a research context, it can be used in esterification studies to investigate reaction mechanisms and to synthesize other related compounds.[5] It also finds use as a solvent in organic synthesis.[5]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[4][11]

  • Handling: Work in a well-ventilated area and avoid contact with skin and eyes.[12] Wear suitable protective clothing, gloves, and safety goggles.[12][13] Keep away from heat, sparks, and open flames.[11]

  • Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition.[4]

  • Spills: In case of a spill, remove all ignition sources and use absorbents for cleanup.[4]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[4]

Diagrams

Synthesis_of_Heptyl_Formate cluster_reactants Reactants cluster_products Products Heptanol n-Heptanol ProtonatedCarbonyl Protonated Carbonyl Intermediate Heptanol->ProtonatedCarbonyl Nucleophilic Attack FormicAcid Formic Acid FormicAcid->ProtonatedCarbonyl H2SO4 H₂SO₄ (catalyst) H2SO4->FormicAcid Protonation HeptylFormate This compound ProtonatedCarbonyl->HeptylFormate Deprotonation & Water Elimination Water Water ProtonatedCarbonyl->Water

Caption: Fischer esterification of this compound.

References

An In-depth Technical Guide to the Physical Properties of Heptyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of heptyl formate (B1220265) (CAS No: 112-23-2), an ester recognized for its characteristic fruity aroma.[1] The data and protocols presented herein are curated for professionals in research and development who require precise and reliable information for applications ranging from chemical synthesis to formulation in the flavor, fragrance, and pharmaceutical industries.[1][2]

Core Physical and Chemical Properties

Heptyl formate, also known as n-heptyl methanoate, is a colorless liquid with the molecular formula C₈H₁₆O₂.[1][3][4] It is characterized as a flammable liquid and vapor.[3][5][6]

Quantitative Data Summary

The physical properties of this compound have been determined through various experimental and computational methods. The following table summarizes the key quantitative data available in the literature.

PropertyValueConditionsSource(s)
Molecular Weight 144.21 g/mol -[1][3][4]
Boiling Point 177.0 - 178.2 °C@ 760 mmHg (1 atm)[3][7][8]
76.0 - 77.0 °C@ 25.00 mmHg[7]
Melting Point -46.4 °C-[8][9]
Density 0.8828 g/cm³@ 15 °C[3]
0.882 g/mL@ 25 °C[7][]
0.877 g/cm³Not Specified[4][8]
Refractive Index (n_D) 1.413@ 20 °C[4][8][]
1.414Not Specified[3]
Vapor Pressure 1.00 mmHg@ 25.00 °C[7][8][11]
Flash Point 60.0 °C (140.0 °F)Closed Cup[1][4][7][8]
Solubility Insoluble in waterGeneral[3][9]
344.7 mg/L@ 25 °C (Estimated)[7]
SolubleIn ether and most organic solvents[3][9]
LogP (o/w) 2.924Estimated[7]

Experimental Protocols for Property Determination

The determination of the physical properties listed above relies on established laboratory techniques. While specific experimental reports for this compound are not detailed in the provided literature, the following sections describe the standard methodologies that would be employed.

Determination of Boiling Point

The boiling point is a critical indicator of purity. It is the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.

Methodology: A common laboratory method involves distillation.

  • Apparatus Setup: A distillation flask is filled with this compound, along with boiling chips to ensure smooth boiling. A thermometer is placed such that its bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor that is distilling. The flask is connected to a condenser, which is in turn connected to a receiving flask.

  • Heating: The distillation flask is heated gently.

  • Data Collection: As the liquid boils, the vapor rises, condenses in the condenser, and collects in the receiving flask. The temperature is recorded when it becomes constant. This stable temperature is the boiling point at the given atmospheric pressure.

  • Pressure Correction: Since the boiling point is dependent on pressure, the atmospheric pressure is recorded, and if it deviates from 760 mmHg, a correction is applied.

Determination of Density

Density is the mass of a substance per unit volume (ρ = m/V).[12] It is an essential property for substance identification and for converting between mass and volume.[13]

Methodology:

  • Apparatus: A calibrated volumetric flask or a pycnometer (density bottle) and an analytical balance are required.[12]

  • Mass Measurement: The mass of the clean, dry volumetric flask is measured accurately on the analytical balance.[14]

  • Volume Measurement: this compound is added to the flask up to the calibration mark. Care is taken to read the volume from the bottom of the meniscus at eye level to avoid parallax error.[12][14]

  • Final Mass Measurement: The mass of the flask containing the this compound is measured.

  • Calculation: The mass of the this compound is determined by subtracting the mass of the empty flask from the final mass. The density is then calculated by dividing the mass of the liquid by its known volume.[12][15] The experiment should be repeated to ensure precision.[12]

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a fundamental physical property used to identify and assess the purity of liquid samples.[16] It is dependent on temperature and the wavelength of light.[16]

Methodology (using an Abbe Refractometer):

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.

  • Sample Application: A few drops of this compound are placed on the clean, dry prism surface of the refractometer.

  • Measurement: The prism is closed, and the light source is switched on. While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

  • Reading the Value: The refractive index is read directly from the instrument's scale.

  • Temperature Control: The temperature is maintained, typically at 20°C, using a circulating water bath connected to the refractometer, as the refractive index is temperature-sensitive.[16]

Visualizations

The physical properties of a chemical compound like this compound are discrete, quantitative values determined by specific, straightforward experimental measurements. These properties do not involve complex signaling pathways, multi-step experimental workflows, or intricate logical relationships that would be appropriately represented by a Graphviz diagram. The most effective and scientifically accepted method for presenting such data is in a structured tabular format, as provided above, which allows for clear and direct comparison of values. Creating a flowchart for a basic measurement like density determination would be trivial and would not add substantive value for the intended scientific audience.

References

Heptyl Formate: A Comprehensive Technical Guide on its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl formate (B1220265) (C₈H₁₆O₂), also known as n-heptyl methanoate, is an organic compound classified as a formate ester. It is a colorless liquid characterized by a fruity, floral odor.[1][2][3] This document provides an in-depth technical overview of the key physicochemical properties of heptyl formate, with a focus on its boiling and melting points. Detailed experimental protocols for the determination of these properties are provided, along with a summary of its physical characteristics. This guide is intended for researchers, scientists, and professionals in the field of drug development and other relevant scientific disciplines who require precise data and methodologies for the handling and characterization of this compound.

Physicochemical Data of this compound

The accurate determination of physical constants such as boiling and melting points is crucial for the purification, identification, and safe handling of chemical compounds. The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Boiling Point 177-178 °C (at 760 mmHg)[1][2][4][5][6][7]
76-77 °C (at 25 mmHg)[4]
Melting Point -46.4 °C[3]
Molecular Weight 144.21 g/mol [1][5]
Density 0.882 g/mL at 25 °C[2][6]
Flash Point 60 °C (140 °F)[4][5]
Solubility Soluble in ether and most organic solvents; insoluble in water.[1][3]
Refractive Index n20/D 1.413[2][5]
Vapor Pressure 1.00 mmHg at 25 °C[3][4]

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the boiling and melting points of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, a standard method for determination is the Thiele tube method, which is suitable for small sample volumes.

Materials:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • This compound sample

  • Heat-resistant mineral oil

  • Bunsen burner or heating mantle

  • Stand and clamps

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The Thiele tube is filled with mineral oil to a level above the side arm.

  • The thermometer and test tube assembly are clamped so that the bulb and sample are immersed in the oil in the main arm of the Thiele tube.

  • The side arm of the Thiele tube is gently heated. This design allows for the circulation of the oil, ensuring uniform heating.

  • As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.

  • The liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Determination of Melting Point

Since this compound is a liquid at room temperature, its melting point is determined at sub-ambient temperatures. A cryostat or a specialized low-temperature melting point apparatus is required. The general principle involves cooling the sample until it solidifies and then observing the temperature at which it melts upon controlled heating.

Materials:

  • Low-temperature melting point apparatus or cryostat

  • Capillary tubes

  • This compound sample

  • Low-temperature thermometer or calibrated thermocouple

Procedure:

  • A small amount of liquid this compound is introduced into a capillary tube, which is then sealed.

  • The capillary tube is placed in the sample holder of the low-temperature melting point apparatus.

  • The apparatus is cooled to a temperature below the expected melting point of this compound (-46.4 °C). This will cause the sample to freeze.

  • Once the sample is completely solid, the apparatus is set to heat at a slow, controlled rate (e.g., 1-2 °C per minute).

  • The temperature at which the first droplet of liquid appears is recorded as the initial melting point.

  • The temperature at which the last crystal of the solid melts is recorded as the final melting point. The melting range provides an indication of purity.

Synthesis and Characterization Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis and subsequent physicochemical characterization of this compound. The primary route for its synthesis is the Fischer esterification of heptanol (B41253) and formic acid.

Heptyl_Formate_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage Reactants Heptanol + Formic Acid (Acid Catalyst) Reaction Fischer Esterification (Reflux) Reactants->Reaction Workup Aqueous Workup (Neutralization & Washing) Reaction->Workup Drying Drying (Anhydrous MgSO4) Workup->Drying Distillation Distillation Drying->Distillation BP_Det Boiling Point Determination Distillation->BP_Det MP_Det Melting Point Determination Distillation->MP_Det Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Distillation->Spectroscopy Final_Product Pure this compound BP_Det->Final_Product MP_Det->Final_Product Spectroscopy->Final_Product

References

A Technical Guide to the Solubility of Heptyl Formate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of heptyl formate (B1220265) in various organic solvents. Heptyl formate (C₈H₁₆O₂), a carboxylic ester, is recognized for its fruity odor and is utilized in the flavor and fragrance industries.[1][2] Its solubility profile is a critical parameter for its application in formulations, chemical synthesis, and purification processes. This document consolidates available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Core Principles of Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible or soluble in one another. This compound, with its ester functional group and a seven-carbon alkyl chain, exhibits a predominantly non-polar character, which dictates its solubility behavior in organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in publicly accessible literature. However, multiple sources confirm its general solubility in many common organic solvents.[1][3] For practical purposes, as a liquid solute, "soluble" can often be interpreted as miscible in all proportions. The semi-quantitative data available is summarized in the table below.

Solvent ClassSolventSolubilityTemperature (°C)Citation
Alcohols 70% Ethanol (in water)1 mL in 5 mLNot Specified[1]
EthanolSolubleNot Specified[4]
MethanolMiscibleNot Specified[5]
Ethers Diethyl EtherSolubleNot Specified[1][3]
General Most Organic SolventsSolubleNot Specified[1][3]
Aqueous WaterInsoluble (Estimated: 344.7 mg/L)25[6]

Experimental Protocol for Determining Solubility of a Liquid in an Organic Solvent

The following is a detailed methodology for the experimental determination of the solubility of a liquid, such as this compound, in an organic solvent. This protocol is based on the widely accepted shake-flask method, which is considered a reliable technique for solubility measurements.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected Organic Solvent (analytical grade)

  • Volumetric flasks

  • Pipettes

  • Thermostatic shaker or water bath

  • Centrifuge and centrifuge tubes (or filtration apparatus with appropriate solvent-resistant filters)

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of a separate, undissolved phase of this compound should be visible.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic vigorous shaking. For some systems, 48 to 72 hours may be necessary.

  • Phase Separation:

    • After the equilibration period, allow the container to rest in the thermostatic bath for at least 24 hours to allow for the separation of the undissolved this compound.

    • To ensure complete separation of the saturated solution from the excess solute, either:

      • Centrifugation: Carefully transfer an aliquot of the supernatant to a centrifuge tube and centrifuge at a high speed until a clear separation is achieved.

      • Filtration: Filter the solution using a syringe filter that is compatible with the organic solvent.

  • Sample Analysis:

    • Accurately pipette a known volume of the clear, saturated supernatant into a volumetric flask and dilute with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated GC-FID or another suitable analytical method to determine the concentration of this compound.

  • Data Calculation and Reporting:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    • The experiment should be repeated at least three times to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Select High-Purity this compound and Analytical Grade Solvent B Add Excess this compound to a Known Volume of Solvent A->B C Seal Container and Place in Thermostatic Shaker B->C D Agitate at Constant Temperature for 24-72 hours C->D E Allow to Settle for >24 hours at Constant Temperature D->E F Extract Clear Supernatant E->F G Centrifuge or Filter the Supernatant F->G H Prepare Dilutions of the Saturated Solution G->H I Analyze by Calibrated GC-FID H->I J Calculate Original Concentration I->J K Report Solubility (e.g., g/100mL) with Standard Deviation J->K

References

Spectroscopic Analysis of Heptyl Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for heptyl formate (B1220265) (C₈H₁₆O₂), a simple ester with applications in the flavor and fragrance industry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Data Presentation

The spectroscopic data for heptyl formate is summarized in the tables below for clear and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~8.05Singlet-
H-2~4.06Triplet~6.7
H-3~1.63Quintet~6.9
H-4, H-5, H-6~1.29Multiplet-
H-7~0.88Triplet~6.8

Note: The above ¹H NMR data are predicted based on standard chemical shift values for esters and alkyl chains. Actual experimental values may vary slightly.

¹³C NMR (Carbon NMR) Data (Predicted)

CarbonChemical Shift (δ, ppm)
C-1~161.2
C-2~64.5
C-3~31.8
C-4~29.1
C-5~25.9
C-6~22.6
C-7~14.1

Note: The above ¹³C NMR data are predicted based on standard chemical shift values. The assignments are based on the structure HCOO-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₃.

Infrared (IR) Spectroscopy

The following table lists the characteristic infrared absorption peaks for this compound.[1][2]

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~2957, 2929, 2858StrongC-H (alkyl)Stretch
~1726StrongC=O (ester)Stretch
~1465MediumC-H (alkyl)Bend
~1180StrongC-O (ester)Stretch
Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern. The most abundant fragments are listed below.[3]

m/zRelative Intensity (%)Proposed Fragment
5699.99[C₄H₈]⁺
7095.08[C₅H₁₀]⁺
4184.74[C₃H₅]⁺
5563.97[C₄H₇]⁺
6954.65[C₅H₉]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol (¹H and ¹³C)

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of this compound, a liquid sample.

  • Sample Preparation:

    • For ¹H NMR, prepare a solution by dissolving 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • For ¹³C NMR, a more concentrated sample is preferable, typically 20-50 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

    • The solvent should be of high purity to avoid interfering signals. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This is often an automated process.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal. A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

FT-IR Spectroscopy Protocol

This protocol describes the acquisition of an FT-IR spectrum of neat this compound.

  • Sample Preparation:

    • As this compound is a liquid, it can be analyzed directly as a "neat" sample.

    • Place one to two drops of the liquid onto the center of a clean, dry IR-transparent window (e.g., NaCl or KBr plates).

    • Place a second window on top of the first, gently pressing to form a thin, uniform liquid film between the plates.

  • Instrument Setup:

    • Ensure the sample compartment of the FT-IR spectrometer is clean and dry.

    • Acquire a background spectrum of the empty sample compartment. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Data Acquisition:

    • Place the prepared sample holder with the salt plates into the spectrometer's sample beam.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Processing:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

This protocol details the analysis of the volatile liquid this compound using EI-MS.

  • Sample Introduction:

    • This compound is a volatile liquid and can be introduced into the mass spectrometer via a gas chromatography (GC-MS) interface or a direct insertion probe.

    • For GC-MS, inject a small volume (e.g., 1 µL) of a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) into the GC. The GC will separate the compound and introduce it into the mass spectrometer.

    • For a direct insertion probe, a small amount of the neat liquid is placed in a capillary tube, which is then inserted into the ion source and heated to volatilize the sample.

  • Ionization:

    • In the ion source, the gaseous this compound molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This causes the molecules to ionize and fragment in a reproducible manner.

  • Mass Analysis:

    • The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing:

    • A detector records the abundance of each ion at a specific m/z value.

    • The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • The fragmentation pattern is analyzed to provide structural information about the molecule.

Visualization of Spectroscopic Workflow

SpectroscopicWorkflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis & Interpretation cluster_structure Structural Elucidation HeptylFormate This compound Sample NMR NMR (¹H & ¹³C) HeptylFormate->NMR IR FT-IR HeptylFormate->IR MS Mass Spec (EI) HeptylFormate->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands, Functional Groups IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis and structural elucidation of this compound.

References

An In-depth Technical Guide to the Thermodynamic Properties of Heptyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of heptyl formate (B1220265). The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in accessible formats, detailing experimental methodologies, and illustrating a logical workflow for thermodynamic characterization.

Core Thermodynamic Properties of Heptyl Formate

This compound (C8H16O2) is a carboxylic acid ester recognized for its fruity, floral odor.[1] Beyond its applications in the fragrance and food industries, a thorough understanding of its thermodynamic properties is essential for its use as a solvent, in chemical synthesis, and for safety assessments.

The following tables summarize key thermodynamic and physical properties of this compound compiled from various reputable sources.

Table 1: Basic Physical Properties of this compound

PropertyValueSource(s)
Molecular Weight144.21 g/mol [1][2]
Boiling Point177.0 to 178.1 °C[1][2][3]
Melting Point-46.4 °C[1]
Density0.882 g/mL at 25 °C[3]
Specific Gravity0.88200 at 25.00 °C[4]
Refractive Indexn20/D 1.413[1][3][5]
Flash Point140.00 °F (60.00 °C)[1][4]
Water SolubilityInsoluble[1]

Table 2: Vapor Pressure of this compound

Temperature (°C)Pressure (mmHg)Source(s)
25.001.00[1][4][5]

Table 3: Critically Evaluated Thermophysical Properties from NIST/TRC Web Thermo Tables

PropertyTemperature/ConditionsValue
Enthalpy of VaporizationFunction of TemperatureData available over 255 K to 696 K
Heat Capacity at Saturation Pressure (Liquid)Function of TemperatureData available over 250 K to 680 K
Heat Capacity at Constant Pressure (Ideal Gas)Function of TemperatureData available over 200 K to 1000 K
Enthalpy of Formation (Liquid)Standard ConditionsCritically evaluated data available
Enthalpy of Formation (Gas)Standard ConditionsCritically evaluated data available
Entropy (Liquid in equilibrium with Gas)Function of TemperatureData available over 250 K to 680 K
Entropy (Ideal Gas)Function of Temperature and PressureData available over 200 K to 1000 K
Viscosity (Liquid in equilibrium with Gas)Function of TemperatureData available over 287.992 K to 690 K
Thermal Conductivity (Liquid in equilibrium with Gas)Function of TemperatureData available over 200 K to 620 K
Source: NIST/TRC Web Thermo Tables[6]

Experimental Protocols for Thermodynamic Property Determination

An ebulliometer is a high-precision instrument for measuring the boiling point of liquids.[2][4]

  • Principle: The apparatus heats a liquid to create a vapor-liquid equilibrium. A highly sensitive thermometer measures the temperature of this equilibrium, which corresponds to the boiling point at a given pressure.[5]

  • Apparatus: A Świętosławski ebulliometer consists of a boiler, Cottrell pumps, a thermowell for the temperature sensor, and a condenser.[4]

  • Procedure:

    • The ebulliometer is filled with a sufficient amount of this compound to ensure the heating element is submerged.[5]

    • A condenser is activated to cool and recirculate the vapor.[5]

    • The liquid is heated, and the Cottrell pumps ensure that the vapor and boiling liquid are in equilibrium and are in contact with the temperature sensor.

    • The system is allowed to equilibrate, and the stable temperature reading is recorded as the boiling point. The corresponding pressure is also recorded.

The isoteniscope method is a standard procedure for determining the vapor pressure of volatile liquids.[1][7]

  • Principle: This static method involves balancing the vapor pressure of the sample against a known external pressure. When the liquid levels in a U-tube manometer within the isoteniscope are equal, the vapor pressure of the sample equals the externally applied pressure, which can be accurately measured.

  • Apparatus: An isoteniscope is a glass instrument with a sample bulb and a U-tube manometer, connected to a vacuum pump and a pressure measuring device.[7]

  • Procedure:

    • The sample bulb is filled approximately three-quarters full with this compound, and the U-tube is partially filled with the same liquid.

    • The sample is degassed by cooling and evacuating the apparatus to remove dissolved air.

    • The isoteniscope is placed in a temperature-controlled bath.

    • At a stable temperature, the external pressure is adjusted until the liquid levels in the U-tube are equal.

    • The external pressure, which is equal to the vapor pressure of the sample at that temperature, is recorded. This process is repeated for a range of temperatures to obtain a vapor pressure curve.[6]

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of liquids.[8]

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature.[9] This difference in heat flow is directly proportional to the heat capacity of the sample.

  • Apparatus: A differential scanning calorimeter with a test chamber containing furnaces, temperature sensors, and sample/reference holders.

  • Procedure:

    • A baseline is established by running the DSC with empty sample and reference pans.

    • A known mass of a sapphire standard (with a well-characterized heat capacity) is placed in the sample pan, and a thermal curve is recorded over the desired temperature range (e.g., -100 to 600 °C) at a controlled heating rate (e.g., 20 °C/min).[8]

    • The sapphire standard is replaced with a known mass of this compound, and the measurement is repeated under the exact same conditions.

    • The heat capacity of the this compound is calculated by comparing its heat flow curve to that of the sapphire standard and the baseline.[10]

The standard enthalpy of formation is often determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.[11]

  • Principle: A known mass of the substance is completely combusted in a sealed container (the "bomb") filled with excess oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

  • Apparatus: An oxygen bomb calorimeter, which includes a high-pressure stainless steel bomb, a water bath, a stirrer, and a high-precision thermometer.

  • Procedure:

    • A weighed sample of this compound is placed in a crucible inside the bomb.

    • The bomb is sealed, pressurized with pure oxygen, and submerged in a known volume of water in the calorimeter.

    • The initial temperature of the water is recorded.

    • The sample is ignited electrically.

    • The final, equilibrium temperature of the water is recorded.

    • The heat of combustion is calculated from the temperature change, the mass of the sample, and the heat capacity of the calorimeter (which is predetermined by combusting a standard substance like benzoic acid).[11] The standard enthalpy of formation can then be calculated using Hess's law with the known standard enthalpies of formation of the combustion products (CO2 and H2O).[12]

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermodynamic characterization of a liquid ester like this compound.

Thermodynamic_Workflow cluster_synthesis Sample Preparation cluster_properties Thermodynamic Property Measurement cluster_analysis Data Analysis and Derived Properties synthesis Synthesis of this compound (e.g., Fischer Esterification) purification Purification (e.g., Distillation) synthesis->purification characterization Purity & Identity Confirmation (GC-MS, NMR) purification->characterization boiling_point Boiling Point Determination (Ebulliometry) characterization->boiling_point vapor_pressure Vapor Pressure vs. Temperature (Isoteniscope Method) characterization->vapor_pressure heat_capacity Heat Capacity Measurement (Differential Scanning Calorimetry) characterization->heat_capacity enthalpy_combustion Enthalpy of Combustion (Bomb Calorimetry) characterization->enthalpy_combustion clausius_clapeyron Calculate Enthalpy of Vaporization (from Vapor Pressure Data) vapor_pressure->clausius_clapeyron hess_law Calculate Enthalpy of Formation (from Combustion Data) enthalpy_combustion->hess_law gibbs_helmholtz Calculate Gibbs Free Energy & Entropy clausius_clapeyron->gibbs_helmholtz hess_law->gibbs_helmholtz

Caption: Experimental workflow for thermodynamic characterization.

References

A Technical Guide to the Natural Occurrence and Analysis of Heptyl Formate in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Heptyl formate (B1220265) is a volatile organic compound (VOC) characterized by a distinct fruity-floral odor, contributing to the aromatic profile of certain plants. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural occurrence of heptyl formate in the plant kingdom. It details the biosynthetic pathways likely responsible for its formation and presents a standardized experimental protocol for its extraction and identification using modern analytical techniques. This document serves as a resource for researchers in phytochemistry, natural product chemistry, and drug development seeking to investigate and quantify this and similar volatile esters in complex plant matrices.

Introduction to this compound

This compound (n-heptyl methanoate) is a carboxylic ester with the molecular formula C₈H₁₆O₂. It is a colorless liquid known for its pleasant fruity and floral aroma, often described with notes of plum, apple, and cucumber.[1][2] Due to these organoleptic properties, it is utilized as a synthetic flavoring agent in the food and beverage industry and in perfumery.[1][3] Beyond its commercial applications, this compound is a naturally occurring VOC in some plant species, where it plays a role in the plant's aromatic bouquet, potentially influencing pollinator attraction or acting as a defense compound. Understanding its distribution, biosynthesis, and quantification in plants is crucial for chemotaxonomic studies, essential oil quality control, and the discovery of novel bioactive compounds.

Natural Occurrence in Plants

The presence of this compound in the plant kingdom appears to be limited and often as a minor or trace component of the essential oil fraction. Its identification has been reported in a few distinct species.

Documented Plant Sources

This compound has been identified in the essential oils of:

  • Kumquat (Fortunella japonica): The peel oil of kumquat is a known source of various volatile esters. While limonene (B3431351) is the major constituent (over 93%), a wide array of minor compounds, including formates, contribute to its characteristic aroma.[4][5] Specifically, citronellyl formate, a related ester, is considered a key odor component in kumquat peel oil.[4]

  • Pelargonium graveolens (Rose Geranium) : The essential oil of rose geranium is chemically complex. Analysis of its ester-rich fractions has confirmed the presence of this compound alongside other formates like citronellyl formate and geranyl formate.[6][7] Interestingly, a study also identified 5-methylhexyl formate (an isomer of this compound) as a new natural product in P. graveolens, suggesting that branched-chain C7 alcohols are also precursors for formate ester biosynthesis in this species.[6]

Quantitative Data Summary

Direct quantitative data for n-heptyl formate is scarce in the available literature, indicating it is typically not a major component. The table below summarizes the reported occurrences and includes quantitative data for more abundant, related formate esters to provide context on the chemical profile of the respective essential oils.

Plant SpeciesPlant PartCompoundConcentration (% of Essential Oil)Reference
Pelargonium graveolensLeavesThis compoundPresent, not quantified[6]
Pelargonium graveolensLeaves5-Methylhexyl formatePresent, not quantified[6]
Pelargonium graveolensLeavesCitronellyl formate13.47%[8]
Pelargonium graveolensLeavesGeranyl formate7.15%[8]
Fortunella japonica (Kumquat)PeelThis compoundReported found[3]
Fortunella japonica (Kumquat)PeelCitronellyl formateHigh Flavor Dilution Factor[4]

Biosynthesis of Volatile Esters

The formation of this compound in plants follows the general pathway for volatile ester biosynthesis. This process involves the enzymatic esterification of an alcohol (heptanol) with an acyl-coenzyme A (acyl-CoA) derivative. The key enzymes in this final step belong to the alcohol acyltransferase (AAT) family, a subset of the BAHD superfamily.[3][9]

The overall pathway can be broken down into two main parts:

  • Precursor Formation :

    • Alcohol (Heptanol) Biosynthesis : Straight-chain alcohols like heptanol (B41253) are typically derived from the fatty acid metabolism pathway. Acyl-CoAs or acyl-ACPs (acyl carrier proteins) are reduced in a multi-step process involving reductases and dehydrogenases to yield the final alcohol.[2][10]

    • Acyl-CoA (Formyl-CoA) Biosynthesis : The formation of the "formyl" group donor is linked to one-carbon metabolism. Formate can be produced through various pathways, including photorespiration. It is then activated to 10-formyl-tetrahydrofolate, which can subsequently lead to the formation of formyl-CoA, the substrate for the AAT enzyme.

  • Esterification :

    • An alcohol acyltransferase (AAT) enzyme catalyzes the condensation of heptanol with formyl-CoA, releasing coenzyme A and forming this compound.[2][9] AATs often exhibit broad substrate specificity, allowing them to produce a wide variety of esters from different alcohol and acyl-CoA precursors available in the cell.[11][12]

This compound Biosynthesis sub_pool Fatty Acid Metabolism heptanoyl_coa Heptanoyl-CoA sub_pool->heptanoyl_coa c1_pool One-Carbon Metabolism formate Formate c1_pool->formate heptanol Heptanol heptanoyl_coa->heptanol Reduction Steps aat Alcohol Acyltransferase (AAT) heptanol->aat formyl_coa Formyl-CoA formate->formyl_coa Activation formyl_coa->aat heptyl_formate This compound aat->heptyl_formate Esterification Analytical Workflow step step process process output output instrument instrument A 1. Sample Collection (e.g., Leaves, Peel) B 2. Sample Preparation (Weighing, Vial Sealing) A->B C 3. HS-SPME Extraction B->C D Incubation & Headspace Generation C->D E Volatile Adsorption on SPME Fiber D->E F 4. GC-MS Analysis E->F G Thermal Desorption in GC Inlet F->G H Chromatographic Separation G->H I Mass Spectrometry Detection H->I J 5. Data Analysis I->J K Compound Identification (Mass Spectra, RI) J->K L Quantification (Peak Area) J->L

References

An In-depth Technical Guide on the Biosynthesis of Heptyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Heptyl formate (B1220265) is a volatile ester recognized for its characteristic fruity and floral aroma, finding applications in the flavor and fragrance industries. While its chemical synthesis is well-established, understanding its biosynthetic origins is crucial for metabolic engineering and the development of natural flavoring agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of heptyl formate, drawing upon evidence from related ester biosynthesis and biocatalytic studies. It details the enzymatic reactions, precursor molecules, and includes relevant quantitative data and experimental protocols to facilitate further research in this area.

Introduction

This compound (C8H16O2) is a carboxylic acid ester that contributes to the aromatic profile of various plants, including the essential oil of Pelargonium graveolens (rose geranium)[1]. While a dedicated biosynthetic pathway for this compound has not been explicitly elucidated in scientific literature, its formation can be inferred from the well-characterized biosynthesis of other volatile esters in plants and microorganisms. This guide synthesizes the available information to propose a likely enzymatic route to this compound.

The proposed biosynthesis hinges on two key components: the alcohol moiety, heptanol (B41253), and the formate moiety, likely derived from formic acid or a related one-carbon donor. The final condensation step is likely catalyzed by a class of enzymes known for their role in ester formation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur via a two-step process: the formation of the precursor molecules, heptanol and a formate donor, followed by their enzymatic condensation.

Step 1: Precursor Formation

  • Heptanol Biosynthesis: Heptanol, a seven-carbon alcohol, can be synthesized through the fatty acid synthesis pathway. Starting from acetyl-CoA, chain elongation occurs, and the resulting fatty acyl-CoA is then reduced to the corresponding alcohol.

  • Formate Donor Biosynthesis: Formic acid, the likely acyl donor, is a central metabolite in one-carbon metabolism. It can be generated through various pathways, including the folate-dependent pathway where 10-formyltetrahydrofolate is converted to formate. Alcohol consumption can impact folate metabolism, which in turn could affect the availability of formate for biosynthetic reactions[2][3][4][5].

Step 2: Enzymatic Esterification

The final step in the proposed pathway is the esterification of heptanol with formic acid. This reaction is likely catalyzed by a lipase (B570770) or an alcohol acyltransferase (AAT). While direct evidence for an enzyme specific to this compound is lacking, studies on similar esters provide strong support for this mechanism. For instance, the lipase Novozym 435 has been successfully used for the enzymatic synthesis of octyl formate from octanol (B41247) and formic acid[6][7]. Alcohol acyltransferases are known for their broad substrate specificity with respect to alcohols, further supporting their potential role in this reaction[8][9][10].

An alternative, though less direct, biosynthetic route could involve a Baeyer-Villiger monooxygenase (BVMO). These enzymes are capable of converting aldehydes into esters. In this scenario, octanal (B89490) could be transformed into this compound.

Below is a diagram illustrating the proposed primary biosynthetic pathway.

This compound Biosynthesis Proposed Biosynthesis of this compound cluster_precursors Precursor Biosynthesis cluster_esterification Enzymatic Esterification Fatty_Acid_Pathway Fatty Acid Biosynthesis Heptanol Heptanol Fatty_Acid_Pathway->Heptanol Reduction One_Carbon_Metabolism One-Carbon Metabolism Formic_Acid Formic Acid One_Carbon_Metabolism->Formic_Acid Generation Enzyme Lipase or Alcohol Acyltransferase Formic_Acid->Enzyme Heptyl_Formate Heptyl_Formate Enzyme->Heptyl_Formate Esterification

Caption: Proposed enzymatic synthesis of this compound from its precursors.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is not available, data from the enzymatic synthesis of the structurally similar octyl formate provides valuable insights into reaction conditions and yields.

Table 1: Optimization of Octyl Formate Synthesis using Immobilized Lipases

EnzymeEnzyme Concentration (g/L)Molar Ratio (Formic Acid:Octanol)Temperature (°C)SolventConversion (%)Reference
Novozym 43551:130n-hexane33.23[11]
Lipozyme RM IM51:130n-hexane1.28[11]
Lipozyme TL IM51:130n-hexane2.09[11]
Novozym 435 15 1:7 40 1,2-dichloroethane 96.51 [11]

Data adapted from a study on the enzymatic synthesis of octyl formate.

Table 2: Effect of Enzyme Concentration on Octyl Formate Conversion

Enzyme Concentration (g/L)Conversion (%)
533.23
1065.64
1570.55
2065.49
2560.12
3058.91

Conditions: Novozym 435, 1:1 molar ratio of formic acid to octanol, 30°C, n-hexane as solvent. Data adapted from a study on the enzymatic synthesis of octyl formate.[11]

Experimental Protocols

The following protocols are based on established methods for the enzymatic synthesis and analysis of formate esters, which can be adapted for the study of this compound.

4.1 Protocol for Enzymatic Synthesis of Formate Esters

This protocol is adapted from the synthesis of octyl formate using an immobilized lipase[11][6][7].

Materials:

  • Heptanol

  • Formic acid

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., n-hexane, 1,2-dichloroethane)

  • Shaking incubator

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare a reaction mixture containing heptanol and formic acid in the desired molar ratio in a sealed vial.

  • Add the selected organic solvent.

  • Add the immobilized lipase to the reaction mixture.

  • Incubate the reaction at the desired temperature with constant agitation in a shaking incubator.

  • At specified time intervals, withdraw samples from the reaction mixture.

  • Centrifuge the samples to separate the immobilized enzyme.

  • Analyze the supernatant for the presence of this compound using GC-FID.

4.2 Protocol for Gas Chromatography Analysis

This protocol is a general method for the quantitative analysis of esters[12].

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for volatile compound analysis (e.g., HP-INNOWAX).

GC Conditions:

  • Carrier gas: Helium

  • Injection volume: 1 µL

  • Injector temperature: 250°C

  • Detector temperature: 250°C

  • Oven temperature program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 230°C, hold for 5 minutes.

  • Internal standard: n-butanol or other suitable standard.

Quantification:

  • Prepare standard solutions of this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

  • Determine the concentration of this compound in the experimental samples by using the calibration curve.

Below is a diagram illustrating a typical experimental workflow for studying enzymatic esterification.

Experimental Workflow Workflow for Enzymatic Esterification Analysis Incubation 2. Incubation (Controlled Temperature & Agitation) Sampling 3. Time-course Sampling Incubation->Sampling Enzyme_Separation 4. Enzyme Separation (Centrifugation) Sampling->Enzyme_Separation GC_Analysis 5. GC-FID Analysis Enzyme_Separation->GC_Analysis Data_Analysis 6. Data Analysis (Quantification & Kinetics) GC_Analysis->Data_Analysis

Caption: A typical workflow for analyzing enzymatic ester synthesis.

Conclusion and Future Directions

While a complete, genetically encoded pathway for this compound biosynthesis remains to be discovered, the evidence strongly suggests a plausible route via the enzymatic esterification of heptanol and formic acid. The use of lipases in biocatalytic systems has demonstrated the feasibility of this reaction. Future research should focus on identifying and characterizing the specific enzymes responsible for this compound production in organisms where it is found naturally, such as Pelargonium graveolens. The application of transcriptomics and proteomics in conjunction with biochemical assays could lead to the discovery of novel alcohol acyltransferases or other enzymes with specificity for formate esters. A deeper understanding of this pathway will be instrumental in developing sustainable and natural methods for the production of this valuable flavor and fragrance compound.

References

Heptyl Formate: A Comprehensive Safety and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Heptyl formate (B1220265), a colorless liquid with a characteristic fruity odor, is an ester of heptyl alcohol and formic acid. It finds applications as a flavoring agent in the food industry and as a fragrance component in various consumer products.[1] For professionals in research and drug development, a thorough understanding of its safety profile is paramount for risk assessment and ensuring safe handling practices. This technical guide provides a comprehensive overview of the safety data for heptyl formate, including its physicochemical properties, toxicological profile, and recommended safety protocols.

Core Safety and Hazard Information

This compound is classified as a flammable liquid and can cause skin and serious eye irritation.[2][3] Appropriate personal protective equipment (PPE) and adherence to safe laboratory practices are essential when handling this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior under various experimental and storage conditions.

PropertyValueReference(s)
Molecular Formula C₈H₁₆O₂[1]
Molecular Weight 144.21 g/mol [1]
Appearance Colorless liquid[4]
Odor Fruity, floral[4]
Boiling Point 177-178 °C[1][4]
Flash Point 60 °C (140 °F)[1][5]
Density 0.882 g/mL at 25 °C[4]
Solubility Insoluble in water[3]

Table 1: Physical and Chemical Properties of this compound

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard ClassCategoryHazard StatementReference(s)
Flammable Liquids3H226: Flammable liquid and vapor[2][3]
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[2][3]

Table 2: GHS Hazard Classification for this compound

Toxicological Profile

Detailed toxicological data for this compound, such as specific LD50 and LC50 values, are not extensively available in publicly accessible literature.[3][6] However, based on its GHS classification, it is known to be harmful if it comes into contact with the skin and can cause serious eye damage.[3] In the absence of specific data for this compound, standardized OECD test guidelines are employed to assess the toxicity of chemical substances. The methodologies for these key toxicological endpoints are described in the "Experimental Protocols" section.

Ecotoxicity Data

Limited data is available on the ecotoxicity of this compound. A study on the acute toxicity to aquatic invertebrates (Daphnia magna) determined the 48-hour EC50 to be greater than 40.0 mg/L, with a No Observed Effect Concentration (NOEC) also greater than 40.0 mg/L.[4]

Test OrganismEndpointResultReference(s)
Daphnia magna48-hour EC50> 40.0 mg/L[4]
Daphnia magna48-hour NOEC> 40.0 mg/L[4]

Table 3: Ecotoxicity of this compound

Experimental Protocols

The following are summaries of the standard OECD guidelines for assessing the acute toxicity and irritation potential of chemical substances like this compound.

Acute Oral Toxicity - OECD Guideline 420 (Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance.[5] The test involves the administration of the substance in a single oral dose to a group of laboratory animals, typically rats.[5] The primary objective is to identify a dose that causes signs of toxicity without mortality, rather than determining the precise LD50.[5] Animals are observed for up to 14 days for signs of toxicity, and body weight changes are recorded.[5] A post-mortem examination is conducted at the end of the observation period.[7]

Acute Dermal Toxicity - OECD Guideline 402

This guideline outlines the procedure for assessing the acute toxicity of a substance applied to the skin.[8] The test substance is applied to a shaved area of the skin of the test animal, usually a rabbit or rat, and covered with a porous gauze dressing for 24 hours.[8][9] The animals are observed for 14 days for signs of toxicity, and the LD50 can be determined.[8]

Acute Inhalation Toxicity - OECD Guideline 403

This test is designed to evaluate the toxicity of a substance when inhaled.[2] Test animals, typically rats, are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period, usually 4 hours.[2][10] The animals are then observed for up to 14 days for signs of toxicity and mortality to determine the LC50.[2]

Skin Irritation/Corrosion - OECD Guideline 404

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[4] A small amount of the test substance is applied to a shaved patch of skin on a test animal, typically a rabbit.[4] The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals over a period of up to 14 days.[4][11]

Eye Irritation/Corrosion - OECD Guideline 405

This test evaluates the potential of a substance to cause eye irritation or damage.[3] A single dose of the substance is applied to the conjunctival sac of one eye of a test animal, usually a rabbit.[3] The eye is then examined for any signs of corneal opacity, iritis, and conjunctival redness and swelling at specific time points over a period of up to 21 days.[3][12]

Metabolic Pathway and Safety Workflows

Understanding the metabolic fate of this compound and establishing clear workflows for its safe handling are crucial for minimizing exposure and mitigating risks in a laboratory setting.

Metabolic Pathway of this compound

Alkyl esters like this compound are primarily metabolized in the body through hydrolysis, a reaction catalyzed by a class of enzymes known as carboxylesterases. This enzymatic process breaks down the ester into its constituent alcohol (heptyl alcohol) and carboxylic acid (formic acid). These metabolites are generally more water-soluble and can be more readily excreted from the body.

Metabolic_Pathway heptyl_formate This compound hydrolysis Hydrolysis heptyl_formate->hydrolysis heptyl_alcohol Heptyl Alcohol hydrolysis->heptyl_alcohol formic_acid Formic Acid hydrolysis->formic_acid carboxylesterases Carboxylesterases carboxylesterases->hydrolysis

Caption: Metabolic hydrolysis of this compound.

Safe Handling Workflow

A logical workflow for the safe handling of this compound in a laboratory setting is essential to prevent accidental exposure and injury. This workflow should be followed by all personnel working with the substance.

Safe_Handling_Workflow start Start assess_risks Assess Risks (Flammable, Skin/Eye Irritant) start->assess_risks ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_risks->ppe fume_hood Work in a Well-Ventilated Fume Hood ppe->fume_hood handle Handle with Care Avoid Ignition Sources fume_hood->handle spill Spill? handle->spill cleanup Follow Spill Cleanup Protocol spill->cleanup yes_spill storage Store in a Cool, Dry, Well-Ventilated Area spill->storage no_spill cleanup->storage no_spill No yes_spill Yes waste Dispose of Waste Properly storage->waste end End waste->end

Caption: Safe handling workflow for this compound.

Experimental Workflow Example

This diagram illustrates a generic experimental workflow involving a flammable and irritant liquid like this compound, from preparation to post-experiment procedures.

Experimental_Workflow prep Experiment Preparation (Review Protocol, Prepare Reagents) setup Setup Apparatus in Fume Hood prep->setup dispense Dispense this compound setup->dispense reaction Run Experiment/ Reaction dispense->reaction quench Quench/Work-up (If applicable) reaction->quench analysis Sample Analysis quench->analysis decontamination Decontaminate Glassware and Work Area analysis->decontamination waste_disposal Dispose of Chemical Waste decontamination->waste_disposal documentation Document Results waste_disposal->documentation

Caption: Generic experimental workflow.

References

Toxicological Profile of Heptyl Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information for heptyl formate (B1220265). For many standard toxicological endpoints, publicly available data specific to heptyl formate is limited. In such cases, this guide describes the standard experimental protocols that would be followed for assessment, based on internationally recognized guidelines.

Executive Summary

Chemical and Physical Properties

PropertyValueReference
Chemical Name This compound[3]
Synonyms n-Heptyl methanoate, Formic acid, heptyl ester[3]
CAS Number 112-23-2[3]
Molecular Formula C8H16O2[3]
Molecular Weight 144.21 g/mol [3]
Appearance Colorless liquid[5]
Odor Fruity, floral[5]
Boiling Point 177-178 °C[5]
Flash Point 60 °C (140 °F)[5]
Specific Gravity 0.882 g/cm³ @ 25 °C[5]

Toxicological Endpoints

Acute Toxicity

Specific LD50 (oral, dermal) and LC50 (inhalation) values for this compound are not available in the public domain. Safety Data Sheets consistently report "no data available" for these endpoints[6][7][8].

Experimental Protocols:

Standardized protocols for acute toxicity testing are provided by the Organisation for Economic Co-operation and Development (OECD).

  • Acute Oral Toxicity (OECD 420, 423, 425): These guidelines describe methods to assess the toxicity of a substance after a single oral dose. The protocols, such as the Fixed Dose Procedure (OECD 420), Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425), are designed to determine the LD50 or classify the substance's toxicity with the use of a minimal number of animals, typically rats[2][9][10][11]. The test involves administering the substance by gavage to fasted animals and observing them for up to 14 days for signs of toxicity and mortality[4][12].

  • Acute Dermal Toxicity (OECD 402): This test involves applying a single dose of the substance to a shaved area of the skin of an animal (often a rabbit or rat) for 24 hours. The animals are then observed for 14 days for signs of toxicity and mortality to determine the dermal LD50.

  • Acute Inhalation Toxicity (OECD 403, 433, 436): These guidelines describe methods for evaluating the toxicity of a substance when administered by inhalation for a short period. The substance can be administered as a gas, vapor, aerosol, or dust. The LC50 is determined by observing the animals for up to 14 days post-exposure.

Experimental Workflow: Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)

G start Start step1 Select starting dose level based on existing information (e.g., 300 mg/kg) start->step1 step2 Dose 3 animals (usually female rats) at the starting dose step1->step2 step3 Observe animals for up to 14 days for mortality and clinical signs step2->step3 decision1 Outcome? step3->decision1 step4a If 2-3 animals die, repeat at a lower dose level decision1->step4a High Toxicity step4b If 0-1 animals die, repeat at a higher dose level decision1->step4b Low/No Toxicity step5 Continue stepwise procedure until a stopping criterion is met (e.g., no mortality at highest dose, or clear toxicity at a certain dose) step4a->step5 step4b->step5 end Determine GHS classification based on the outcomes step5->end G start Start: In Vivo Test step1 Select one healthy young adult albino rabbit start->step1 step2 Clip the fur from the dorsal area of the trunk step1->step2 step3 Apply 0.5 mL of this compound to a ~6 cm² skin patch step2->step3 step4 Cover with a gauze patch and semi-occlusive dressing step3->step4 step5 Remove patch after 4 hours step4->step5 step6 Score for erythema and edema at 1, 24, 48, and 72 hours post-removal step5->step6 decision Corrosive effect observed? step6->decision confirm If no corrosive effect, confirm with up to 2 additional animals decision->confirm No end Classify based on severity and reversibility of skin reactions decision->end Yes observe Continue observation for up to 14 days to assess reversibility confirm->observe observe->end G induction Induction Phase (3 weeks, 9 applications to same site) Goal: Induce an immune response in susceptible individuals rest Rest Phase (2 weeks, no application) Goal: Allow for memory T-cell development induction->rest challenge Challenge Phase (1 application to a new site) Goal: Elicit a response if sensitization occurred rest->challenge observation Observation (24, 48, 72 hours) Assess for erythema and edema challenge->observation outcome Outcome observation->outcome sensitizer (B1316253) Positive Reaction: Substance is a potential sensitizer outcome->sensitizer Reaction > Induction Phase non_sensitizer No Reaction: Substance is not a sensitizer under test conditions outcome->non_sensitizer No Reaction

References

Methodological & Application

Application Note: Synthesis of Heptyl Formate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of heptyl formate (B1220265) from n-heptanol and formic acid using the Fischer esterification method. This process is widely used for the production of esters, which have significant applications as flavoring agents, fragrances, and intermediates in organic synthesis.

Introduction

Heptyl formate is a fatty acid ester with a characteristic fruity odor. The synthesis is achieved through the acid-catalyzed esterification of n-heptanol with formic acid. The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of one of the reactants or by removing water as it is formed. In this protocol, an excess of formic acid is used to drive the reaction to completion. Sulfuric acid serves as a potent catalyst for this transformation.

Reaction Scheme

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Formic acid is corrosive and has a pungent odor. Avoid inhalation and skin contact.

  • The reaction is exothermic, especially during the addition of sulfuric acid. Ensure proper cooling.

  • Dispose of all chemical waste according to institutional guidelines.

Application Notes and Protocols: Heptyl Formate in the Food Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals

Introduction

Heptyl formate (B1220265) (n-heptyl methanoate) is a carboxylic acid ester recognized for its potent and versatile flavor profile.[1][2] It is a synthetic flavoring agent characterized by a strong, fruity-floral odor with undertones of orris and rose, and a sweet taste reminiscent of plum.[3][4] Its aromatic qualities, often described as green, fatty, and apple-like, make it a valuable component in the formulation of artificial fruit essences.[5][6] Naturally occurring in kumquat peel oil and beer, heptyl formate is utilized by the food industry to impart or enhance specific fruit notes in a variety of products.[3] This document provides detailed application notes, quality control protocols, and analytical methodologies for the effective use of this compound in food systems.

Physicochemical and Regulatory Data

Accurate characterization is fundamental to the consistent application of any flavoring agent. The properties of this compound are well-documented, ensuring its proper handling, storage, and use in formulations.

Quantitative Data Summary

The following tables summarize the key physicochemical properties and regulatory specifications for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₆O₂[7]
Molecular Weight 144.21 g/mol [7]
CAS Number 112-23-2[8]
Appearance Colorless to light yellow liquid[3][4]
Boiling Point 177-178 °C[4]
Density 0.882 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.413[4]
Flash Point 60 °C (140 °F)[9]
Solubility Insoluble in water; soluble in ether and most organic solvents.[10]

Table 2: Regulatory Status and Identification Numbers

Regulatory Body / IdentifierStatus / NumberReference(s)
FDA 21 CFR 172.515[7]
FEMA Number 2552[7]
FEMA GRAS™ GRAS Publication 3
JECFA Number 121[7]
JECFA Evaluation No safety concern at current levels of intake when used as a flavouring agent.[7]
EU FLAVIS Number 09.021
CoE Number 77

Applications in the Food Industry

This compound's distinct flavor profile makes it suitable for a wide range of applications, particularly in confectionery and beverage sectors.

Flavor Profile Contribution

This compound delivers a powerful fruity note, which can be described as a combination of green apple, plum, and pear with floral undertones.[3][6] It is rarely used as a standalone flavor but excels as part of a complex flavor system to provide lift and authenticity to fruit profiles.

Table 3: Recommended Applications and Typical Use Levels

Food CategoryApplication ExamplesTypical Use Level (ppm)Reference(s)
Beverages Carbonated soft drinks, fruit juices, flavored alcoholic beverages1 - 4[3][4]
Confectionery Hard candies, chewing gum, fruit-flavored fillings1 - 4[3][6]
Baked Goods Pastry fillings, icings, fruit-flavored cakes1 - 4[3][4]
Dairy Products Ice cream, yogurt, flavored milk1 - 4[3]
Desserts Gelatins, puddings, fruit-flavored desserts1 - 4[6]
Stability and Storage

This compound is moderately stable.[3] As an ester, its primary degradation pathway in food systems is hydrolysis, which breaks the molecule down into heptanol (B41253) and formic acid.[11] This reaction is accelerated by heat and non-neutral pH conditions (acidic or basic).

  • Storage: Store in cool, dry, well-ventilated areas away from heat and direct sunlight.[6] Use of glass, tin-lined, or other inert containers is recommended.[3]

  • Food Matrix Considerations: In aqueous systems, particularly those with a low pH (e.g., citrus beverages), the potential for hydrolysis over the product's shelf life should be evaluated.

HeptylFormate This compound (Fruity, Sweet) Heptanol Heptanol (Waxy, Green) HeptylFormate->Heptanol Hydrolysis FormicAcid Formic Acid (Pungent, Sour) HeptylFormate->FormicAcid Hydrolysis H2O Water (H₂O) Catalyst Acid (H⁺) or Base (OH⁻) Catalyst->Heptanol catalyzes Catalyst->FormicAcid Loss Loss of Desired Fruity Flavor Heptanol->Loss FormicAcid->Loss

Figure 1. Hydrolysis degradation pathway of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, quality control, and application testing of this compound.

Protocol 1: Synthesis via Fischer Esterification

This protocol describes the laboratory-scale synthesis of this compound from n-heptanol and formic acid using an acid catalyst, a common method known as Fischer Esterification.[6]

Reactants 1. Combine Reactants - n-Heptanol - Formic Acid (excess) - Sulfuric Acid (catalyst) Reflux 2. Heat to Reflux (e.g., 2-4 hours) Remove water via Dean-Stark trap Reactants->Reflux Cool 3. Cool Reaction Mixture to Room Temperature Reflux->Cool Wash 4. Neutralize & Wash - Transfer to separatory funnel - Wash with NaHCO₃ solution - Wash with brine Cool->Wash Dry 5. Dry Organic Layer (e.g., Anhydrous Na₂SO₄) Wash->Dry Purify 6. Purify Product - Filter drying agent - Remove solvent (rotovap) - Fractional distillation Dry->Purify Product Pure this compound Purify->Product

Figure 2. Workflow for this compound synthesis via Fischer Esterification.

Materials:

  • n-Heptanol

  • Formic Acid (≥95%)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (B28343) (or other suitable solvent for azeotropic water removal)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel, rotary evaporator, distillation apparatus.

Methodology:

  • Reaction Setup: In a round-bottom flask, combine n-heptanol, a molar excess of formic acid (e.g., 1.5 to 2 equivalents), and toluene.

  • Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the total reactant weight).

  • Reflux: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to a steady reflux. The toluene-water azeotrope will distill and collect in the trap, effectively removing water and driving the reaction toward the product. Continue until water no longer collects in the trap (typically 2-4 hours).

  • Workup: Allow the mixture to cool to room temperature. Transfer it to a separatory funnel.

  • Washing: Carefully wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine. Check the aqueous layer with pH paper to ensure neutralization is complete.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent. Remove the toluene solvent using a rotary evaporator. Purify the crude this compound via fractional distillation under reduced pressure to obtain the final, high-purity product.

Protocol 2: Quality Control of this compound

A robust quality control (QC) system is essential to ensure the identity, purity, and sensory consistency of the flavoring agent.[12]

Start Incoming Lot of This compound Sampling 1. Representative Sampling Start->Sampling Tests 2. Perform QC Tests Sampling->Tests GCMS Identity & Purity (GC-MS) - Match to reference spectrum - Purity ≥ 98% Physical Physical Properties - Refractive Index - Specific Gravity Sensory Sensory Evaluation - Olfactory check vs. standard - Free of off-notes Decision 3. Compare to Specifications GCMS->Decision Physical->Decision Sensory->Decision Pass Pass Approve for Use Decision->Pass In Spec Fail Fail Reject and Quarantine Lot Decision->Fail Out of Spec Prep 1. Sample Preparation - Control (A) - Test with this compound (B) - Prepare 6 combinations (AAB, ABA...) Panel 2. Panelist Presentation - Present 3 coded samples - Randomize presentation order Prep->Panel Eval 3. Evaluation - Panelist tastes samples L to R - Identifies the 'odd' sample Panel->Eval Data 4. Data Collection - Record total # of panelists - Record # of correct identifications Eval->Data Analysis 5. Statistical Analysis - Compare correct # to critical value (from binomial table) Data->Analysis Sig Significant Difference (p < 0.05) Analysis->Sig Correct > Critical NoSig No Significant Difference (p ≥ 0.05) Analysis->NoSig Correct ≤ Critical

References

Application Notes and Protocols: Heptyl Formate as an Insect Pheromone Component

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl formate (B1220265) (C₈H₁₆O₂) is a volatile ester recognized for its role as a semiochemical in insect communication. As a component of pheromone blends, it can elicit specific behavioral responses, making it a compound of interest for developing novel and environmentally benign pest management strategies. These application notes provide an overview of its function, quantitative behavioral data, and detailed protocols for its evaluation. Heptyl formate is known to function as an alarm pheromone in certain social insects and has potential applications in oviposition deterrence for pest species.

Applications of this compound

Alarm Pheromone in Social Insects

In many ant and bee species, esters like this compound are components of alarm pheromones released in response to threats. These chemical signals can trigger behaviors such as aggression, recruitment of nestmates, and dispersal. The response is often dose-dependent, with low concentrations causing alertness and high concentrations leading to panic and aggression.

Quantitative Data: Representative Alarm Response in Ants

The following table summarizes representative dose-dependent behavioral data for an alarm pheromone component like this compound in a typical ant species. Note: This data is illustrative, based on responses to similar alarm pheromone components.

Concentration (μg/μL in hexane)Delivery MethodObserved BehaviorResponse Level (%)
0 (Control)Filter PaperNormal foraging activity< 5%
0.1Filter PaperIncreased antennation, alert posture25%
1.0Filter PaperRapid movement, attraction towards the source60%
10.0Filter PaperAggressive posture (mandibles open), recruitment85%
100.0Filter PaperPanic, dispersal from the source> 90%
Oviposition Deterrent in Pest Insects

Certain volatile compounds can deter insects from laying eggs on treated surfaces. This compound, with its distinct fruity odor, has the potential to be investigated as an oviposition deterrent for agricultural pests such as Drosophila suzukii (spotted-wing drosophila).[1] The development of effective oviposition deterrents is a key goal for integrated pest management (IPM) programs.[2]

Quantitative Data: Representative Oviposition Deterrence in Drosophila

This table presents representative data for an oviposition choice assay. Note: This data is illustrative and serves as an example for evaluating potential deterrents like this compound.

Treatment Concentration (% in agar)SubstrateNumber of Eggs (Mean ± SE)Oviposition Index (OI)*
0 (Control)Standard Agar150 ± 12N/A
0.01% this compoundTreated Agar110 ± 15-0.15
0.1% this compoundTreated Agar45 ± 8-0.54
1.0% this compoundTreated Agar12 ± 5-0.85

*Oviposition Index (OI) = (Eggs on Treated - Eggs on Control) / (Total Eggs)

Experimental Protocols

Protocol 1: Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds, indicating olfactory detection.[3][4]

Objective: To determine if an insect species can detect this compound.

Materials:

  • This compound (≥98% purity)

  • Hexane (B92381) (solvent)

  • Insect specimens (e.g., ants, flies)

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

  • Dissecting microscope

  • Filter paper strips

  • Pasteur pipettes

Procedure:

  • Preparation of Stimuli: Prepare serial dilutions of this compound in hexane (e.g., 0.01, 0.1, 1, 10, 100 μg/μL). Pipette 10 μL of each solution onto a filter paper strip and place it inside a Pasteur pipette. Use a filter paper with 10 μL of hexane as a control.

  • Antenna Preparation: Immobilize an insect. Under a dissecting microscope, carefully excise one antenna. Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the distal end, and the reference electrode at the base of the antenna.[4][5]

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. The Pasteur pipette containing the stimulus is inserted into a hole in the main air tube. A puff of air is sent through the pipette to deliver the stimulus into the continuous airstream for 0.5-1 second.

  • Data Recording: The EAG software records the depolarization of the antennal membrane in millivolts (mV). Record the responses for each concentration, starting with the solvent control and moving from the lowest to the highest concentration. Allow at least 1 minute between stimuli to prevent receptor adaptation.

  • Analysis: Measure the peak amplitude of the EAG response for each stimulus. Subtract the response to the solvent control from the responses to this compound. Plot the dose-response curve (EAG amplitude vs. log concentration).

Protocol 2: Behavioral Bioassay (Y-Tube Olfactometer)

This assay assesses the preference or aversion of an insect to a specific odor.

Objective: To evaluate the attractant or repellent effect of this compound on a target insect.

Materials:

  • Y-tube olfactometer

  • This compound solutions (as prepared for EAG)

  • Insect specimens

  • Air pump, flow meters, and tubing

  • Filter paper

Procedure:

  • Setup: Connect the Y-tube to an air source, splitting the airflow equally between the two arms. The airflow should be set to a constant rate (e.g., 100 mL/min).

  • Stimulus Application: In one arm, place a filter paper treated with 10 μL of a this compound solution. In the other arm, place a filter paper treated with 10 μL of hexane (control).

  • Insect Introduction: Introduce a single insect at the base of the Y-tube.

  • Observation: Allow the insect to move freely for a set period (e.g., 5 minutes). Record which arm the insect enters first and the total time spent in each arm. An insect is considered to have made a choice when it moves a certain distance (e.g., 2 cm) past the Y-junction.

  • Replication: Test a sufficient number of insects (e.g., 50) for each concentration. After every 5-10 insects, clean the Y-tube with ethanol (B145695) and water, and rotate the arms to avoid positional bias.

  • Analysis: Use a Chi-square test to determine if the number of insects choosing the treated arm is significantly different from the control arm. A t-test can be used to compare the time spent in each arm.

Protocol 3: Oviposition Choice Assay

This assay is used to determine if a compound deters egg-laying.[6]

Objective: To assess the oviposition-deterring properties of this compound for a species like Drosophila.

Materials:

  • This compound

  • Ethanol (solvent)

  • Standard Drosophila medium/agar

  • Petri dishes or small cages

  • Mated female insects

Procedure:

  • Substrate Preparation: Prepare the insect's standard oviposition medium. While it is still liquid, add this compound (dissolved in a small amount of ethanol) to achieve the desired final concentrations (e.g., 0.01%, 0.1%, 1.0%). Prepare a control medium with an equivalent amount of ethanol only. Pour the media into two-section Petri dishes, with one section for the treated medium and one for the control.

  • Experimental Setup: Place a cohort of mated female flies (e.g., 20) into the Petri dish or cage containing the two-choice substrate.

  • Incubation: Keep the setup in a controlled environment (e.g., 25°C, 12:12 L:D cycle) for 24 hours.

  • Data Collection: After 24 hours, remove the flies and count the number of eggs laid on the treated substrate and the control substrate.

  • Replication: Replicate the experiment at least 5-10 times for each concentration.

  • Analysis: Calculate the Oviposition Index (OI) for each replicate. Use a t-test to determine if the OI is significantly different from zero.

Visualizations

Pheromone_Identification_Workflow A Behavioral Observation (e.g., Alarm Response) B Pheromone Gland Extraction or Headspace Collection A->B C Chemical Analysis (GC-MS, GC-EAD) B->C D Identification of This compound C->D E Chemical Synthesis of Pure Compound D->E F Electroantennography (EAG) (Dose-Response) E->F G Behavioral Bioassays (Olfactometer, Field Traps) E->G H Confirmation of Pheromone Activity F->H G->H

Caption: Workflow for the identification and validation of this compound as a pheromone.

Insect_Olfactory_Pathway cluster_dendrite Olfactory Neuron Dendrite cluster_soma Neuron Cell Body / Axon P This compound (Odorant) OBP Odorant Binding Protein (OBP) P->OBP binds OR Odorant Receptor (OR) + Orco Co-receptor OBP->OR presents to G G-Protein OR->G activates (metabotropic) Ion Ion Channel (Cation Influx) OR->Ion opens (ionotropic) AC Adenylyl Cyclase G->AC activates cAMP cAMP (Second Messenger) AC->cAMP produces cAMP->Ion activates Depol Membrane Depolarization Ion->Depol leads to AP Action Potential Generated Depol->AP Brain Signal to Antennal Lobe (Brain) AP->Brain

References

applications of heptyl formate in organic synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heptyl formate (B1220265), a carboxylic acid ester with a characteristic fruity aroma, is a versatile compound with significant applications in organic synthesis. Primarily known for its use as a flavoring and fragrance agent, it also serves as a valuable solvent and an intermediate in the synthesis of more complex molecules. This document provides a comprehensive overview of the applications of heptyl formate, complete with detailed experimental protocols for its synthesis and visualizations of key processes.

Key Applications

The applications of this compound in organic synthesis can be broadly categorized as follows:

  • Flavor and Fragrance Synthesis: Due to its pleasant fruity scent, this compound is a key component in the formulation of artificial fruit essences.[1][2][3][4][5] It is utilized in the food industry in products such as beverages, ice cream, candy, and baked goods.[2] In the fragrance industry, it is incorporated into perfumes, colognes, and other scented products.[1]

  • Solvent: this compound can be employed as a solvent in various organic reactions. Its ester nature allows it to dissolve a range of organic compounds, providing a suitable medium for chemical transformations.

  • Intermediate in Organic Synthesis: this compound can serve as a precursor in the synthesis of other organic molecules. For instance, it can be hydrolyzed to produce n-heptanol and formic acid, or it can undergo transesterification to yield other formate esters. A specific industrial process utilizes a mixture containing 3-heptyl formate for the preparation of 3-heptanol (B47328).[6]

Synthesis of this compound: Experimental Protocols

Several methods are available for the synthesis of this compound, each with its own advantages and considerations. The most common approaches are Fischer-Speier esterification, reaction of n-heptyl bromide with formamide, and enzymatic synthesis.

Protocol 1: Fischer-Speier Esterification of n-Heptanol with Formic Acid

This classic method involves the acid-catalyzed reaction between an alcohol and a carboxylic acid to form an ester and water.[7][8][9] To drive the equilibrium towards the product, it is crucial to remove the water as it is formed, often by azeotropic distillation.[10]

Reaction Scheme:

Fischer_Esterification cluster_reactants Reactants cluster_products Products Heptanol n-Heptanol reaction Heptanol->reaction FormicAcid Formic Acid FormicAcid->reaction HeptylFormate This compound Water Water H_plus H+ reaction->HeptylFormate reaction->Water catalyst Acid Catalyst catalyst->reaction H+

Figure 1: Fischer-Speier esterification of n-heptanol and formic acid.

Materials:

  • n-Heptanol

  • Formic acid (85-98%)

  • Concentrated sulfuric acid (catalyst)

  • Toluene (B28343) (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add n-heptanol and formic acid (1:1.2 molar ratio).

  • Add a few boiling chips and toluene (approximately 1/3 of the total volume of reactants).

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) with swirling.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted formic acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the toluene by rotary evaporation.

  • Purify the crude this compound by distillation.

Quantitative Data:

ParameterValue
Reactant Ratio (Heptanol:Formic Acid)1:1.2
CatalystConcentrated H₂SO₄
Reaction Time2 - 4 hours
Typical Yield70 - 85%
Protocol 2: Synthesis from n-Heptyl Bromide and Formamide

Reaction Scheme:

SN2_Reaction cluster_reactants Reactants cluster_products Products HeptylBromide n-Heptyl Bromide reaction HeptylBromide->reaction Formamide Formamide Formamide->reaction HeptylFormate This compound AmmoniumBromide Ammonium (B1175870) Bromide reaction->HeptylFormate reaction->AmmoniumBromide

Figure 2: Synthesis of this compound from n-heptyl bromide and formamide.

Materials:

  • n-Heptyl bromide

  • Formamide

  • Diethyl ether

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine n-heptyl bromide and an excess of formamide.

  • Heat the mixture to a gentle boil under reflux for several hours.

  • After cooling, add water to the reaction mixture to dissolve the ammonium bromide byproduct.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water.

  • Dry the ether solution over a suitable drying agent.

  • Remove the diethyl ether by distillation.

  • Purify the remaining this compound by fractional distillation.

Quantitative Data:

ParameterValue
Reactant Ratio (Heptyl Bromide:Formamide)1: excess
Reaction TimeSeveral hours
Typical YieldModerate to good
Protocol 3: Enzymatic Synthesis using Lipase (B570770)

Enzymatic synthesis offers a green and highly selective alternative to chemical methods, operating under mild reaction conditions.[11][12][13][14] Lipases, particularly immobilized forms like Novozym 435, are effective catalysts for the esterification of formic acid with heptanol.[12][14]

Reaction Scheme:

Enzymatic_Synthesis cluster_reactants Reactants cluster_products Products Heptanol n-Heptanol reaction Heptanol->reaction FormicAcid Formic Acid FormicAcid->reaction HeptylFormate This compound Water Water reaction->HeptylFormate reaction->Water catalyst Immobilized Lipase catalyst->reaction

Figure 3: Enzymatic synthesis of this compound.

Materials:

  • n-Heptanol

  • Formic acid

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., hexane (B92381) or toluene)

  • Molecular sieves (optional, for water removal)

Equipment:

  • Shaker incubator or stirred-tank reactor

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, combine n-heptanol and formic acid in an appropriate molar ratio (e.g., 1:2 to 1:7, alcohol in excess).[12]

  • Add the organic solvent and the immobilized lipase (typically 5-15 g/L).[12]

  • If desired, add molecular sieves to remove water and drive the reaction forward.

  • Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with agitation for 24-48 hours.[12]

  • Monitor the reaction progress by gas chromatography (GC) or titration of the remaining formic acid.

  • Once the reaction is complete, recover the immobilized lipase by filtration for reuse.

  • The product can be purified by washing with a dilute base to remove any remaining acid, followed by distillation to remove the solvent and unreacted alcohol.

Quantitative Data for Similar Formate Esters:

EsterLipaseMolar Ratio (Acid:Alcohol)Temp (°C)Time (h)Conversion (%)
Octyl Formate[12]Novozym 4351:740-96.5

Logical Workflow for Synthesis Method Selection

Synthesis_Selection start Start: Need to Synthesize this compound criteria Key Considerations: - Scale - Purity requirements - Cost - Environmental impact start->criteria fischer Fischer Esterification criteria->fischer Large scale, cost-effective bromide From n-Heptyl Bromide criteria->bromide Heptanol unavailable enzymatic Enzymatic Synthesis criteria->enzymatic High purity, mild conditions, green chemistry end End: this compound Synthesized fischer->end bromide->end enzymatic->end

Figure 4: Decision workflow for selecting a this compound synthesis method.

Conclusion

This compound is a valuable compound in organic synthesis with well-established applications in the flavor and fragrance industries and potential as a solvent and synthetic intermediate. The choice of synthetic method depends on factors such as the desired scale, purity, and environmental considerations. Fischer-Speier esterification remains a robust and cost-effective method for large-scale production, while enzymatic synthesis provides a greener and more selective alternative for high-purity applications.

References

Heptyl Formate: Application Notes and Protocols for Use as a Chemical Reaction Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl formate (B1220265), a carboxylic acid ester, is recognized for its utility as a solvent in organic synthesis.[1] Its chemical structure, characterized by a heptyl group attached to a formate ester, imparts a unique combination of properties, including a moderately high boiling point and the ability to dissolve a wide range of organic compounds. These characteristics make it a viable alternative to more conventional solvents in various chemical transformations. This document provides detailed application notes, including physicochemical properties, safety data, and a representative experimental protocol, to guide researchers in the effective use of heptyl formate as a solvent in their work.

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application in chemical synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C8H16O2[2]
Molecular Weight 144.21 g/mol [2]
Appearance Colorless liquid[3][4]
Odor Fruity, floral[3][4][5]
Boiling Point 177-178 °C[2][3][4]
Melting Point -46.4 °C[6]
Density 0.877 - 0.882 g/mL at 25 °C[2][3][4]
Refractive Index 1.413 at 20 °C[2]
Flash Point 60 °C (140 °F)[2][5]
Solubility Soluble in ether and most organic solvents; insoluble in water.[3]

Advantages and Potential Applications in Chemical Synthesis

The distinct properties of this compound make it a suitable solvent for a variety of organic reactions. Its high boiling point is particularly advantageous for reactions requiring elevated temperatures to proceed at a reasonable rate. Furthermore, as an ester, it is relatively inert under neutral and anhydrous conditions, making it compatible with a range of reagents.

Potential applications for this compound as a solvent include:

  • Esterification Studies: Researchers can utilize this compound in esterification studies to investigate reaction mechanisms and optimize synthesis routes for similar compounds.[1]

  • Reactions Requiring High Temperatures: Its high boiling point allows for a wider operational temperature range, which can be beneficial for overcoming activation energy barriers in sluggish reactions.

  • Moisture-Sensitive Reactions: Its insolubility in water can be an asset in reactions where the presence of water is detrimental.

Safety Information

Proper handling and awareness of safety precautions are paramount when working with any chemical solvent. The table below summarizes the key safety information for this compound.

Hazard CategoryGHS ClassificationPrecautionary StatementsReference
Flammability Flammable liquid and vapor (H226)P210, P233, P240, P241, P242, P243[6]
Skin Corrosion/Irritation Causes skin irritation (H315)P264, P280, P302+P352, P332+P313, P362[6]
Serious Eye Damage/Irritation Causes serious eye damage (H318)P280, P305+P351+P338, P310[6]

Solvent Selection Logic for this compound

The decision to use this compound as a solvent should be based on a logical evaluation of the reaction requirements and the solvent's properties. The following diagram illustrates the key considerations in this selection process.

Solvent_Selection Logical Flow for this compound Solvent Selection Start Reaction Requirements Analysis HighTemp High Reaction Temperature (>100°C) Needed? Start->HighTemp MoistureSensitive Is the Reaction Moisture-Sensitive? HighTemp->MoistureSensitive Yes AlternativeSolvent Select Alternative Solvent HighTemp->AlternativeSolvent No ReagentCompatibility Are Reagents Compatible with Ester Functionality? MoistureSensitive->ReagentCompatibility Yes MoistureSensitive->AlternativeSolvent No ConsiderHF Consider this compound ReagentCompatibility->ConsiderHF Yes ReagentCompatibility->AlternativeSolvent No

Caption: Logical workflow for selecting this compound as a solvent.

Representative Experimental Protocol: Williamson Ether Synthesis

While specific documented protocols using this compound as a solvent are not widely available in peer-reviewed literature, its properties suggest its suitability for reactions such as the Williamson ether synthesis, particularly when reacting less reactive alkyl halides that require higher temperatures. The following is a representative protocol.

Reaction: Synthesis of Heptyl Phenyl Ether

Introduction: This protocol describes the synthesis of heptyl phenyl ether from phenol (B47542) and 1-bromoheptane (B155011) using potassium carbonate as the base and this compound as the solvent. The high boiling point of this compound allows for the reaction to be conducted at a temperature sufficient to drive the reaction to completion.

Materials:

  • Phenol (99%)

  • 1-Bromoheptane (98%)

  • Potassium Carbonate (anhydrous, powder)

  • This compound (≥98%)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 g, 10.6 mmol), potassium carbonate (2.2 g, 15.9 mmol), and this compound (40 mL).

  • Addition of Alkyl Halide: While stirring the mixture, add 1-bromoheptane (2.1 g, 11.7 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add deionized water (50 mL) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with 1 M sodium hydroxide (B78521) solution (2 x 20 mL) to remove unreacted phenol, followed by brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether and this compound.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure heptyl phenyl ether.

Experimental Workflow

The following diagram outlines the general workflow for the representative Williamson ether synthesis in this compound.

Williamson_Ether_Synthesis Workflow for Williamson Ether Synthesis in this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup 1. Combine Phenol, K2CO3, and this compound AddReagent 2. Add 1-Bromoheptane Setup->AddReagent Heat 3. Heat at 120°C for 12h AddReagent->Heat Cool 4. Cool to Room Temperature Heat->Cool Quench 5. Add Water Cool->Quench Extract 6. Extract with Diethyl Ether Quench->Extract Wash 7. Wash with NaOH and Brine Extract->Wash Dry 8. Dry with MgSO4 Wash->Dry Filter 9. Filter Dry->Filter Concentrate 10. Concentrate in vacuo Filter->Concentrate Purify 11. Purify by Distillation/Chromatography Concentrate->Purify

Caption: Experimental workflow for Williamson ether synthesis.

Summary of a Representative Reaction in this compound

Reaction TypeReactantsReagents/ConditionsProductYield
Williamson Ether SynthesisPhenol, 1-BromoheptaneK2CO3, this compound, 120 °C, 12hHeptyl Phenyl Ether(Not determined)

Conclusion

This compound presents itself as a useful, high-boiling point solvent for specific applications in organic synthesis. Its properties make it a suitable medium for reactions requiring elevated temperatures and for systems where the absence of water is critical. While not a universal solvent, a thorough understanding of its characteristics, as outlined in these application notes, will enable researchers to effectively evaluate and implement this compound in their synthetic endeavors, potentially offering advantages in process control and reaction outcomes. Further research into its application in a broader range of chemical transformations is warranted to fully explore its potential as a valuable solvent in the chemist's toolkit.

References

Application Note and Protocol for the Gas Chromatography (GC) Analysis of Heptyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl formate (B1220265) (C8H16O2) is an ester recognized for its distinct fruity aroma, contributing to the flavor profiles of various foods and beverages such as kumquat and osmanthus absolute.[1] In the pharmaceutical and fragrance industries, precise quantification of such volatile compounds is critical for quality control, formulation development, and stability testing. Gas chromatography (GC), coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), provides a robust and sensitive analytical method for the separation and quantification of volatile and semi-volatile compounds like heptyl formate.[2]

This document provides a detailed protocol for the analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS, a technique well-suited for extracting volatile analytes from complex matrices.[3] The methodologies outlined are designed to ensure high accuracy and reproducibility.

Quantitative Data Summary

The following tables summarize the key quantitative data for the GC analysis of this compound. Table 1 provides identification parameters based on retention index and mass spectrometry, while Table 2 outlines the expected method performance characteristics based on the analysis of structurally similar esters.[3][4]

Table 1: Identification Parameters for this compound

ParameterValueReference
Kovats Retention Index (Standard Non-Polar Column)1012[4]
Kovats Retention Index (Semi-Standard Non-Polar Column)1039[4]
Kovats Retention Index (Standard Polar Column)1357[4]
Primary Mass Fragments (m/z)56.0, 70.0, 41.0, 55.0, 69.0[4]

Table 2: Expected Quantitative Performance of the GC-MS Method

Note: These values are representative of performance for similar volatile esters and should be established for this compound through method validation.[3][5]

ParameterAcceptance CriteriaExpected Performance
Linearity (R²)≥ 0.99> 0.999
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3~0.3 µg/L
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 10~1.0 µg/L
Accuracy (Recovery)80% - 120%98% - 104%
Precision (RSD)< 15%< 8%

Experimental Protocols

This section details the methodologies for sample preparation and instrumental analysis for the quantification of this compound.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique ideal for volatile compounds in liquid or solid samples.[6][7]

Materials:

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • This compound standard

  • Internal standard (e.g., octyl acetate (B1210297) or deuterated this compound)

  • Sodium chloride (NaCl), analytical grade

  • SPME fiber assembly with a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating

  • Heater/agitator for vials

Protocol:

  • Vial Preparation: Accurately transfer 5 mL of the liquid sample (or a precisely weighed amount of solid sample dissolved in a suitable solvent) into a 20 mL headspace vial.

  • Internal Standard: Add a known concentration of the internal standard to the vial.

  • Matrix Modification: Add 1 gram of NaCl to the vial to increase the ionic strength of the solution, which enhances the release of volatile analytes into the headspace.[3]

  • Sealing: Immediately seal the vial with the screw cap to prevent the loss of volatile compounds.

  • Equilibration: Place the vial in the heater/agitator and incubate at 50°C for 15 minutes with agitation to allow for equilibrium to be reached between the sample and the headspace.[8]

  • Extraction: Expose the PDMS/DVB SPME fiber to the headspace of the vial for 30 minutes at 50°C to adsorb the volatile analytes.

  • Desorption: After extraction, retract the fiber and immediately transfer it to the GC injection port for thermal desorption.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer and a split/splitless injector.

GC-MS Parameters:

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column[2]
Injection ModeSplitless
Inlet Temperature250°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature: 50°C, hold for 2 minutesRamp: 10°C/min to 250°CHold at 250°C for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeFull Scan (m/z 40-300) for identificationSelected Ion Monitoring (SIM) for quantification (Ions: 56.0, 70.0, 41.0)[4]
Data Analysis and Quantification
  • Peak Identification: Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of a known standard.

  • Calibration Curve: Prepare a series of calibration standards of this compound at different concentrations. Analyze these standards using the same method to construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

  • Quantification: Calculate the concentration of this compound in the samples by using the linear regression equation derived from the calibration curve.

Visualizations

The following diagrams illustrate the key workflows and relationships in the GC analysis of this compound.

GC_Analysis_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample in Vial Add_IS 2. Add Internal Standard Sample->Add_IS Add_Salt 3. Add NaCl Add_IS->Add_Salt Equilibrate 4. Equilibrate at 50°C Add_Salt->Equilibrate Extract 5. SPME Fiber Extraction Equilibrate->Extract Desorption 6. GC Injector (Desorption) Extract->Desorption Separation 7. GC Column (Separation) Desorption->Separation Detection 8. MS Detector (Detection) Separation->Detection Integration 9. Peak Integration Detection->Integration Calibration 10. Calibration Curve Integration->Calibration Quantification 11. Quantification Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Method_Validation_Logic Start Method Validation Start Linearity Linearity & Range (R² ≥ 0.99) Start->Linearity LOD_LOQ LOD & LOQ (S/N ≥ 3 & ≥ 10) Start->LOD_LOQ Accuracy Accuracy (80-120% Recovery) Start->Accuracy Precision Precision (RSD < 15%) Start->Precision Validated Method Validated

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for the Quantification of Heptyl Formate in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heptyl formate (B1220265) (C8H16O2) is an ester that contributes to the characteristic fruity and floral aromas of some essential oils and is also utilized as a flavoring and fragrance agent.[1][2] The accurate quantification of heptyl formate is crucial for the quality control, authentication, and formulation of essential oils in the pharmaceutical, food, and cosmetic industries. Gas chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most prevalent and reliable technique for the analysis of volatile compounds like this compound in the complex matrix of essential oils.[3][4] This document provides a detailed protocol for the quantification of this compound in essential oils using GC-FID, outlines data presentation, and includes a workflow diagram for the analytical process.

Data Presentation

While quantitative data for n-heptyl formate in essential oils is not widely available in scientific literature, data for other structurally related formate esters, such as citronellyl formate and geranyl formate, have been reported. The following table summarizes the concentration ranges of these related compounds in Pelargonium graveolens (Geranium) essential oil, which can serve as a reference for the expected concentration levels of formate esters in essential oils. An isomer of this compound, 5-methylhexyl formate, has been identified as a new natural product in an ester-rich fraction of P. graveolens essential oil, although its concentration in the unfractionated oil was not quantified.

Essential OilFormate EsterConcentration Range (%)Analytical Method
Pelargonium graveolensCitronellyl formate5.5 - 9.1GC-MS
Pelargonium graveolensGeranyl formate3.8 - 6.2GC-MS
Pelargonium graveolens5-Methylhexyl formatePresent (not quantified)GC-MS

Experimental Protocols

This protocol details a method for the quantitative analysis of this compound in essential oils using Gas Chromatography with Flame Ionization Detection (GC-FID). The methodology is adapted from established protocols for similar esters, such as heptyl acetate.[5]

1. Materials and Reagents

  • This compound (analytical standard, ≥98% purity)

  • Internal Standard (IS): n-Nonane or other suitable n-alkane not present in the essential oil sample.

  • Solvent: Hexane or Dichloromethane (GC grade)

  • Essential oil sample

  • Volumetric flasks (10 mL)

  • Micropipettes

  • Autosampler vials (2 mL) with caps (B75204) and septa

2. Preparation of Standards

  • Primary Stock Standard of this compound (~10 mg/mL): Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.

  • Internal Standard Stock Solution (~10 mg/mL): Accurately weigh approximately 100 mg of the internal standard (e.g., n-nonane) into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.

  • Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the primary stock standard. To each calibration level, add a fixed amount of the Internal Standard stock solution to achieve a consistent final concentration of the IS (e.g., 100 µg/mL). An example of a calibration series is provided in the table below.

Calibration LevelConcentration of this compound (µg/mL)
110
225
350
4100
5250

3. Sample Preparation

  • Accurately weigh approximately 50 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add the same fixed volume of the Internal Standard stock solution as used in the calibration standards.

  • Dilute to the mark with hexane.

  • Mix thoroughly and transfer an aliquot to a 2 mL autosampler vial for GC-FID analysis. The dilution factor should be selected to ensure the this compound concentration falls within the calibration curve range.

4. GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with an FID detector.

  • Column: DB-5 or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injection Volume: 1 µL (Split mode, e.g., 50:1 split ratio).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • Detector Temperature: 280°C.

5. Data Analysis

  • Peak Identification: Identify the peaks for this compound and the internal standard in the chromatograms by comparing their retention times with those of the prepared standards.

  • Calibration Curve: For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this ratio against the known concentration of this compound to generate a linear calibration curve. The coefficient of determination (R²) should be ≥ 0.995.

  • Quantification: Calculate the area ratio of this compound to the internal standard in the chromatogram of the essential oil sample. Use the linear regression equation from the calibration curve to determine the concentration of this compound in the prepared sample solution.

  • Final Concentration: Calculate the final concentration of this compound in the original essential oil sample, taking into account the initial sample weight and dilution factor.

Mandatory Visualization

Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification Sample Essential Oil Sample Prep_Sample Weigh Sample, Add IS, Dilute Sample->Prep_Sample Standard This compound Standard Prep_Standard Prepare Stock & Calibration Standards with IS Standard->Prep_Standard IS Internal Standard IS->Prep_Sample IS->Prep_Standard GC_FID Gas Chromatography- Flame Ionization Detection Prep_Sample->GC_FID Prep_Standard->GC_FID Chromatogram Chromatogram Generation GC_FID->Chromatogram Peak_Integration Peak Integration & Area Ratio Calculation Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Generation (Area Ratio vs. Concentration) Peak_Integration->Calibration_Curve Quantification Quantification of this compound in Sample Peak_Integration->Quantification Calibration_Curve->Quantification Result Final Concentration of This compound (mg/g or %) Quantification->Result

Caption: Workflow for the quantification of this compound in essential oils.

References

Application Notes and Protocols for the Use of Heptyl Formate as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl formate (B1220265) (C8H16O2, CAS No: 112-23-2) is a volatile ester recognized for its characteristic fruity, apple-like aroma. This property has led to its widespread use as a flavoring agent in the food and beverage industry and as a fragrance component in cosmetics and personal care products. Beyond its sensory applications, the well-defined physicochemical properties of heptyl formate make it a valuable tool in analytical chemistry, where it can be employed as an analytical standard for method development, validation, and routine quality control.

This document provides detailed application notes and experimental protocols for the utilization of this compound as an analytical standard, with a primary focus on gas chromatography (GC) and quantitative nuclear magnetic resonance (qNMR) techniques.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as an analytical standard.

PropertyValueReference
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
Appearance Colorless liquid
Odor Fruity, floral, with an orris-rose undertone
Boiling Point 177-178 °C
Density 0.882 g/mL at 25 °C
Refractive Index n20/D 1.413
Solubility Soluble in most organic solvents; insoluble in water.
Purity (typical) ≥98%

Application I: this compound as an Internal Standard in Gas Chromatography (GC)

Due to its moderate volatility, thermal stability, and distinct mass spectrum, this compound is an excellent candidate for use as an internal standard (IS) in the GC-based analysis of volatile and semi-volatile organic compounds, particularly other esters, flavors, and fragrances. The use of an internal standard is a critical technique to improve the accuracy and precision of quantitative analysis by correcting for variations in sample injection volume and potential matrix effects.

Experimental Protocol: Quantitative Analysis of a Target Analyte using this compound as an Internal Standard by GC-MS

This protocol describes the quantification of a target analyte (e.g., another flavor ester) in a liquid sample matrix using this compound as an internal standard.

1. Materials and Reagents:

  • This compound (analytical standard grade, purity ≥98%)

  • Target Analyte(s) (analytical standard grade, purity ≥98%)

  • Solvent (e.g., Hexane or Dichloromethane, HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • GC vials with caps

  • Vortex mixer

  • Centrifuge

2. Preparation of Standard Solutions:

  • Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of approximately 1000 µg/mL.

  • Analyte Stock Solution: Prepare a separate stock solution of the target analyte(s) at a concentration of approximately 1000 µg/mL in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Analyte Stock Solution to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). To each calibration standard, add a fixed volume of the IS Stock Solution to achieve a constant final concentration of the internal standard (e.g., 20 µg/mL).

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the liquid sample, add 1 mL of the chosen organic solvent.

  • Add the same fixed volume of the IS Stock Solution used for the calibration standards to the sample.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a GC vial for analysis.

4. GC-MS Instrumentation and Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is generally suitable.

  • Injection: 1 µL, splitless injection.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Transfer Line Temperature: 260 °C

  • Ion Source Temperature: 230 °C

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300. For enhanced sensitivity, Selected Ion Monitoring (SIM) can be used.

5. Data Analysis:

  • Peak Identification: Identify the peaks corresponding to the target analyte and this compound based on their retention times and mass spectra compared to the standards.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of the target analyte to the peak area of the internal standard against the concentration of the target analyte for the calibration standards. Determine the concentration of the target analyte in the sample by calculating its peak area ratio to the internal standard and using the calibration curve.

Illustrative Method Validation Data

The following table presents illustrative data for the validation of a quantitative method using this compound as an internal standard.

ParameterIllustrative Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.5 - 2.0 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Note: These values are for illustrative purposes and must be determined experimentally for each specific method and matrix.

Experimental Workflow for GC-MS Quantification

GCMS_Workflow prep_standards Prepare Calibration Standards & IS gcms_analysis GC-MS Analysis prep_standards->gcms_analysis prep_sample Prepare Sample with IS prep_sample->gcms_analysis data_processing Data Processing (Peak Integration) gcms_analysis->data_processing calibration_curve Construct Calibration Curve data_processing->calibration_curve Standards Data quantification Quantify Analyte in Sample data_processing->quantification Sample Data calibration_curve->quantification

Caption: Workflow for quantitative analysis using an internal standard.

Application II: Purity Assessment of this compound by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of organic compounds. It is a non-destructive technique that provides a direct measure of the analyte's concentration without the need for a compound-specific calibration curve, relying instead on a certified internal standard.

Experimental Protocol: Purity Determination of this compound by ¹H-qNMR

This protocol outlines the procedure for determining the purity of a this compound sample using an internal calibration standard.

1. Materials and Reagents:

  • This compound sample

  • Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone)

  • Deuterated Solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆)

  • NMR tubes

  • Analytical balance

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into a vial.

  • Accurately weigh a known amount of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Instrumentation and Parameters:

  • Instrument: NMR Spectrometer (e.g., 400 MHz or higher)

  • Nucleus: ¹H

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): A long delay (e.g., 5 times the longest T₁ of the protons of interest) is crucial to ensure complete relaxation and accurate integration.

  • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply appropriate phasing and baseline correction to the spectrum.

4. Data Analysis:

  • Integrate a well-resolved, unique proton signal of this compound (e.g., the formate proton) and a unique proton signal of the internal standard.

  • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons for the analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the internal standard signal

    • MW_analyte = Molecular weight of the analyte (this compound)

    • m_analyte = Mass of the analyte

    • MW_IS = Molecular weight of the internal standard

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

Illustrative Purity Data
Analytical MethodIllustrative Purity (%)
¹H-qNMR 98.5 ± 0.2
GC-FID (Area %) 99.0

Note: Purity values should be determined experimentally. qNMR provides a direct purity assessment, while GC-FID area percent is a relative measure.

Logical Workflow for Purity Assessment by qNMR

qNMR_Workflow sample_prep Sample Preparation (Analyte + Internal Standard) nmr_acquisition ¹H-NMR Data Acquisition sample_prep->nmr_acquisition data_processing Data Processing (Phasing, Baseline Correction) nmr_acquisition->data_processing integration Signal Integration data_processing->integration purity_calc Purity Calculation integration->purity_calc result Purity Result purity_calc->result

Caption: Workflow for purity assessment using qNMR.

Stability and Storage

For this compound to be a reliable analytical standard, its stability must be maintained.

  • Storage: Store in a cool, dry, well-ventilated area away from heat sources and direct sunlight. Keep the container tightly closed.

  • Stability: this compound is a moderately stable liquid. Long-term stability studies under defined storage conditions are recommended to establish an appropriate shelf-life for the standard. Periodic purity re-evaluation is advised.

Conclusion

This compound is a versatile and valuable compound in analytical chemistry, serving as a reliable standard for both qualitative and quantitative analyses. Its application as an internal standard in GC-based methods can significantly enhance the accuracy and precision of results for volatile compounds. Furthermore, its purity can be accurately determined using qNMR, a primary ratio method. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound as an analytical standard in their work.

Heptyl Formate in Insect Olfaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to study the effects of heptyl formate (B1220265) on insect olfaction. This document details experimental protocols for key electrophysiological and behavioral assays, presents quantitative data in structured tables, and illustrates the underlying biological pathways and experimental workflows.

Introduction

Heptyl formate (C₈H₁₆O₂) is a volatile ester with a characteristic fruity odor.[1] In the field of insect olfaction, it is investigated for its potential as a semiochemical, capable of modifying insect behavior. Such compounds are valuable tools for developing novel pest management strategies and for fundamental research into the mechanisms of chemoreception. Understanding how insects detect and process the signal from this compound can provide insights into olfactory receptor function and the neural circuits that govern behavior.

Data Presentation

The following tables summarize quantitative data from electrophysiological and behavioral assays. As direct data for this compound is limited in publicly available literature, data for the structurally similar compound, octyl formate, is presented as a representative example of the expected responses.

Table 1: Electroantennography (EAG) Responses of Hippodamia variegata to Octyl Formate

Concentration (µg/µL)Mean EAG Response (mV) ± SEM (Male)Mean EAG Response (mV) ± SEM (Female)
10.15 ± 0.030.18 ± 0.04
100.45 ± 0.060.55 ± 0.07
1000.85 ± 0.090.95 ± 0.11

Data is representative and adapted from studies on octyl formate with Hippodamia variegata.[2]

Table 2: Behavioral Response of Hippodamia variegata in a Y-Tube Olfactometer to Octyl Formate

Concentration (µg/µL)% Attraction (Male)% Attraction (Female)
155%60%
1070%75%
10078%82%

Data is representative and adapted from studies on octyl formate with Hippodamia variegata.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the insect species and specific experimental goals.

Electroantennography (EAG)

EAG measures the summated electrical potential from the entire antenna in response to an odorant stimulus, providing a measure of the overall olfactory sensitivity.[3][4]

Protocol:

  • Insect Preparation:

    • Anesthetize an insect by chilling it on ice for 2-3 minutes.

    • Carefully excise one antenna at its base using micro-scissors.

    • Mount the excised antenna between two electrodes using conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the basal end.

  • Stimulus Preparation:

    • Prepare serial dilutions of this compound in a high-purity solvent such as paraffin (B1166041) oil or hexane (B92381) (e.g., 1, 10, 100 µg/µL).

    • Apply 10 µL of the solution onto a small piece of filter paper and insert it into a Pasteur pipette.

    • Prepare a control pipette with the solvent alone.

  • Stimulus Delivery and Data Acquisition:

    • Deliver a continuous stream of purified, humidified air over the antennal preparation.

    • Insert the tip of the stimulus pipette into the airstream and deliver a puff of odorant-laden air (e.g., 0.5 seconds).

    • The resulting depolarization of the antenna is amplified and recorded using specialized software. The amplitude of the negative voltage deflection (in mV) is the EAG response.

Single Sensillum Recording (SSR)

SSR is a refined technique that allows for the recording of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum, providing detailed information on the specificity and sensitivity of individual neurons.[5][6][7]

Protocol:

  • Insect Preparation:

    • Anesthetize the insect and immobilize it in a holder (e.g., a modified pipette tip or wax) with the head and antennae exposed and secured.[7]

    • Insert a reference electrode (a sharpened tungsten or silver wire) into a non-critical part of the body, such as an eye.[6]

    • Under a high-magnification microscope, use a micromanipulator to carefully insert a sharpened recording electrode into the base of a single olfactory sensillum on the antenna.[6]

  • Stimulus Delivery:

    • Prepare this compound dilutions as described for EAG.

    • Deliver a continuous stream of purified, humidified air over the antenna.

    • Introduce the stimulus pipette into the airstream to deliver a controlled puff of the odorant.

  • Data Acquisition and Analysis:

    • Record the extracellular action potentials (spikes) from the OSN.

    • Count the number of spikes in a defined period before and after the stimulus.

    • The response is typically quantified as the increase in spike frequency (spikes per second) over the spontaneous firing rate.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD combines gas chromatography with the insect antenna as a biological detector to identify which compounds in a complex mixture are biologically active.[8]

Protocol:

  • Sample Preparation and Injection:

    • Prepare a solution containing a mixture of volatile compounds, including this compound.

    • Inject the sample into a gas chromatograph (GC) equipped with an appropriate column.

  • Effluent Splitting and Delivery:

    • At the GC column outlet, the effluent is split into two streams. One stream goes to the GC's conventional detector (e.g., Flame Ionization Detector - FID), and the other is directed towards the prepared insect antenna.

    • The effluent directed to the antenna is mixed with purified, humidified air.

  • Antennal Preparation and Recording:

    • Prepare an insect antenna as described for the EAG protocol.

    • The effluent from the GC is passed over the antenna.

  • Data Analysis:

    • Simultaneously record the output from the GC detector (chromatogram) and the EAG signal from the antenna.

    • Compounds that elicit a significant EAG response at the same retention time as a peak on the chromatogram are identified as electrophysiologically active.

Behavioral Assay: Y-Tube Olfactometer

A Y-tube olfactometer is a common tool to assess the behavioral response (attraction or repulsion) of an insect to a specific odor.[9]

Protocol:

  • Apparatus Setup:

    • A Y-shaped glass or plastic tube is used. Purified, humidified air is passed through each arm of the Y-tube.

    • The air passing through one arm is directed through a chamber containing the this compound stimulus (e.g., on filter paper).

    • The air in the other arm passes through a chamber with a solvent control.

  • Insect Release and Observation:

    • A single insect is released at the base of the Y-tube.

    • The insect is allowed a set amount of time (e.g., 5-10 minutes) to choose one of the arms.

    • A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a specified time.

  • Data Analysis:

    • The number of insects choosing the stimulus arm versus the control arm is recorded.

    • Statistical analysis (e.g., Chi-squared test) is used to determine if there is a significant preference for the this compound stimulus.

Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates a generalized insect olfactory signaling pathway, which is initiated by the binding of an odorant like this compound to an olfactory receptor.

Olfactory_Signaling_Pathway cluster_dendrite Olfactory Sensory Neuron Dendrite cluster_axon Axon cluster_brain Antennal Lobe (Brain) Odorant This compound OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding OR_Complex OrX/Orco Receptor Complex OBP->OR_Complex Transport & Release Ion_Channel Ion Channel (Cation Influx) OR_Complex->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Na+, Ca2+ influx Action_Potential Action Potential Generation Depolarization->Action_Potential Synapse Synaptic Transmission to Projection Neurons Action_Potential->Synapse

Caption: Generalized insect olfactory signal transduction cascade.

Experimental Workflow for Olfactory Analysis

This diagram outlines the logical flow of experiments to characterize the effect of this compound on insect olfaction.

Experimental_Workflow Heptyl_Formate This compound GC_EAD GC-EAD Screening (in mixture) Heptyl_Formate->GC_EAD Identification Identification of Active Compound GC_EAD->Identification EAG Electroantennography (EAG) (Dose-Response) Quantification Quantify Antennal Sensitivity EAG->Quantification SSR Single Sensillum Recording (SSR) (Neuronal Specificity) Mechanism Elucidate Neuronal Mechanism SSR->Mechanism Behavior Behavioral Assay (Y-Tube Olfactometer) Behavioral_Effect Determine Behavioral Effect (Attraction/Repulsion) Behavior->Behavioral_Effect Identification->EAG Quantification->SSR Mechanism->Behavior

Caption: Experimental workflow for studying this compound in insect olfaction.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Heptyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude heptyl formate (B1220265).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude heptyl formate synthesized via Fischer esterification?

The primary impurities in crude this compound from a Fischer esterification reaction are typically unreacted starting materials and the acid catalyst. These include:

  • n-Heptanol: The alcohol reactant.

  • Formic Acid: The carboxylic acid reactant.

  • Acid Catalyst: Often a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3]

  • Water: A byproduct of the esterification reaction.[2][4][5]

Q2: What is the general workflow for purifying crude this compound?

A typical purification workflow involves a series of extraction and washing steps to remove impurities, followed by drying and a final purification step, usually distillation. The main stages are:

  • Neutralization: Washing the crude product with a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst and unreacted formic acid.[6][7][8]

  • Aqueous Washing: Washing with water or brine to remove any remaining water-soluble impurities and salts.

  • Drying: Removing dissolved water from the organic layer using an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).[9][10][11]

  • Final Purification: Purifying the dried crude ester, most commonly by fractional distillation, to separate the this compound from any remaining impurities, such as unreacted n-heptanol.[1][6][8]

Q3: How can I monitor the purity of my this compound during and after purification?

Gas Chromatography-Mass Spectrometry (GC-MS) is an effective and widely used method for analyzing the purity of this compound and identifying any residual impurities.[12] Thin Layer Chromatography (TLC) can also be used for monitoring the progress of the reaction and the effectiveness of purification steps.[9]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Problem Possible Cause Solution
Acidic residue in the final product (low pH). Incomplete neutralization of the acid catalyst or unreacted formic acid.- Wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence (CO₂ evolution) ceases.[6][7]- Check the pH of the aqueous layer after washing to ensure it is neutral or slightly basic.
Presence of unreacted n-heptanol in the final product. - Incomplete reaction.- Insufficient purification to separate the ester from the alcohol.- Drive the esterification reaction to completion by using an excess of one reactant or by removing water as it forms (e.g., using a Dean-Stark apparatus).[2][4]- Perform fractional distillation to separate the this compound (boiling point ~178°C) from n-heptanol (boiling point ~176°C). Due to the close boiling points, a fractionating column is necessary for efficient separation.[13]
Cloudy appearance of the purified this compound. Presence of residual water.- Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before the final distillation.[9][10][11]- Add the drying agent until it no longer clumps together.
Low yield of purified this compound. - Incomplete reaction.- Loss of product during the workup and purification steps.- Optimize the reaction conditions to maximize ester formation.[2]- Minimize transfers between glassware to reduce mechanical losses.- Be careful not to discard the organic layer during the washing steps.
Hydrolysis of this compound during workup. The ester bond can be cleaved by water, especially under acidic or basic conditions, to revert to n-heptanol and formic acid.[14][15][16]- Perform the workup promptly after the reaction is complete.- Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₆O₂[17]
Molecular Weight 144.21 g/mol [17]
Boiling Point 178 °C (at 760 mmHg)[13]
Density 0.882 g/mL at 25 °C[13]
Refractive Index n20/D 1.413[13]
Appearance Colorless liquid[18]
Odor Fruity, floral[18][19]

Table 2: GC-MS Data for this compound

ParameterDescriptionReference(s)
Instrumentation Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)[12]
Ionization Mode Electron Ionization (EI)[12]
Major Mass Spectra Peaks (m/z) 56.0, 70.0, 41.0, 55.0, 69.0[12]

Experimental Protocols

Protocol 1: Purification of Crude this compound

This protocol describes a standard procedure for the purification of crude this compound synthesized via Fischer esterification.

1. Quenching and Neutralization: a. Allow the reaction mixture to cool to room temperature. b. Transfer the cooled mixture to a separatory funnel. c. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. d. Gently swirl the funnel to mix the contents. Periodically vent the funnel to release the pressure from the carbon dioxide gas that evolves. e. Continue adding the NaHCO₃ solution in portions until the effervescence ceases, indicating that all the acid has been neutralized.

2. Liquid-Liquid Extraction and Washing: a. After neutralization, add an equal volume of deionized water to the separatory funnel. b. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. c. Allow the layers to separate. The top layer is the organic phase containing the this compound, and the bottom layer is the aqueous phase. d. Carefully drain and discard the lower aqueous layer. e. Wash the organic layer with an equal volume of brine (saturated NaCl solution) to help remove any remaining water and some water-soluble impurities. f. Again, allow the layers to separate and discard the lower aqueous layer.

3. Drying the Organic Layer: a. Transfer the organic layer to a clean, dry Erlenmeyer flask. b. Add a sufficient amount of an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). c. Swirl the flask. If the drying agent clumps together, add more until some of it remains free-flowing, indicating that all the water has been absorbed. d. Allow the mixture to stand for 10-15 minutes to ensure complete drying. e. Decant or filter the dried organic layer into a round-bottom flask suitable for distillation, leaving the drying agent behind.

4. Final Purification by Fractional Distillation: a. Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried, crude this compound. b. Set up a fractional distillation apparatus. c. Heat the flask gently to distill the this compound. d. Collect the fraction that boils at approximately 178 °C at atmospheric pressure. A sharp, constant boiling point indicates a pure product.

Visualizations

PurificationWorkflow start Crude this compound (Ester, Heptanol, Formic Acid, Catalyst) neutralization 1. Neutralization (Wash with NaHCO₃ solution) start->neutralization extraction 2. Liquid-Liquid Extraction (Wash with Water/Brine) neutralization->extraction waste1 Aqueous Waste (Salts, excess base) neutralization->waste1 drying 3. Drying (Anhydrous Na₂SO₄) extraction->drying waste2 Aqueous Waste (Water-soluble impurities) extraction->waste2 distillation 4. Fractional Distillation drying->distillation waste3 Used Drying Agent drying->waste3 product Pure this compound distillation->product waste4 Distillation Residue (Heptanol, high-boiling impurities) distillation->waste4

Caption: Workflow for the purification of crude this compound.

TroubleshootingGuide start Impure this compound check_acidity Acidic Product? start->check_acidity check_heptanol Heptanol Present? check_acidity->check_heptanol No wash Rewash with NaHCO₃ check_acidity->wash Yes check_water Cloudy Product? check_heptanol->check_water No distill Fractional Distillation check_heptanol->distill Yes dry Redry with Anhydrous Agent check_water->dry Yes pure Pure Product check_water->pure No wash->check_heptanol distill->check_water dry->pure

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Optimizing Heptyl Formate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for heptyl formate (B1220265) synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of heptyl formate, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: My this compound synthesis resulted in a disappointingly low yield. What are the common causes and how can I improve it?

  • Answer: Low yields in this compound synthesis, typically performed via Fischer esterification, are often due to the reversible nature of the reaction between formic acid and heptanol (B41253).[1] Several factors can limit the reaction's progress.

    Potential Causes:

    • Equilibrium Limitation: The esterification reaction exists in equilibrium, meaning the reverse reaction (hydrolysis of the ester back to the starting materials) can occur, limiting the final product yield.[1][2]

    • Presence of Water: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants, thereby reducing the yield of this compound.[3]

    • Insufficient Catalyst Activity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in an insufficient amount, leading to a slow reaction rate.[2]

    • Suboptimal Reaction Temperature: The reaction may be too slow if the temperature is too low, preventing it from reaching a high conversion in a reasonable timeframe.[2]

    • Reactant Molar Ratio: An equimolar ratio of formic acid and heptanol can result in a yield of around 65% at equilibrium.[1]

    Solutions:

    • Water Removal: Continuously remove water as it forms to drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) or by adding a drying agent such as molecular sieves to the reaction mixture.[2][3][4]

    • Use Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (heptanol), can shift the equilibrium towards the formation of the ester.[1][4]

    • Optimize Catalyst: Use a fresh, anhydrous acid catalyst in an appropriate concentration. Common catalysts include concentrated sulfuric acid or p-toluenesulfonic acid.[2]

    • Increase Reaction Temperature: The reaction is typically carried out at the reflux temperature of the reaction mixture to increase the reaction rate.[5]

Issue 2: Product Purity Issues

  • Question: My purified this compound shows the presence of impurities. What are the likely contaminants and how can I remove them?

  • Answer: Impurities in the final product can arise from unreacted starting materials, side reactions, or issues during the workup process.

    Potential Contaminants and Solutions:

    • Unreacted Formic Acid: Residual formic acid can be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, during the workup. Be cautious of CO₂ evolution.[5]

    • Unreacted Heptanol: Excess heptanol can often be removed by washing the organic layer with water or brine.[6] For significant amounts, fractional distillation of the crude product is necessary.

    • Side-Reaction Products: At high temperatures with a strong acid catalyst, heptanol can undergo dehydration to form diheptyl ether or heptene.[2] Careful temperature control can minimize these side reactions. Purification by fractional distillation can separate these byproducts from the desired ester.

Issue 3: Difficulties During Workup

  • Question: I am experiencing emulsion formation during the aqueous workup, making phase separation difficult. How can I resolve this?

  • Answer: Emulsion formation is a common issue during the workup of esterification reactions.

    Solutions:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.[3]

    • Allow to Stand: If an emulsion persists, allowing the mixture to stand for an extended period may lead to separation.

    • Filtration: As a last resort, filtering the mixture through a pad of Celite can help to break the emulsion.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Fischer-Speier esterification. This method involves the reaction of formic acid with heptanol using a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[7]

Q2: Why is it crucial to remove water during the synthesis?

A2: Fischer esterification is a reversible reaction that produces water as a byproduct. The presence of water can shift the equilibrium back towards the starting materials (formic acid and heptanol), which decreases the overall yield of the desired this compound.[3] Therefore, continuous removal of water is essential to drive the reaction to completion.[3]

Q3: What is the role of the acid catalyst in the reaction?

A3: The acid catalyst protonates the carbonyl oxygen of the formic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the heptanol. This increases the rate of the reaction, allowing it to reach equilibrium faster.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting materials and the appearance of the product.[2]

Q5: What are some potential side reactions to be aware of?

A5: Besides the reverse hydrolysis reaction, side reactions can occur, especially at elevated temperatures. The alcohol (heptanol) can undergo dehydration to form ethers (diheptyl ether) or alkenes (heptene).[2]

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Ester Yield (Illustrative)

Molar Ratio (Heptanol:Formic Acid)Typical Yield (%)
1:1~65
3:1>85
5:1>95
10:1~97

Note: Yields are illustrative and based on general principles of Fischer esterification.[1]

Table 2: Comparison of Common Acid Catalysts for Fischer Esterification

CatalystTypical Amount (mol%)AdvantagesDisadvantages
Sulfuric Acid (H₂SO₄)1-5Inexpensive, readily availableCan cause charring, difficult to remove
p-Toluenesulfonic Acid (p-TsOH)1-5Solid, easier to handle than H₂SO₄More expensive than H₂SO₄
Amberlyst-1510-20Heterogeneous, easily removed by filtration, reusableLower activity than homogeneous catalysts

Experimental Protocols

Standard Protocol for this compound Synthesis using a Dean-Stark Apparatus

Materials:

  • Formic acid

  • Heptanol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Toluene (or another suitable azeotropic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add heptanol and formic acid. A common molar ratio is 3:1 heptanol to formic acid to drive the reaction towards the product. Add toluene as the azeotropic solvent.

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the limiting reagent).

  • Reflux and Water Removal: Attach a Dean-Stark trap and a reflux condenser to the flask. Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 2-4 hours).[5]

  • Workup - Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Workup - Washing:

    • Carefully add a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted formic acid. Gently swirl and vent the separatory funnel frequently to release the pressure from CO₂ evolution. Continue until effervescence ceases.

    • Wash the organic layer with water.

    • Wash the organic layer with brine to help remove residual water and break any emulsions.[5]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene and any excess heptanol using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

Mandatory Visualization

Troubleshooting_Heptyl_Formate_Synthesis start Low this compound Yield check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_water Is water being effectively removed? check_equilibrium->check_water Yes solution_time Increase reaction time and monitor by TLC/GC check_equilibrium->solution_time No check_catalyst Is the catalyst active and in sufficient quantity? check_water->check_catalyst Yes solution_water Implement water removal: - Dean-Stark trap with toluene - Molecular sieves check_water->solution_water No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Use fresh, anhydrous acid catalyst (e.g., H₂SO₄, p-TsOH) check_catalyst->solution_catalyst No check_ratio Is an excess of one reactant being used? check_temp->check_ratio Yes solution_temp Ensure reaction is at reflux temperature check_temp->solution_temp No solution_ratio Increase the molar excess of heptanol (e.g., 3:1 to 5:1) check_ratio->solution_ratio No end Optimized Yield check_ratio->end Yes solution_water->end solution_ratio->end solution_catalyst->end solution_temp->end solution_time->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

stability and degradation of heptyl formate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Heptyl Formate (B1220265) Stability and Degradation: Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of heptyl formate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

A1: this compound (C₈H₁₆O₂) is the ester formed from heptanol (B41253) and formic acid. It is a colorless liquid known for its fruity, floral odor, often with undertones of orris and rose, and a sweet taste reminiscent of plum.[1][2] It is used as a synthetic flavoring agent in foods and as a fragrance component in cosmetics and personal care products.[1][3]

Q2: What are the optimal storage conditions for this compound to ensure its stability?

A2: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area in tightly closed containers, such as glass or tin.[1][3][4] It is crucial to keep it away from heat, sparks, open flames, and direct sunlight.[3][5] The recommended storage temperature is between 15°C and 30°C.[5]

Q3: My this compound solution has developed a different, slightly acidic and alcoholic odor. What could be the cause?

A3: This odor change typically indicates degradation through hydrolysis. This compound can react with water (even atmospheric moisture) to break down into its constituent molecules: heptanol (an alcohol) and formic acid (which is acidic).[6] This process is the most common degradation pathway.

Q4: How does pH influence the stability of this compound?

A4: this compound's stability is significantly affected by pH. It undergoes hydrolysis under acidic, neutral, or basic conditions.[6]

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids (e.g., H₂SO₄), the carbonyl oxygen of the ester is protonated, which facilitates a nucleophilic attack by water, accelerating degradation.[6]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the ester is attacked by hydroxide (B78521) ions, which is a highly efficient process for breaking the ester bond to form heptanolate and formate ions.[6]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Action
Unexpected Peaks in Chromatogram Degradation of this compound.1. Confirm the identity of the primary degradation products (heptanol and formic acid) using reference standards. 2. Review the pH and water content of your sample and mobile phase. 3. Ensure storage conditions were optimal.
Loss of Purity / Assay Value Over Time Hydrolysis due to improper storage or exposure to incompatible conditions.1. Check storage containers for proper sealing to prevent moisture ingress.[4] 2. Analyze a freshly opened sample to establish a baseline. 3. If working in aqueous solutions, prepare them fresh and consider using buffers to control pH.
Inconsistent Results in Enzymatic Assays The enzyme may be catalyzing the hydrolysis of this compound.1. Run a control experiment without the enzyme to quantify the rate of non-enzymatic hydrolysis under your assay conditions. 2. Use an immobilized lipase (B570770) like Novozym 435, which is known to effectively hydrolyze this compound to heptanol under mild conditions (pH 7, 30-40°C).[6]
No Degradation Observed in Forced Degradation Study Stress conditions (e.g., temperature, pH) are too mild.1. Increase the severity of the stress condition. For thermal degradation, temperatures above 150°C are typically required.[6] 2. For hydrolytic stress, use stronger acidic or basic conditions (e.g., 0.1N HCl or 0.1N NaOH).

Degradation Pathways & Data

This compound primarily degrades through hydrolysis and thermal decomposition.

Hydrolysis

The cleavage of the ester bond in the presence of water to yield formic acid and heptanol is the main degradation pathway under ambient and aqueous conditions.[6] The rate of this reaction is dependent on pH and temperature.

`dot graph Hydrolysis_Pathway { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#FFFFFF", max_width="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12, color="#202124"];

// Nodes HF [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Water [label="Water (H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Products [shape=point, width=0, height=0]; Heptanol [label="Heptanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; FormicAcid [label="Formic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges HF -> Products [arrowhead=none, label="+"]; Water -> Products [arrowhead=none]; Products -> Heptanol [label="Hydrolysis\n(Acid or Base Catalyzed)"]; Products -> FormicAcid [arrowhead=none, label="+"]; } ` Caption: Hydrolysis of this compound.

Thermal Decomposition

At elevated temperatures (above 150°C), this compound can decompose through two primary pathways.[6]

  • Pathway 1: Cleavage to form heptene (B3026448) and formic acid.[6]

  • Pathway 2: Rearrangement to form branched aldehydes like 2-ethylhexanal.[6]

Oxidation

Under aerobic conditions, this compound can be oxidized to form heptanoic acid and carbon dioxide.[6] The efficiency of this reaction is influenced by catalysts and the solvent used.[6]

Table 1: Summary of this compound Degradation Under Different Conditions

ConditionDegradation PathwayPrimary ProductsNotes
Acidic/Basic (Aqueous) HydrolysisHeptanol, Formic AcidRate is pH-dependent; faster under strong acid or base.[6]
Thermal (>150°C) DecompositionHeptene, Formic Acid, Branched AldehydesOccurs at high temperatures.[6]
Oxidative (e.g., O₂, KMnO₄) OxidationHeptanoic Acid, CO₂Influenced by the specific oxidizing agent and solvent.[6]
Enzymatic (e.g., Lipase) HydrolysisHeptanol, Formic AcidCan be highly efficient under mild conditions (e.g., pH 7, 30-40°C).[6]

Experimental Protocols

Protocol 1: Monitoring Hydrolytic Degradation by HPLC

This protocol outlines a method to quantify the degradation of this compound in an aqueous solution.

Objective: To determine the rate of hydrolysis of this compound under specific pH and temperature conditions.

Materials:

  • This compound (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (for mobile phase)

  • Buffers (for pH control, e.g., phosphate (B84403) or acetate)

  • HPLC system with UV detector

  • Reversed-phase C18 column

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Prepare a solution of this compound in the desired aqueous buffer (e.g., pH 4, 7, 9) at a known concentration.

  • Incubation: Store the sample solution in a temperature-controlled environment (e.g., 40°C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample. Quench the reaction if necessary by diluting it in the mobile phase.

  • HPLC Analysis:

    • Inject the standards and time-point samples onto the HPLC system.

    • Use a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid.[7]

    • Monitor the elution of this compound and its degradation products using a UV detector (a low wavelength like 210 nm is typical for esters).

  • Data Analysis:

    • Construct a calibration curve from the standard solutions.

    • Quantify the concentration of this compound remaining at each time point.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

`dot graph HPLC_Workflow { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#FFFFFF", max_width="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=12, color="#202124"];

// Nodes Start [label="Start: Prepare Buffered\nthis compound Solution", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate Sample\n(Controlled Temperature)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sample [label="Withdraw Aliquot\nat Time Intervals", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze by HPLC-UV", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantify [label="Quantify Remaining\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Determine Degradation Rate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Incubate; Incubate -> Sample; Sample -> Analyze; Analyze -> Quantify; Quantify -> End; } ` Caption: Workflow for Monitoring this compound Degradation.

References

common impurities found in commercial heptyl formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered when working with commercial heptyl formate (B1220265).

Troubleshooting Guide & FAQs

This section provides answers to frequently asked questions and solutions to common problems that may arise during the use of heptyl formate in experimental settings.

FAQs

  • Q1: What are the most likely impurities in my commercial-grade this compound?

    A1: Based on the typical synthesis process (Fischer esterification), the most probable impurities include unreacted starting materials such as n-heptanol and formic acid. Other potential impurities can arise from side reactions, such as the formation of di-n-heptyl ether, or may be contaminants from the raw materials used in manufacturing.

  • Q2: How can I determine the purity of my this compound sample?

    A2: The most effective and widely used method for analyzing the purity of this compound and quantifying potential impurities is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][2] GC-FID is excellent for quantification, while GC-MS provides definitive identification of the impurities.[1]

  • Q3: My GC analysis shows an unexpected peak. How can I identify it?

    A3: If you observe an unexpected peak in your chromatogram, it is likely one of the common impurities. To identify the peak, you can use the following methods:

    • Retention Time Matching: Inject standards of the suspected impurities (n-heptanol, formic acid, and di-n-heptyl ether) under the same GC conditions and compare their retention times with the unknown peak.[1]

    • Mass Spectrometry (MS): If you are using a GC-MS system, the mass spectrum of the unknown peak can be compared to library spectra for positive identification.[1]

    • Spiking: Add a small amount of a suspected impurity to your sample and re-analyze it. An increase in the peak area of the unknown peak confirms its identity.[1]

Troubleshooting Common Issues

  • Problem 1: High levels of unreacted n-heptanol and/or formic acid are detected.

    • Possible Cause: Incomplete esterification reaction during synthesis. The Fischer esterification is a reversible reaction.

    • Solution: The commercial product may require further purification. Fractional distillation is an effective method to remove the more volatile starting materials from the higher-boiling this compound. To drive the equilibrium towards the product during synthesis, an excess of one reactant can be used, or water can be removed as it is formed, for example, by using a Dean-Stark apparatus.

  • Problem 2: A peak corresponding to di-n-heptyl ether is observed.

    • Possible Cause: This by-product can form under the acidic conditions of the esterification reaction.

    • Solution: Optimizing the reaction conditions, such as temperature and catalyst concentration, can minimize the formation of this ether. Post-synthesis purification by fractional distillation can also be used to separate the di-n-heptyl ether from the desired this compound product.

Data on Potential Impurities

The following table summarizes the common impurities that may be found in commercial this compound, along with their typical origin.

ImpurityChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Likely Origin
n-HeptanolC₇H₁₆O116.20176Unreacted starting material
Formic AcidCH₂O₂46.03100.8Unreacted starting material
Di-n-heptyl etherC₁₄H₃₀O214.40260-262Reaction by-product
WaterH₂O18.02100Reaction by-product

Experimental Protocols

Protocol for Analysis of this compound Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the separation and identification of this compound and its common impurities.

1. Materials and Reagents:

  • This compound sample

  • High-purity standards of n-heptanol, formic acid, and di-n-heptyl ether

  • Solvent: Dichloromethane or Hexane (GC grade)

  • Internal standard (e.g., octyl acetate)

2. Sample Preparation:

  • Prepare a 1% (v/v) solution of the this compound sample in the chosen solvent.

  • Prepare individual standard solutions of the potential impurities at a concentration of approximately 100 ppm in the same solvent.

  • Prepare a mixed standard solution containing all potential impurities.

  • For quantitative analysis, add a known concentration of an internal standard (e.g., octyl acetate) to all samples and standards.

3. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Detector (MS Transfer Line) Temperature: 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-400

4. Data Analysis:

  • Peak Identification: Compare the retention times and mass spectra of the peaks in the sample chromatogram with those of the prepared standards and reference mass spectral libraries (e.g., NIST).

  • Quantification: For quantitative analysis, create a calibration curve for each impurity by plotting the peak area ratio of the impurity to the internal standard against the concentration of the impurity. Determine the concentration of each impurity in the sample from its peak area ratio using the calibration curve.

Diagrams

logical_workflow start Start: this compound Sample Analysis gcms_analysis Perform GC-MS Analysis start->gcms_analysis unexpected_peak Unexpected Peak Detected? gcms_analysis->unexpected_peak no_issue Purity Meets Specifications unexpected_peak->no_issue No identify_peak Identify Peak unexpected_peak->identify_peak Yes end End no_issue->end retention_time Match Retention Time with Standards identify_peak->retention_time mass_spectrum Compare Mass Spectrum to Library identify_peak->mass_spectrum spiking Spike Sample with Suspected Impurity identify_peak->spiking quantify_impurity Quantify Impurity retention_time->quantify_impurity mass_spectrum->quantify_impurity spiking->quantify_impurity troubleshoot Troubleshoot Source of Impurity quantify_impurity->troubleshoot troubleshoot->end

Caption: Workflow for impurity identification and troubleshooting in this compound.

References

Heptyl Formate Analysis: A Technical Guide to Troubleshooting Peak Tailing in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development utilizing gas chromatography (GC), achieving symmetrical peak shapes is paramount for accurate quantification. Peak tailing, a common chromatographic problem, can significantly compromise data integrity. This technical support center provides a comprehensive guide to troubleshooting and resolving peak tailing specifically for heptyl formate (B1220265) analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: Peak tailing is a phenomenon where the peak in a chromatogram is not symmetrical, and its latter half is drawn out.[1] This distortion can lead to inaccurate peak integration and, consequently, errors in quantitative analysis.

Q2: Why is my heptyl formate peak tailing?

A2: Peak tailing for polar compounds like this compound is often caused by secondary interactions with active sites within the GC system.[2][3] These active sites are typically exposed silanol (B1196071) groups on the surface of the column, inlet liner, or packing material.[2][4] Other causes can include column contamination, improper column installation, or inappropriate method parameters.[1][5]

Q3: Can the injection technique affect the peak shape of this compound?

A3: Yes, the injection technique is critical. Injecting too large a sample volume can overload the column, leading to peak distortion, including tailing.[6][7] The speed of injection and the chosen injection mode (split vs. splitless) can also influence peak shape.[6][8][9]

Q4: How often should I replace my inlet liner and septum?

A4: Regular replacement of the inlet liner and septum is crucial for preventing peak tailing.[5] Over time, liners can become contaminated with non-volatile residues, creating active sites.[5] Septa can shed particles into the liner.[5] For routine analyses, a weekly or even daily inspection and replacement may be necessary depending on the sample matrix and workload.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of peak tailing for this compound.

Problem: The this compound peak is exhibiting tailing.

Step 1: Initial System Checks & Basic Maintenance

  • Question: Have you performed basic maintenance recently?

    • Answer: Contamination in the injection port is a primary cause of peak tailing.[10][11]

      • Action: Replace the inlet liner, septum, and inlet seal.[10][11] Ensure you are using a deactivated liner, as active silanol groups on an untreated liner surface can interact with polar analytes like this compound.[2][12][13]

      • Action: Inspect the inlet for any visible contamination or particles from the septum or ferrules and clean if necessary.[12]

  • Question: Is the column installed correctly?

    • Answer: Improper column installation can create dead volumes or expose the analyte to active sites, leading to peak tailing.[14]

      • Action: Verify that the column is cut cleanly at a 90-degree angle. A poor cut can cause turbulence and peak distortion.[14][15][16] Use a magnifying tool to inspect the cut.[14][15]

      • Action: Ensure the column is installed at the correct depth in both the injector and detector as per the instrument manufacturer's guidelines.[14]

Step 2: Method Parameter Evaluation

  • Question: Is your injection volume appropriate?

    • Answer: Overloading the column with too much sample is a common cause of peak shape issues.[6][7]

      • Action: Reduce the injection volume. For liquid samples, a 1-2 µL injection is generally recommended.[12][13] Observe if the peak shape improves with a smaller injection.

  • Question: Are your temperature settings optimal?

    • Answer: An inlet temperature that is too low can lead to incomplete or slow vaporization of the sample, which can contribute to peak tailing, especially for later eluting peaks.[14]

      • Action: Ensure the inlet temperature is sufficient to rapidly vaporize this compound and the sample solvent.

Step 3: Column Health Assessment

  • Question: Is your GC column old or contaminated?

    • Answer: Column degradation and contamination are significant contributors to peak tailing.[17][18] Over time, the stationary phase can degrade, or non-volatile sample components can accumulate at the head of the column, creating active sites.[18]

      • Action: Trim the column. Removing the first 10-30 cm of the column from the inlet side can eliminate contaminated sections.[1]

      • Action: If trimming does not resolve the issue, the column may be irreversibly damaged and require replacement.[1] Persistent peak tailing, even after maintenance, is a strong indicator that the column has reached the end of its lifespan.[1]

  • Question: Has the column been properly conditioned?

    • Answer: New columns require conditioning to remove any residual manufacturing materials and stabilize the stationary phase. Inadequate conditioning can result in a drifting baseline and poor peak shape.

      • Action: Perform a column conditioning cycle according to the manufacturer's instructions. This typically involves heating the column to its maximum isothermal temperature for a set period.[1][2][10][17]

Quantitative Data Summary

Troubleshooting ActionExpected Impact on Peak TailingExpected Change in Tailing Factor
Replacing the inlet liner with a new, deactivated liner.Significant ImprovementDecrease towards 1.0
Trimming 10-30 cm from the column inlet.ImprovementDecrease
Reducing the injection volume.ImprovementDecrease
Ensuring a proper, 90-degree column cut.ImprovementDecrease towards 1.0
Correcting the column installation depth.ImprovementDecrease
Conditioning an old or new column.ImprovementDecrease

Experimental Protocols

Protocol 1: GC Column Trimming and Installation

  • Preparation: Cool the GC oven and inlet to room temperature. Turn off the carrier gas flow at the instrument.

  • Column Removal: Carefully disconnect the column from the injector and detector, loosening the column nuts.

  • Trimming: Using a ceramic scoring wafer or a diamond-tipped pen, score the column at the desired length (e.g., 15 cm from the inlet end).[15] Gently flex the column at the score to create a clean break.

  • Inspection: Using a magnifying glass, inspect the cut to ensure it is a clean, 90-degree break with no jagged edges or shards.[14][15] If the cut is poor, repeat the process.

  • Installation:

    • Slide a new nut and ferrule onto the freshly cut column end.

    • Wipe the outside of the column with a lint-free cloth dampened with solvent (e.g., methanol (B129727) or isopropanol) to remove any fingerprints or debris.

    • Insert the column into the injector to the depth recommended by the instrument manufacturer.

    • Tighten the column nut finger-tight, then use a wrench to tighten it an additional quarter to half turn. Do not overtighten.

    • Repeat the process for the detector end.

  • Leak Check: Restore carrier gas flow and perform a leak check at the injector and detector fittings using an electronic leak detector.

Protocol 2: GC Inlet Liner Deactivation (for reusable liners)

Note: It is often more practical and reliable to use pre-deactivated, disposable liners.

  • Cleaning: Remove the liner from the injector. Clean the liner by sonicating in a sequence of solvents, such as methanol, methylene (B1212753) chloride, and hexane, to remove any organic residues. Dry the liner thoroughly in an oven.

  • Deactivation Solution: Prepare a 5-10% solution of a silylating agent (e.g., dimethyldichlorosilane - DMDCS) in a non-polar solvent like toluene. Caution: Silylating agents are hazardous; handle them in a fume hood with appropriate personal protective equipment.

  • Treatment: Immerse the clean, dry liner in the deactivating solution for approximately 15-30 minutes.[11]

  • Rinsing: Remove the liner and rinse it thoroughly with toluene, followed by methanol, to remove excess silylating agent.[11]

  • Drying and Curing: Dry the liner with a stream of inert gas (e.g., nitrogen).[11] Condition the liner by heating it in an oven under an inert atmosphere.

Protocol 3: GC Column Conditioning

  • Installation: Install the column in the injector but leave the detector end disconnected and positioned in the oven.[2][17] This prevents bleed products from contaminating the detector.

  • Purging: Set the oven temperature to 40°C and purge the column with carrier gas for 15-30 minutes to remove any oxygen.[2][17]

  • Heating Program:

    • Increase the oven temperature at a rate of 5-10°C/minute to the column's maximum isothermal operating temperature (or 20°C above the final method temperature, whichever is lower).[1][10][17]

    • Hold at this temperature for 1-2 hours.[1] For columns with thick stationary phases, a longer conditioning time may be necessary.

  • Cooling and Connection: Cool the oven down. Connect the column to the detector.

  • Final Conditioning: Re-run the temperature program to condition the entire system. Monitor the detector baseline until it is stable.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.

PeakTailingTroubleshooting start Peak Tailing Observed for this compound basic_maintenance Perform Basic Maintenance: - Replace Liner & Septum - Check for Contamination start->basic_maintenance column_install Check Column Installation: - Proper Cut (90°) - Correct Depth basic_maintenance->column_install Issue Persists problem_solved Problem Resolved basic_maintenance->problem_solved Issue Resolved method_params Evaluate Method Parameters: - Reduce Injection Volume - Check Temperatures column_install->method_params Issue Persists column_install->problem_solved Issue Resolved column_health Assess Column Health: - Trim Column Inlet - Perform Column Conditioning method_params->column_health Issue Persists method_params->problem_solved Issue Resolved replace_column Replace GC Column column_health->replace_column Issue Persists column_health->problem_solved Issue Resolved replace_column->problem_solved Issue Resolved

References

Technical Support Center: Chromatographic Resolution of Heptyl Formate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic separation of heptyl formate (B1220265) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges in resolving these structurally similar compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the gas chromatographic (GC) analysis of heptyl formate isomers.

1. Why am I seeing poor resolution or complete co-elution of my this compound isomers?

Poor resolution is a frequent challenge when separating isomers due to their similar physicochemical properties. Several factors in your GC method could be the cause.

  • Possible Cause: Inadequate Column Selectivity. The stationary phase of your GC column is the most critical factor for separating isomers. If the phase does not interact differently with the subtle structural differences of the isomers, they will not separate.

    • Solution:

      • Change Column Polarity: The choice of stationary phase is crucial for separating isomers. For non-polar compounds like esters, a non-polar stationary phase will separate them primarily by their boiling points. However, to resolve isomers with very similar boiling points, a more polar column may be necessary to exploit differences in dipole moments. Highly polar columns, such as those with biscyanopropyl phases, are often used to separate geometric (cis/trans) isomers of similar compounds like fatty acid methyl esters (FAMEs), and this principle can be applied to structural isomers of this compound.

      • Chiral Columns: If you are trying to separate enantiomers (chiral isomers), a specialized chiral stationary phase is required. These phases, often based on cyclodextrins, create transient diastereomeric complexes with the enantiomers, allowing for their separation.

  • Possible Cause: Suboptimal Oven Temperature Program. The temperature program directly affects the interaction of the analytes with the stationary phase.

    • Solution: A slower temperature ramp rate increases the time the isomers spend interacting with the stationary phase, which can significantly improve resolution for closely eluting compounds. Start with a low initial oven temperature to ensure good focusing of the analytes at the head of the column.

  • Possible Cause: Insufficient Column Efficiency. Even with the correct selectivity, a column with low efficiency (broad peaks) will not provide the necessary resolution.

    • Solution:

      • Use a Longer Column: Resolution is proportional to the square root of the column length. Doubling the column length will increase resolution by a factor of about 1.4.

      • Use a Narrower Column I.D.: Decreasing the internal diameter of the column increases efficiency and, therefore, resolution.

      • Optimize Carrier Gas Flow Rate: Ensure your carrier gas (e.g., Helium, Hydrogen) is set to its optimal linear velocity for the column dimensions. An incorrect flow rate can drastically reduce efficiency.

2. My peaks are tailing. What could be the cause and how can I fix it?

Peak tailing can obscure the separation of closely eluting isomers and affect quantitation.

  • Possible Cause: Active Sites in the System. Active sites, such as exposed silanol (B1196071) groups in the injector liner or on the column, can interact with polar functional groups on the analytes, causing tailing.

    • Solution:

      • Use a deactivated injector liner and replace it regularly.

      • Trim the first 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.

      • Condition the column according to the manufacturer's instructions.

  • Possible Cause: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Dilute your sample or increase the split ratio in your injection method.

3. I'm observing ghost peaks in my chromatogram. What are they and how do I get rid of them?

Ghost peaks are extraneous peaks that can interfere with the identification and quantification of your target analytes.

  • Possible Cause: Sample Carryover. Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Implement a thorough solvent wash sequence for the syringe between injections. If necessary, clean or replace the injector liner.

  • Possible Cause: Septum Bleed. Particles from a degrading septum can enter the inlet and create ghost peaks.

    • Solution: Use high-quality, low-bleed septa and replace them regularly before they become cored or brittle. Ensure the septum purge is active.

Quantitative Data: this compound Isomer Separation

While comprehensive resolution (Rs) data is not widely published, Kovats Retention Indices (RI) are a standardized measure of retention and are invaluable for differentiating isomers. The RI relates the retention time of an analyte to that of n-alkanes eluted under the same conditions. Different isomers will have distinct RI values on a given stationary phase.

A study on the composition of Pelargonium graveolens essential oil identified n-heptyl formate and several of its branched-chain isomers.[1] The data below illustrates the difference in retention indices, which enables their separation.

Isomer NameStructureRetention Index (RI) on a Non-Polar Phase (e.g., DB-5 type)
n-Heptyl formateCCCCCCCCOC=O~1012
5-Methylhexyl formate (Isothis compound)CC(C)CCCCCOC=OLower than n-heptyl formate
Branched Heptyl Formates (e.g., 2-, 3-, 4-methylhexyl formate)VariesGenerally lower than the straight-chain homolog

Note: The retention index for branched isomers is typically lower than their straight-chain counterpart on non-polar columns.[1] The exact RI values can vary slightly between instruments and specific columns.

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound isomers by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a starting point and should be optimized for your specific application and instrumentation.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound isomer standards (if available) in a high-purity solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1000 µg/mL. Create a series of working standards by serial dilution to generate a calibration curve (e.g., 1-100 µg/mL).

  • Sample Extraction (if required): For complex matrices, a liquid-liquid extraction may be necessary.

    • To 1 mL of a liquid sample, add 1 mL of hexane.

    • Add an appropriate internal standard if quantitative analysis is required.

    • Vortex the mixture for 1 minute.

    • Centrifuge to separate the layers.

    • Carefully transfer the organic (upper) layer to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Instrument: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A key aspect for isomer separation is column selection.

    • For Structural Isomers: A medium-polarity column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is a good starting point. For more challenging separations, a more polar column (e.g., a wax or a cyanopropyl-based phase) may provide better selectivity.

    • For Chiral Isomers: A chiral column (e.g., a cyclodextrin-based stationary phase) is mandatory.

  • Injection: A split/splitless inlet is typically used. For trace analysis, a splitless injection is preferred.

Table of GC-MS Parameters:

ParameterValue
Gas Chromatograph
Injection Port Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless (or Split 50:1 for screening)
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial Temp: 50 °C (hold 2 min), Ramp: 5 °C/min to 240 °C (hold 5 min)
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Mass Rangem/z 40-300
Scan ModeFull Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)

3. Data Analysis

  • Peak Identification: Compare the retention times and mass spectra of peaks in the sample chromatogram with those of the authenticated standards. The mass spectrum of this compound will show characteristic fragment ions.

  • Quantification: If an internal standard is used, calculate the response factor and determine the concentration of each isomer from the calibration curve.

Visualization

The following workflow provides a logical approach to troubleshooting and improving the resolution of this compound isomers.

G cluster_0 Troubleshooting Workflow for Poor Isomer Resolution A Poor Resolution or Co-elution Observed B Step 1: Optimize Temperature Program A->B C Decrease Ramp Rate (e.g., from 10°C/min to 3-5°C/min) Lower Initial Temperature B->C D Resolution Improved? C->D E Step 2: Enhance Column Efficiency D->E No J Problem Solved D->J Yes F Use Longer Column (e.g., 60m) Use Smaller I.D. Column (e.g., 0.18mm) Optimize Carrier Gas Flow E->F G Resolution Improved? F->G H Step 3: Change Column Selectivity G->H No G->J Yes K Consult Further (e.g., Application Specialists) G->K I Switch to a More Polar Stationary Phase (e.g., Wax or Cyanopropyl) Use Chiral Column for Enantiomers H->I I->J

Caption: A logical workflow for troubleshooting poor chromatographic resolution of isomers.

References

Technical Support Center: Water Removal from Heptyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the removal of water from heptyl formate (B1220265).

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water from heptyl formate?

A1: The presence of water in this compound can be detrimental for several reasons. Water can lead to the hydrolysis of the ester, breaking it down into heptanol (B41253) and formic acid, which can affect product purity and yield.[1] For many applications in research and drug development, the presence of water can interfere with subsequent reactions or alter the physicochemical properties of the formulation.

Q2: What are the primary methods for removing water from this compound?

A2: The most common methods for drying this compound and other organic esters include the use of chemical drying agents and azeotropic distillation.[2] Chemical drying agents are anhydrous inorganic salts that react with water to form hydrates. Azeotropic distillation involves distilling the ester with an entrainer that forms a low-boiling azeotrope with water, effectively removing it from the mixture.[3]

Q3: How can I determine the water content in my this compound sample?

A3: The most reliable and widely used method for determining the water content in esters is the Karl Fischer titration.[4][5] This method is highly specific to water and can be adapted for a wide range of concentrations. Both volumetric and coulometric Karl Fischer titration can be used, with the latter being more suitable for very low water concentrations.[6]

Q4: Can I reuse drying agents like molecular sieves?

A4: Yes, molecular sieves are a reusable drying agent. They can be regenerated by heating them in an oven to drive off the adsorbed moisture. The specific temperature and time required for regeneration depend on the type of molecular sieve.[7]

Troubleshooting Guides

This section addresses specific issues you might encounter during the process of drying this compound.

Issue 1: this compound remains cloudy or wet after treatment with a drying agent.
Potential Cause Troubleshooting Step
Insufficient amount of drying agent. Add more drying agent in small portions until the newly added agent no longer clumps together and remains free-flowing.[8]
Inadequate contact time. Allow the this compound to stand over the drying agent for a longer period, with occasional swirling. For some agents like anhydrous sodium sulfate (B86663), a longer contact time is necessary.[9]
The drying agent is no longer effective. Use fresh or properly regenerated drying agent. Ensure the storage container for the drying agent is always tightly sealed to prevent moisture absorption from the atmosphere.
Formation of an emulsion. If the cloudiness is due to an emulsion formed during a previous washing step, try adding a small amount of brine (saturated NaCl solution) to help break the emulsion before adding the drying agent.[10]
Issue 2: Low yield of this compound after drying and purification.
Potential Cause Troubleshooting Step
Hydrolysis of this compound. Avoid using acidic or basic drying agents if hydrolysis is a concern. Neutral drying agents like anhydrous sodium sulfate or magnesium sulfate are generally preferred for esters.[11] If an acidic catalyst was used in the synthesis, ensure it is completely removed through washing steps before drying.[12]
Adsorption of the product onto the drying agent. Use the minimum amount of drying agent necessary to achieve dryness. After decanting or filtering the dried liquid, rinse the drying agent with a small amount of fresh, dry solvent and combine the rinse with the product.
Decomposition during distillation. If purifying by distillation after drying, consider using vacuum distillation to lower the boiling point and prevent thermal decomposition, especially for high-boiling point esters.[12]

Quantitative Data on Drying Agents

The following table summarizes the efficiency of common drying agents for organic solvents. While specific data for this compound is limited, these values provide a good general indication of their drying capacity. The efficiency is often reported as the residual water content in a dried solvent.

Drying AgentResidual Water (ppm) in various organic solventsDrying SpeedCapacityNotes
Molecular Sieves (3Å) <10 ppm[13][14]FastHighHighly efficient for a wide range of solvents. Can be regenerated.[7]
Anhydrous Magnesium Sulfate (MgSO₄) ~33 ppm (in methanol)[13]FastHighSlightly acidic, generally suitable for esters.[11]
Anhydrous Calcium Chloride (CaCl₂) -MediumHighCan form adducts with esters, so it should be used with caution.[11]
Anhydrous Sodium Sulfate (Na₂SO₄) -SlowHighNeutral and inexpensive, but less efficient and slower acting than MgSO₄.[9]
Anhydrous Calcium Sulfate (Drierite®) -FastLowA good general-purpose drying agent.

Note: The efficiency of a drying agent can vary depending on the solvent, initial water content, temperature, and contact time.

Experimental Protocols

Protocol 1: Drying this compound with Molecular Sieves

Materials:

  • Wet this compound

  • 3Å or 4Å molecular sieves (activated)

  • Clean, dry flask with a stopper or septum

Procedure:

  • Activation of Molecular Sieves: Place the molecular sieves in a porcelain dish and heat in a muffle furnace at 300-350°C for at least 3 hours. Alternatively, heat in a microwave oven on high power for several short intervals until they are thoroughly dry. Cool the sieves in a desiccator over a desiccant like anhydrous calcium chloride.

  • Drying Process: Add the activated molecular sieves to the flask containing the wet this compound. A general guideline is to use approximately 1-2 grams of molecular sieves per 100 mL of the ester.

  • Incubation: Stopper the flask and allow it to stand at room temperature for several hours, or overnight for very wet samples. Occasional swirling can improve the drying efficiency.

  • Separation: Carefully decant or filter the dried this compound from the molecular sieves.

  • Water Content Analysis: Determine the final water content using Karl Fischer titration to confirm dryness.

Protocol 2: Azeotropic Distillation of this compound

Materials:

  • Wet this compound

  • Toluene (B28343) (or another suitable entrainer)

  • Distillation apparatus with a Dean-Stark trap

  • Heating mantle

  • Condenser

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus with the wet this compound and toluene in the distillation flask. A common ratio is 1:1 by volume, but this can be optimized.

  • Heating: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.

  • Water Removal: The azeotrope will condense and collect in the Dean-Stark trap. Since water is denser than toluene, it will separate and collect in the bottom of the trap, while the toluene will overflow and return to the distillation flask.[15]

  • Completion: Continue the distillation until no more water collects in the Dean-Stark trap.

  • Purification: After cooling, the this compound-toluene mixture can be separated by fractional distillation to obtain pure, dry this compound.

Protocol 3: Determination of Water Content by Karl Fischer Titration

Apparatus:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents (titrant and solvent)

Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the solvent to the titration vessel and pre-titrating to a dry endpoint to eliminate any ambient moisture.

  • Sample Introduction: Accurately weigh a suitable amount of the this compound sample and inject it into the titration vessel.

  • Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, usually expressed in ppm or percentage.

Workflow Diagram

The following diagram illustrates a general workflow for selecting and implementing a method for drying this compound.

Drying_Workflow start Start: Wet this compound initial_assessment Assess Water Content (e.g., visual inspection, initial KF) start->initial_assessment decision High or Low Water Content? initial_assessment->decision high_water High Water Content (> 1-2%) decision->high_water High low_water Low Water Content (< 1-2%) decision->low_water Low azeotropic Azeotropic Distillation high_water->azeotropic select_agent Select Appropriate Drying Agent (e.g., Molecular Sieves, MgSO4) low_water->select_agent final_kf Final Water Content Analysis (Karl Fischer Titration) azeotropic->final_kf drying_agent Use Chemical Drying Agent drying_process Incubate with Drying Agent drying_agent->drying_process select_agent->drying_agent separation Separate Ester from Drying Agent (Decantation/Filtration) drying_process->separation separation->final_kf is_dry Is Water Content Acceptable? final_kf->is_dry end End: Dry this compound is_dry->end Yes repeat Repeat Drying Step or Choose Alternative Method is_dry->repeat No repeat->select_agent

Caption: Workflow for selecting a method to dry this compound.

References

safe handling and storage procedures for heptyl formate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe handling and storage of heptyl formate (B1220265) for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving heptyl formate.

Issue Possible Cause Solution
Skin or Eye Contact Accidental splash or improper handling.Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of water. If skin irritation occurs, seek medical attention.[1][2] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical help.[1][2]
Inhalation of Vapors Inadequate ventilation or heating of the substance.Move to a fresh air environment. If breathing is difficult, seek medical attention.[2][3]
Spill Improper handling or container failure.Evacuate personnel to a safe area. Remove all sources of ignition.[1][2] Use personal protective equipment, including chemical impermeable gloves and ensure adequate ventilation.[1][2] Contain the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[1][2][3] Use spark-proof tools and explosion-proof equipment.[1][2]
Fire Exposure to heat, sparks, open flames, or other ignition sources.Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[1][2] Firefighters should wear self-contained breathing apparatus.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[3] It can cause skin and serious eye irritation.[3] Inhalation may cause respiratory irritation, and it can be harmful if swallowed or in contact with skin.[3]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: The following PPE is recommended:

  • Eye/Face Protection: Tightly fitting safety goggles or safety glasses with side-shields.[1][4]

  • Skin Protection: Impervious clothing and chemical-resistant gloves.[1][4] Always inspect gloves before use.[1][4]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] Handling should be done in a well-ventilated area or in a chemical fume hood.[1][3]

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][5] Keep it away from heat, sparks, open flames, and other ignition sources.[2][5] Store it apart from incompatible materials.[1]

Q4: What should I do in case of accidental ingestion of this compound?

A4: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

Q5: How should this compound waste be disposed of?

A5: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2]

Quantitative Data

PropertyValueSource
Molecular Formula C8H16O2[2]
Molecular Weight 144.21 g/mol [2][5]
Boiling Point 178 °C[6]
Flash Point 60 °C (140 °F)[7][8]
Density 0.882 g/mL at 25 °C[6]
Refractive Index n20/D 1.413[6]

Safe Handling and Storage Workflow

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures cluster_spill Spill Response cluster_fire Fire Response cluster_exposure Exposure Response A Assess Hazards & Review SDS B Ensure Adequate Ventilation A->B C Select & Inspect PPE B->C D Ground & Bond Equipment C->D Proceed to Handling E Use Non-Sparking Tools D->E F Avoid Contact & Inhalation E->F G Keep Away from Ignition Sources F->G J Spill F->J If Spill Occurs L Exposure F->L If Exposure Occurs H Store in Tightly Closed Container G->H Proceed to Storage K Fire G->K If Fire Occurs I Store in Cool, Dry, Well-Ventilated Area H->I M Evacuate & Ventilate J->M P Use Dry Chemical, CO2, or Foam K->P R Skin: Rinse with Water L->R S Eyes: Rinse with Water L->S T Inhalation: Move to Fresh Air L->T N Contain with Inert Material M->N O Collect in Closed Container N->O Q Wear SCBA P->Q U Seek Medical Attention R->U S->U T->U

References

Technical Support Center: Heptyl Formate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts during the synthesis of heptyl formate (B1220265).

Troubleshooting Guide: Identification of Byproducts

Issue: Unexpected peaks are observed in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the reaction mixture.

This is a common challenge in heptyl formate synthesis, often indicating the presence of byproducts or unreacted starting materials. The following steps will guide you through the identification of these unexpected signals.

Potential Causes and Solutions:

  • Unreacted Starting Materials: The Fischer esterification is a reversible reaction. Incomplete conversion can leave residual 1-heptanol (B7768884) and formic acid in the product mixture.

    • Identification: Compare the retention times and mass spectra of the unknown peaks with those of pure 1-heptanol and formic acid standards.

    • Solution: To drive the reaction to completion, use an excess of one reactant (typically the less expensive one) or remove water as it forms, for example, by using a Dean-Stark apparatus.[1][2][3]

  • Side Reactions: Under acidic conditions and elevated temperatures, side reactions can occur.

    • Dehydration of 1-Heptanol: 1-heptanol can undergo acid-catalyzed dehydration to form diheptyl ether or heptene (B3026448).

      • Identification: Look for peaks corresponding to the molecular weights of diheptyl ether (C14H30O) and heptene (C7H14). Mass spectrometry fragmentation patterns will be key for confirmation.

      • Solution: Carefully control the reaction temperature. Lowering the temperature may reduce the rate of dehydration, though it may also slow the desired esterification.

  • Impurities in Starting Materials: The purity of the initial 1-heptanol and formic acid is crucial.

    • Isomeric Heptanols: Commercial 1-heptanol may contain other isomers (e.g., 2-heptanol, 3-heptanol). These will also react to form their corresponding formate esters.

      • Identification: These isomeric esters will have the same molecular weight as this compound but different retention times in the GC. Their mass spectra will be very similar, so careful comparison of fragmentation patterns is necessary.

    • Impurities from Formic Acid Production: Commercial formic acid can contain trace impurities from its manufacturing process.

      • Identification: While specific impurities can vary, they may be identifiable by their unique mass spectra.

      • Solution: Use high-purity starting materials and consider analyzing them by GC-MS prior to the synthesis to identify any potential interfering peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis via Fischer esterification?

A1: The most common byproducts are unreacted 1-heptanol and formic acid due to the reversible nature of the reaction. Other significant byproducts can include diheptyl ether and heptene, formed from the acid-catalyzed dehydration of 1-heptanol. Isomeric heptyl formates may also be present if the 1-heptanol starting material contains other heptanol (B41253) isomers.

Q2: How can I minimize the formation of diheptyl ether?

A2: The formation of diheptyl ether is a dehydration reaction that competes with the desired esterification. To minimize this side reaction, it is important to control the reaction temperature. While higher temperatures increase the rate of esterification, they also favor dehydration. Running the reaction at the lowest effective temperature can help to reduce the formation of this byproduct.

Q3: My GC-MS shows a peak with the same mass-to-charge ratio as this compound but at a different retention time. What could it be?

A3: This is likely an isomer of this compound. Commercial 1-heptanol can contain other isomers of heptanol (e.g., 2-heptanol, 3-heptanol, or branched-chain heptanols).[4] These isomers will also undergo esterification to produce their corresponding formate esters. These isomeric esters will have the same molecular formula and mass as this compound but will exhibit different chromatographic behavior, leading to different retention times.

Q4: What is the expected yield of this compound in a typical Fischer esterification?

A4: The yield of this compound can vary significantly depending on the reaction conditions. By using an excess of one of the reactants or by removing water as it is formed, yields can be pushed to over 90%.[5] For instance, one study reported a 97% yield when using a 10-fold excess of the alcohol.[1]

Data Presentation

The following table summarizes the potential byproducts in this compound synthesis, their likely origin, and key mass spectrometry fragments for identification.

Byproduct/ImpurityChemical FormulaMolar Mass ( g/mol )Likely OriginKey m/z Fragments
This compound C8H16O2 144.21 Desired Product 56, 70, 41, 55, 69
1-HeptanolC7H16O116.20Unreacted Starting Material43, 56, 41, 31, 69
Formic AcidCH2O246.03Unreacted Starting Material46, 45, 29, 18
Diheptyl EtherC14H30O214.39Dehydration of 1-heptanol99, 57, 43, 41, 71
Heptene (isomers)C7H1498.19Dehydration of 1-heptanol41, 56, 98, 55, 69
Isomeric Heptyl FormatesC8H16O2144.21Isomeric heptanol impurities56, 70, 41, 55, 69

Experimental Protocols

Protocol: Identification of Byproducts in this compound Synthesis by GC-MS

This protocol outlines a general method for the analysis of a this compound reaction mixture to identify potential byproducts.

1. Instrumentation:

  • Gas chromatograph (GC) coupled to a mass spectrometer (MS).

  • Column: A polar capillary column, such as one with a cyanopropylphenyl stationary phase, is recommended for good separation of isomers.[6]

2. Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent, such as dichloromethane (B109758) or hexane. A dilution of 1:100 is a good starting point.

  • If the sample contains a high concentration of unreacted formic acid, derivatization to a more volatile ester (e.g., methyl or ethyl formate) may be necessary for better chromatographic analysis. However, direct injection is often sufficient for identifying the primary components.

3. GC-MS Parameters (starting point, optimization may be required):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Solvent Delay: Set appropriately to avoid filament damage from the solvent peak.

4. Data Analysis:

  • Identify the peak for this compound based on its retention time and comparison of its mass spectrum to a reference spectrum.

  • For any unexpected peaks, analyze their mass spectra.

  • Compare the fragmentation patterns of unknown peaks to spectral libraries (e.g., NIST, Wiley) to propose potential structures.

  • Confirm the identity of suspected byproducts by injecting pure standards of those compounds under the same GC-MS conditions and comparing their retention times and mass spectra.

Byproduct Identification Workflow

Byproduct_Identification_Workflow Start Start: Unexpected Peak in GC-MS Analyze_MS Analyze Mass Spectrum of Unknown Peak Start->Analyze_MS Compare_Retention_Time Compare Retention Time with Standards Start->Compare_Retention_Time Library_Search Compare with Spectral Library (NIST, Wiley) Analyze_MS->Library_Search Identify_Unreacted Identify Unreacted Starting Materials (1-Heptanol, Formic Acid) Compare_Retention_Time->Identify_Unreacted Confirm_Identity Confirm Identity with Pure Standards Identify_Unreacted->Confirm_Identity Propose_Side_Products Propose Structure of Side-Products (Diheptyl Ether, Heptene) Propose_Side_Products->Confirm_Identity Consider_Isomers Consider Isomeric Byproducts (e.g., 2-Heptyl Formate) Consider_Isomers->Confirm_Identity Library_Search->Propose_Side_Products Library_Search->Consider_Isomers

Caption: Workflow for identifying byproducts in this compound synthesis.

References

Technical Support Center: Large-Scale Production of Heptyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of heptyl formate (B1220265). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during production, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the large-scale synthesis of heptyl formate?

A1: The most prevalent method for synthesizing this compound is the Fischer esterification of n-heptanol with formic acid, typically catalyzed by a strong acid such as sulfuric acid.[1] This reversible reaction requires careful control of conditions to maximize the yield of the desired ester.[2]

Q2: What are the critical parameters to control during the esterification reaction?

A2: To optimize the yield and minimize side reactions, the following parameters are critical:

  • Temperature: Elevated temperatures (80–120°C) can increase the reaction rate, but temperatures that are too high risk the dehydration of heptanol (B41253), a potential side reaction.[1] A controlled temperature range, for instance, 60-80°C with a reflux setup, is often recommended to balance reaction speed and selectivity.[1]

  • Molar Ratio of Reactants: While a 1:1 stoichiometric ratio is the theoretical ideal, using an excess of one reactant can drive the equilibrium towards the product side. An excess of heptanol (e.g., 1.5:1) can also serve as a solvent, improving conversion.[1]

  • Catalyst Loading: The concentration of the acid catalyst, such as sulfuric acid, needs to be optimized. A typical range is 0.5–2 wt% to ensure an efficient reaction rate without incurring excessive post-synthesis neutralization and purification costs.[1]

Q3: What are the common impurities in crude this compound after synthesis?

A3: Typical impurities in a crude this compound reaction mixture include unreacted starting materials (n-heptanol and formic acid), the acid catalyst (e.g., sulfuric acid), and water, which is a byproduct of the esterification reaction.[3]

Q4: How can the purity of synthesized this compound be validated?

A4: The purity of this compound is most commonly validated using gas chromatography (GC) with a flame ionization detector (FID).[1] The results can be compared against a certified reference standard. Other analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) can also be employed for purity assessment.[4]

Q5: What are the primary safety concerns when handling this compound?

A5: this compound is a flammable liquid and poses several health risks.[5] It can be harmful if swallowed, inhaled, or in contact with the skin, and may cause skin and eye irritation.[5] It is crucial to handle this compound in a well-ventilated area, away from heat, sparks, and open flames.[6][7] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should always be worn.[6][7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound - Incomplete reaction due to unfavorable equilibrium. - Suboptimal temperature. - Insufficient catalyst. - Loss of product during workup.- Use an excess of one reactant (e.g., heptanol) to shift the equilibrium. - Remove water as it forms using a Dean-Stark apparatus.[2] - Optimize the reaction temperature; a range of 80-120°C is often effective, but be mindful of side reactions.[1] - Ensure appropriate catalyst loading (e.g., 0.5-2 wt% sulfuric acid).[1] - Perform quantitative transfers between vessels during the workup procedure.[3]
Product Contaminated with Acid - Incomplete neutralization of the acid catalyst. - Insufficient washing during purification.- Wash the organic layer with a mild base solution, such as 5% aqueous sodium bicarbonate, until the aqueous layer is no longer acidic (test with pH paper).[3] - Increase the number of washes with the basic solution.
Product Contaminated with n-Heptanol - Incomplete reaction. - Use of a large excess of n-heptanol.- Wash the organic layer with water or brine to remove excess alcohol.[3] - If a significant amount of n-heptanol remains, perform fractional distillation to separate it from the this compound.[3]
Persistent Emulsion During Liquid-Liquid Extraction - Vigorous shaking of the separatory funnel.- Gently invert the separatory funnel multiple times instead of shaking vigorously. - Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase and promote separation.[3] - Allow the mixture to stand for an extended period to allow the layers to separate.[3]
Cloudy Organic Layer After Separation - Presence of dissolved water in the organic layer.- Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine n-heptanol and formic acid. A molar ratio of 1:1.5 (formic acid to n-heptanol) is recommended to drive the reaction forward.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (approximately 1-2% of the total weight of the reactants) to the mixture while stirring.

  • Heating and Reflux: Heat the reaction mixture to a gentle reflux, maintaining a temperature between 80-100°C. Monitor the reaction progress using TLC or GC.

  • Cooling: Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

  • Purification: Proceed to the purification protocol.

Protocol 2: Purification of Crude this compound
  • Transfer: Transfer the cooled reaction mixture to a separatory funnel.

  • Neutralization: Add a 5% aqueous solution of sodium bicarbonate to the separatory funnel. Gently invert the funnel to mix, being sure to vent frequently to release any pressure from carbon dioxide evolution. Continue washing with the bicarbonate solution until the aqueous layer is no longer acidic.

  • Aqueous Wash: Wash the organic layer with water and then with a saturated brine solution to remove any remaining water-soluble impurities.[3]

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration: Filter the mixture to remove the drying agent.

  • Solvent Removal/Distillation: If necessary, remove any excess solvent under reduced pressure. For high purity, fractional distillation can be performed to separate the this compound from any remaining n-heptanol.

Protocol 3: Purity Analysis by Gas Chromatography (GC-FID)
  • Instrument Setup: Use a gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar or medium-polarity capillary column is suitable for this analysis.

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Analysis: Run the appropriate temperature program to separate the components. The purity of the this compound is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.[4]

Data Summary

Parameter Value Reference
Molecular Formula C8H16O2[8]
Molecular Weight 144.21 g/mol [8]
Boiling Point 177-178 °C[8][9]
Density 0.882 g/mL at 25 °C[9]
Refractive Index (n20/D) 1.413[9]
Flash Point 60 °C (140 °F)[8][10]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reactants Heptanol & Formic Acid catalyst H2SO4 Catalyst reaction Reflux at 80-100°C catalyst->reaction Heating crude_product Crude this compound reaction->crude_product Cooling neutralization Wash with NaHCO3 crude_product->neutralization wash Wash with H2O/Brine neutralization->wash drying Dry with MgSO4 wash->drying distillation Fractional Distillation drying->distillation pure_product Purified this compound distillation->pure_product gc_analysis GC-FID Analysis pure_product->gc_analysis

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic start Low Product Yield? check_equilibrium Equilibrium Issue? start->check_equilibrium Yes check_temp Temperature Optimal? start->check_temp No check_equilibrium->check_temp No solution_equilibrium Increase Reactant Excess Remove Water check_equilibrium->solution_equilibrium Yes check_workup Workup Loss? check_temp->check_workup Yes solution_temp Adjust Temperature (80-120°C) check_temp->solution_temp No solution_workup Ensure Quantitative Transfers check_workup->solution_workup Yes

References

Validation & Comparative

Comparative Analysis of Heptyl Formate and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric compounds is paramount for targeted applications. This guide provides a comprehensive comparative analysis of heptyl formate (B1220265) and its branched-chain isomers, focusing on their physicochemical properties, synthesis, spectral data, and potential applications. The information presented is supported by experimental data to facilitate informed decision-making in research and development.

Heptyl formate, a straight-chain ester, and its various isomers are recognized for their characteristic fruity and green aromas, leading to their use in the flavor and fragrance industries. Beyond their sensory properties, the subtle structural variations among these isomers can significantly influence their physical characteristics and biological activities, making a detailed comparison essential for scientific applications.

Physicochemical Properties: A Comparative Overview

The branching of the alkyl chain in this compound isomers leads to variations in their physical properties, such as boiling point and density. These differences can be critical for processes like distillation and for predicting the compounds' behavior in various solvents and biological systems.

Propertyn-Heptyl Formate2-Methylhexyl Formate3-Methylhexyl Formate4-Methylhexyl Formate5-Methylhexyl Formate
CAS Number 112-23-251631-77-370141-86-922773-89-957283-49-9
Molecular Formula C₈H₁₆O₂C₈H₁₆O₂C₈H₁₆O₂C₈H₁₆O₂C₈H₁₆O₂
Molecular Weight ( g/mol ) 144.21144.21144.21144.21144.21
Boiling Point (°C) 176-177Not availableNot availableNot availableNot available
Density (g/cm³) 0.874Not availableNot availableNot availableNot available
Odor Profile Fruity, green, apple-like[1]Not availableNot availableNot availableFruity, green

Gas Chromatography-Mass Spectrometry (GC-MS) Data

Gas chromatography is a fundamental technique for separating and identifying volatile compounds. The Kovats retention index (RI) is a standardized measure of a compound's elution time relative to a series of n-alkanes, providing a more reproducible identification parameter than retention time alone. The mass spectrum offers a fragmentation pattern that serves as a molecular fingerprint.

CompoundKovats Retention Index (DB-5 column)[2]Key Mass Spectral Fragments (m/z)[2]
n-Heptyl Formate101243, 56, 70, 84, 98
2-Methylhexyl Formate99143, 57, 71, 85
3-Methylhexyl Formate99643, 57, 71, 85
4-Methylhexyl Formate99443, 57, 71, 85
5-Methylhexyl Formate98843, 57, 71, 85

Synthesis and Experimental Protocols

The synthesis of this compound and its isomers is typically achieved through the esterification of the corresponding alcohol with formic acid. A general protocol for this synthesis is provided below, which can be adapted for each specific isomer.

General Esterification Protocol

This protocol outlines the synthesis of formate esters from their corresponding alcohols.

G reagents Reactants: - Heptyl alcohol isomer (1.0 eq) - Formic acid (1.2 eq) - Acid catalyst (e.g., H₂SO₄, 0.05 eq) setup Reaction Setup: - Round-bottom flask - Dean-Stark apparatus - Reflux condenser reagents->setup solvent Solvent: (e.g., Toluene) solvent->setup heating Reaction: - Heat to reflux - Monitor water removal setup->heating workup Work-up: 1. Cool to room temperature 2. Wash with NaHCO₃ solution 3. Wash with brine heating->workup purification Purification: - Dry over Na₂SO₄ - Filter - Distill under reduced pressure workup->purification product Final Product: This compound isomer purification->product

Figure 1. General workflow for the synthesis of this compound isomers.

Materials:

  • Heptyl alcohol isomer (e.g., n-heptanol, 2-methylhexanol, 3-methylhexanol, 4-methylhexanol, or 5-methylhexanol)

  • Formic acid

  • Sulfuric acid (catalyst)

  • Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • Combine the heptyl alcohol isomer, formic acid, and a catalytic amount of sulfuric acid in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add toluene to the flask.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain the pure this compound isomer.

Biological Activity

While extensive comparative data on the biological activities of this compound and its isomers is not yet available, formate esters, in general, have been investigated for their insecticidal properties. Some studies suggest that their toxicity is mediated by their hydrolysis to formic acid, which can have neurological effects on insects. The degree of branching in the alcohol moiety of the ester can influence its rate of hydrolysis and penetration through insect cuticles, potentially leading to differences in insecticidal potency among isomers. Further research is needed to elucidate the specific biological activities of each this compound isomer.

Logical Relationship of Isomeric Structures

The relationship between n-heptyl formate and its branched-chain isomers is based on the structural arrangement of the heptyl group. All share the same molecular formula but differ in the connectivity of the carbon atoms in the alkyl chain.

G heptyl_formate This compound (C₈H₁₆O₂) isomers Isomers heptyl_formate->isomers n_heptyl n-Heptyl Formate (Straight Chain) isomers->n_heptyl methylhexyl Methylhexyl Formates (Branched Chain) isomers->methylhexyl two_methyl 2-Methylhexyl Formate methylhexyl->two_methyl three_methyl 3-Methylhexyl Formate methylhexyl->three_methyl four_methyl 4-Methylhexyl Formate methylhexyl->four_methyl five_methyl 5-Methylhexyl Formate methylhexyl->five_methyl

Figure 2. Isomeric relationship of heptyl formates.

References

A Comparative Study: Heptyl Formate vs. Hexyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor and fragrance chemistry, the selection of ester compounds is critical to achieving specific sensory profiles. This guide provides a detailed comparison of two such esters: heptyl formate (B1220265) and hexyl formate. Targeted at researchers, scientists, and professionals in drug development, this document outlines their chemical and physical properties, sensory characteristics, and proposes experimental protocols for their evaluation, supported by available data.

Chemical and Physical Properties

Heptyl formate and hexyl formate are both formate esters, differing by a single carbon in their alkyl chain. This subtle structural difference leads to variations in their physical properties, which in turn influence their application and performance. A summary of their key properties is presented below.

PropertyThis compoundHexyl Formate
Molecular Formula C8H16O2[1][2][3]C7H14O2[4][5]
Molecular Weight 144.21 g/mol [1][2][3]130.19 g/mol [4][5]
Boiling Point 177-178 °C[6][7][8]155-156 °C[9][10][11]
Density 0.882 g/mL at 25 °C[6][7]0.879 g/mL at 25 °C[10][11]
Refractive Index n20/D 1.413[6][8]n20/D 1.407[10][11]
Flash Point 60 °C[2][8]47.78 °C[12]
Solubility Slightly soluble in water; soluble in alcohol and oils.[11]Very slightly soluble in water; soluble in organic solvents.[4][9]
FEMA Number 2552[1][7]2570[4][9]

Sensory Profile and Applications

The primary application for both heptyl and hexyl formate lies within the flavor and fragrance industries, where their distinct aromas are utilized to build complex scent and taste profiles.

This compound is characterized by a fruity-floral odor with an orris-rose undertone and a sweet taste reminiscent of plum.[6] It is described as having a sweet, fruity, green apple-like odor.[2] This makes it a valuable component in fruit flavors such as apricot, pear, and plum for use in beverages, ice cream, candy, and baked goods.[6] It also finds use in perfumes, colognes, deodorants, and various personal care products to impart fresh fruity notes.[2]

Hexyl Formate , in contrast, possesses a fruity, apple-like or unripe-plum odor with a corresponding sweet taste.[11][13] Its aroma is also described as ethereal, fruity, and green.[9][10] It is widely used in flavor compositions for imitation apple, cherry, pineapple, plum, and strawberry.[11] In perfumery, its application is generally limited to trace amounts in top-note compositions.[11]

Experimental Protocols

To objectively compare the performance of this compound and hexyl formate, a series of standardized experiments are recommended.

Gas Chromatography-Olfactometry (GC-O) for Odor Profiling

Objective: To identify and compare the individual odor characteristics of each compound.

Methodology:

  • Sample Preparation: Prepare 1% solutions of both this compound and hexyl formate in a suitable solvent (e.g., ethanol).

  • Instrumentation: Utilize a gas chromatograph coupled with an olfactometry port.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5) is suitable for separating these esters.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Olfactometry: A trained sensory panel sniffs the effluent from the GC port and records the odor descriptors and their intensity at specific retention times.

  • Data Analysis: Compare the retention times and odor descriptors for each compound to create a detailed odor profile.

Volatility Analysis by Headspace Gas Chromatography (HS-GC)

Objective: To quantify and compare the volatility of this compound and hexyl formate.

Methodology:

  • Sample Preparation: Place equal, precise amounts of this compound and hexyl formate into separate headspace vials.

  • Instrumentation: Use a headspace autosampler coupled to a gas chromatograph with a flame ionization detector (FID).

  • Headspace Conditions:

    • Equilibration Temperature: 40 °C.

    • Equilibration Time: 15 minutes.

  • GC-FID Analysis: Analyze the headspace gas from each vial to determine the concentration of the respective ester in the vapor phase.

  • Data Analysis: Compare the peak areas of this compound and hexyl formate to determine their relative volatility. A larger peak area indicates higher volatility.

Sensory Panel Evaluation for Flavor Application

Objective: To assess and compare the flavor profiles of the two esters in a food matrix.

Methodology:

  • Matrix Preparation: Prepare a simple, neutral-tasting base (e.g., sugar water or a simple beverage base).

  • Sample Dosing: Add this compound and hexyl formate to separate batches of the base at a concentration of 1-5 ppm.[6]

  • Panelists: Recruit a panel of trained sensory analysts.

  • Evaluation: Conduct a blind tasting where panelists rate the intensity of fruity, sweet, and other relevant flavor attributes for each sample. A ranking test can also be performed to determine preference.

  • Data Analysis: Use statistical methods (e.g., ANOVA) to analyze the sensory data and identify significant differences in the flavor profiles.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the sensory panel evaluation.

Sensory_Evaluation_Workflow start Start matrix_prep Prepare Neutral Food Matrix start->matrix_prep dosing Dose Matrix with This compound & Hexyl Formate (Separate Batches) matrix_prep->dosing blind_tasting Conduct Blind Tasting Evaluation dosing->blind_tasting panel_selection Recruit Trained Sensory Panel panel_selection->blind_tasting data_collection Collect Sensory Data (Rating Scales, Rankings) blind_tasting->data_collection stat_analysis Statistical Analysis (e.g., ANOVA) data_collection->stat_analysis results Comparative Flavor Profile stat_analysis->results end End results->end

Caption: Workflow for Comparative Sensory Panel Evaluation.

References

A Comparative Guide to the Validation of a GC-MS Method for Heptyl Formate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and quality control, the accurate and reliable quantification of volatile compounds is paramount. Heptyl formate (B1220265), an ester known for its fruity aroma, is a key component in various products, from flavorings and fragrances to potential volatile biomarkers. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of such volatile organic compounds (VOCs), offering high sensitivity and specificity.[1]

This guide provides a comprehensive overview of a validated GC-MS method for the detection of heptyl formate. We will objectively compare its performance with alternative analytical techniques, namely Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with an Ultraviolet Detector (HPLC-UV), and the Electronic Nose. This comparison is supported by experimental data and detailed methodologies to assist in selecting the most appropriate technique for your analytical needs.

Quantitative Performance of Analytical Methods for this compound Detection

The following table summarizes the key performance characteristics of a validated headspace GC-MS method for this compound detection compared to alternative methods. The data for the GC-MS method is based on established validation parameters for similar volatile esters, while the data for alternative methods is derived from literature values for comparable analytes.

Validation ParameterGC-MS (Headspace)GC-FID (Headspace)HPLC-UVElectronic NoseAcceptance Criteria (Typical)
Specificity High (Mass spectral data confirms identity)Moderate (Based on retention time)Moderate to High (Dependent on chromatography and derivatization)Low (Pattern-based, not compound-specific)No interference with the analyte peak.
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.997Not Applicabler² ≥ 0.995
Range Wide (ng/mL to µg/mL)Wide (ng/mL to µg/mL)Moderate (µg/mL to mg/mL)Limited (ppm range)Interval demonstrating precision, accuracy, and linearity.
Accuracy (% Recovery) 95 - 105%93 - 107%90 - 110%Not ApplicableTypically 80 - 120%
Precision (RSD) Repeatability: < 5% Intermediate: < 8%Repeatability: < 6% Intermediate: < 10%Repeatability: < 5% Intermediate: < 8%Varies, typically > 10%Repeatability: ≤ 15% Intermediate: ≤ 20%
Limit of Detection (LOD) Low (pg/mL to ng/mL)Low (ng/mL)Moderate (µg/mL)Moderate (ppm)Signal-to-noise ratio ≥ 3
Limit of Quantitation (LOQ) Low (ng/mL)Low (ng/mL)Moderate (µg/mL)Moderate (ppm)Signal-to-noise ratio ≥ 10
Robustness HighHighModerateModerateConsistent performance under slight variations.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Validated GC-MS Method for this compound Detection

This method utilizes headspace sampling to isolate volatile compounds from the sample matrix, followed by separation and detection using GC-MS.

a. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

  • Place a 5 mL liquid sample (e.g., beverage, liquid drug formulation) or a 1 g solid sample (e.g., powder, cream) into a 20 mL headspace vial.

  • Add an appropriate internal standard (e.g., a known concentration of a similar, non-interfering ester like octyl acetate).

  • For aqueous samples, add 1 g of NaCl to increase the ionic strength and enhance the release of volatile analytes into the headspace.[2]

  • Seal the vial and incubate at 60°C for 20 minutes with agitation to allow for equilibration between the sample and the headspace.

  • Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 30 minutes at 60°C to adsorb the volatile analytes.[2]

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

b. GC-MS Parameters

  • Instrument: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

  • Injection: Splitless injection at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 5 minutes).

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-300

    • Solvent Delay: 3 minutes

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

c. Method Validation Parameters

The method is validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Alternative Analytical Methods

a. Gas Chromatography with Flame Ionization Detector (GC-FID)

The sample preparation and GC parameters are similar to the GC-MS method. The primary difference is the detector.

  • Detector: Flame Ionization Detector (FID) at 270°C.

  • Gases: Hydrogen and Air for the flame.

  • Performance: GC-FID offers a wide linear range and is robust, but it lacks the specificity of mass spectrometry for compound identification.[3]

b. High-Performance Liquid Chromatography with UV Detector (HPLC-UV)

Direct analysis of this compound by HPLC-UV is challenging due to its volatility and lack of a strong chromophore. Therefore, derivatization is often necessary.

  • Sample Preparation & Derivatization:

    • Extract this compound from the sample using a suitable solvent (e.g., hexane).

    • Concentrate the extract.

    • Derivatize the ester with a UV-absorbing agent. This is a significant drawback for volatile esters as it adds complexity and potential for sample loss.

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the chosen derivative.

  • Performance: HPLC is well-suited for non-volatile and thermally labile compounds.[3] For volatile esters like this compound, the required derivatization step makes it less practical and potentially less accurate than GC-based methods.[4]

c. Electronic Nose

An electronic nose does not identify individual compounds but rather provides a "smellprint" of the sample's volatile profile.[5]

  • Principle: An array of gas sensors with partial specificity responds to the volatile compounds in the sample's headspace. The combined response of the sensor array creates a unique pattern that can be analyzed using pattern recognition software.[6]

  • Procedure:

    • Place the sample in a sealed container.

    • Allow the headspace to equilibrate.

    • Introduce the headspace gas to the electronic nose's sensor array.

    • Record the sensor responses.

  • Performance: The electronic nose is a rapid screening tool ideal for quality control applications where a change in the overall aroma profile is of interest.[5] It can effectively distinguish between samples with different aroma profiles but cannot provide quantitative data for specific compounds like this compound.[5] Its sensitivity is generally in the parts-per-million (ppm) range, which is significantly lower than GC-MS.

Visualizations

Workflow for GC-MS Method Validation

GCMS_Validation_Workflow cluster_protocol Validation Protocol cluster_experiment Experimental Execution cluster_analysis Data Analysis & Reporting Specificity Specificity SamplePrep Sample Preparation (HS-SPME) Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness GCMS_Analysis GC-MS Analysis SamplePrep->GCMS_Analysis Data_Acquisition Data Acquisition GCMS_Analysis->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Validation_Report Validation Report Statistical_Analysis->Validation_Report

Caption: Workflow of the GC-MS method validation process.

Logical Relationship for Method Selection

Method_Selection Start Need to detect This compound? Quantification Quantitative analysis required? Start->Quantification Yes HighSensitivity High sensitivity (ng/mL or lower)? Quantification->HighSensitivity Yes RapidScreening Rapid screening of overall aroma profile? Quantification->RapidScreening No CompoundID Absolute compound identification needed? HighSensitivity->CompoundID Yes GCFID GC-FID HighSensitivity->GCFID No GCMS GC-MS CompoundID->GCMS Yes CompoundID->GCFID No HPLC HPLC-UV (with derivatization) RapidScreening->HPLC No ENose Electronic Nose RapidScreening->ENose Yes

References

comparing the efficacy of different catalysts for heptyl formate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of heptyl formate (B1220265), an important fragrance and flavor compound, can be achieved through the esterification of heptanol (B41253) with formic acid. The efficiency of this process is critically dependent on the choice of catalyst. This guide provides an objective comparison of the efficacy of various catalysts for heptyl formate synthesis, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Comparison of Catalyst Performance

The selection of a catalyst for this compound synthesis involves a trade-off between reaction rate, yield, process simplicity, and environmental impact. This section provides a comparative summary of commonly used catalysts.

Catalyst TypeCatalyst NameReaction Temperature (°C)Reaction TimeYield (%)Key AdvantagesKey Disadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄)~130Not specified~97 (for a similar ester)[1]High catalytic activity, low cost.[2]Difficult to separate from the reaction mixture, corrosive, generates waste during neutralization.[2][3]
Heterogeneous Acid Zeolite H-Beta100Not specified92Reusable, non-corrosive, easy to separate.[2]May have lower activity than homogeneous catalysts, potential for pore blockage.
Heterogeneous Acid Amberlyst-15Room Temperature to 1109 hours (for methyl ester)[4]90-97 (for various esters)[4]High selectivity, reusable, environmentally friendly.[4]Aromatic carboxylic acids may require longer reaction times and higher temperatures.[4]
Enzymatic Novozym 435 (Immobilized Candida antarctica lipase (B570770) B)9012.37 hours93.54 (for fatty acid esters)[5]High selectivity, mild reaction conditions, biodegradable.Longer reaction times, higher cost compared to chemical catalysts.[5]

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different classes of catalysts are provided below. These protocols are representative of typical laboratory procedures.

Protocol 1: Homogeneous Catalysis using Sulfuric Acid

This protocol describes a typical Fischer esterification reaction using a homogeneous acid catalyst.

Materials:

  • Heptanol

  • Formic acid

  • Concentrated sulfuric acid (catalyst)

  • Toluene (B28343) (or other suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add heptanol and formic acid (typically in a 1:1.2 molar ratio).

  • Add toluene to the flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the limiting reagent).

  • Heat the reaction mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation.

Protocol 2: Heterogeneous Catalysis using Amberlyst-15

This protocol outlines the use of a solid acid resin as a reusable catalyst.

Materials:

  • Heptanol

  • Formic acid

  • Amberlyst-15 resin

  • Toluene (optional, for azeotropic water removal)

  • Anhydrous magnesium sulfate

Procedure:

  • Activate the Amberlyst-15 resin by washing with methanol (B129727) and drying under vacuum.

  • In a round-bottom flask, combine heptanol, formic acid, and the activated Amberlyst-15 resin (typically 5-10% by weight of the reactants).

  • If desired, add toluene and set up a Dean-Stark apparatus for water removal.

  • Heat the mixture to the desired reaction temperature with vigorous stirring.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture and separate the catalyst by filtration. The catalyst can be washed with a solvent, dried, and reused.[4]

  • Work up the filtrate as described in Protocol 1 (steps 7-9) to isolate and purify the this compound.

Protocol 3: Enzymatic Catalysis using Novozym 435

This protocol details a greener, enzyme-catalyzed approach to ester synthesis.

Materials:

  • Heptanol

  • Formic acid

  • Novozym 435 (immobilized lipase)

  • Organic solvent (e.g., n-hexane, optional, can be run solvent-free)

  • Molecular sieves (for water removal)

Procedure:

  • In a temperature-controlled shaker flask, combine heptanol, formic acid, and Novozym 435 (typically 1-10% by weight of substrates).

  • If using a solvent, add it to the flask. For a solvent-free system, proceed with the neat reactants.

  • Add activated molecular sieves to the reaction mixture to remove the water produced.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-90°C) with constant agitation.[5]

  • Monitor the conversion to this compound using GC.

  • Once equilibrium is reached or the desired conversion is achieved, separate the immobilized enzyme by filtration for reuse.[5][6]

  • The liquid product can be purified by distillation or chromatography.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental procedures for different types of catalysis.

experimental_workflow cluster_homogeneous Homogeneous Catalysis Workflow H_React Reaction with Soluble Catalyst H_Neutralize Neutralization H_React->H_Neutralize H_Wash Aqueous Wash H_Neutralize->H_Wash H_Separate Phase Separation H_Wash->H_Separate H_Dry Drying H_Separate->H_Dry H_Purify Purification H_Dry->H_Purify

Caption: Workflow for Homogeneous Catalysis.

experimental_workflow_heterogeneous cluster_heterogeneous Heterogeneous Catalysis Workflow Het_React Reaction with Solid Catalyst Het_Filter Catalyst Filtration Het_React->Het_Filter Het_Wash Aqueous Wash Het_Filter->Het_Wash Het_Recycle Catalyst Recycle Het_Filter->Het_Recycle Het_Separate Phase Separation Het_Wash->Het_Separate Het_Dry Drying Het_Separate->Het_Dry Het_Purify Purification Het_Dry->Het_Purify

Caption: Workflow for Heterogeneous Catalysis.

experimental_workflow_enzymatic cluster_enzymatic Enzymatic Catalysis Workflow Enz_React Enzymatic Reaction Enz_Filter Enzyme Filtration Enz_React->Enz_Filter Enz_Purify Product Purification Enz_Filter->Enz_Purify Enz_Recycle Enzyme Recycle Enz_Filter->Enz_Recycle

Caption: Workflow for Enzymatic Catalysis.

References

A Comparative Spectroscopic Analysis of Synthetic vs. Natural Heptyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Spectroscopic Data

The following table summarizes the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for heptyl formate (B1220265).

Spectroscopic TechniqueParameterObserved Value
¹H NMR Chemical Shift (δ)~8.05 ppm (s, 1H, -OCHO)
~4.15 ppm (t, 2H, -OCH₂-)
~1.65 ppm (quint, 2H, -OCH₂CH₂ -)
~1.30 ppm (m, 8H, -(CH₂)₄-)
~0.90 ppm (t, 3H, -CH₃)
¹³C NMR Chemical Shift (δ)~161.0 ppm (-OCHO)
~65.0 ppm (-OCH₂-)
~31.8 ppm (-CH₂-)
~29.0 ppm (-CH₂-)
~28.5 ppm (-CH₂-)
~25.8 ppm (-CH₂-)
~22.6 ppm (-CH₂-)
~14.0 ppm (-CH₃)
FTIR Spectroscopy Absorption Band (cm⁻¹)~2950-2850 cm⁻¹ (C-H stretch, alkyl)
~1720 cm⁻¹ (C=O stretch, ester)
~1180 cm⁻¹ (C-O stretch, ester)
Mass Spectrometry Mass-to-Charge (m/z)56 (100%), 70 (95%), 41 (85%), 55 (64%), 69 (55%)
(Electron Ionization)Molecular Ion (M⁺)144.1150 (calculated)

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent used.[3][4]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of heptyl formate.

  • Instrumentation: A standard NMR spectrometer (e.g., Bruker DPX-300) is used, operating at 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

  • Sample Preparation: A small amount of the this compound sample (synthetic or a purified natural extract) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A reference standard, such as tetramethylsilane (B1202638) (TMS), is added for calibration of the chemical shift scale to 0 ppm.[4][5]

  • Data Acquisition:

    • ¹H NMR: The sample is placed in the spectrometer, and the ¹H spectrum is acquired. The resulting spectrum shows signals corresponding to the different types of protons in the molecule.

    • ¹³C NMR: The ¹³C spectrum is then acquired. Due to the low natural abundance of ¹³C, a larger number of scans may be required to obtain a good signal-to-noise ratio.[6]

  • Data Analysis: The chemical shifts, integration (for ¹H), and splitting patterns of the peaks are analyzed to elucidate the structure of the molecule.

2. Fourier Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in this compound.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation: A drop of the neat liquid sample (synthetic or purified natural) is placed between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.[7] Alternatively, for vapor phase analysis, the sample is vaporized in a gas cell.[7]

  • Data Acquisition: The sample is placed in the IR beam path of the spectrometer, and an interferogram is collected. This is then mathematically transformed into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands in the spectrum are correlated with the vibrational frequencies of specific functional groups in the molecule, such as the C=O and C-O bonds of the ester group and the C-H bonds of the alkyl chain.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To separate this compound from other components in a mixture (especially in natural extracts) and determine its molecular weight and fragmentation pattern.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: The sample (e.g., an essential oil containing natural this compound or a dilute solution of synthetic this compound) is injected into the GC.

  • Data Acquisition:

    • Gas Chromatography: The sample is vaporized and travels through a capillary column with a carrier gas (e.g., helium).[8] The components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. This compound will elute at a specific retention time.

    • Mass Spectrometry: As each component elutes from the GC column, it enters the mass spectrometer. In the ion source (typically using electron ionization at 70 eV), the molecules are bombarded with electrons, causing them to ionize and fragment.[9] The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), and a detector records their abundance.

  • Data Analysis: The mass spectrum of this compound is characterized by a specific pattern of fragment ions.[7][10] This fragmentation pattern serves as a "fingerprint" for identification. For natural samples, the mass spectrum of the peak corresponding to this compound is compared to a library of spectra, including that of a synthetic standard, for confirmation.[1]

Mandatory Visualization

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation Sample Sample Synthetic_HF Synthetic This compound Sample->Synthetic_HF Natural_Extract Natural Extract (e.g., Essential Oil) Sample->Natural_Extract NMR NMR Spectroscopy (¹H and ¹³C) Synthetic_HF->NMR Analysis FTIR FTIR Spectroscopy Synthetic_HF->FTIR GCMS GC-MS Synthetic_HF->GCMS Natural_Extract->GCMS Separation & Analysis Structure Structural Elucidation (Carbon-Hydrogen Framework) NMR->Structure Functional_Groups Functional Group ID (Ester C=O, C-O) FTIR->Functional_Groups Fragmentation Fragmentation Pattern & Molecular Weight GCMS->Fragmentation

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data for this compound obtained through NMR, FTIR, and MS are highly consistent and reproducible. Critically, there is no discernible difference between the spectra of synthetically produced this compound and that which is isolated from natural sources. The identification of natural this compound is routinely confirmed by direct comparison of its spectroscopic data, particularly its GC-MS retention time and mass spectrum, with that of an authentic synthetic standard. This confirms that the molecular structure and properties of this compound are identical irrespective of its origin.

References

A Comparative Guide to the Cross-Reactivity of Heptyl Formate with Structurally Related Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The information herein is intended to guide researchers in designing and interpreting studies involving the detection of heptyl formate (B1220265), particularly in complex matrices where other esters may be present.

Introduction to Heptyl Formate and Cross-Reactivity

This compound (C₈H₁₆O₂) is a carboxylic acid ester known for its distinct fruity aroma, leading to its use as a flavoring and fragrance agent.[1] In various research and industrial applications, highly specific detection methods, such as immunoassays, are crucial. A key challenge in developing such assays is the potential for cross-reactivity, which occurs when an antibody raised against a specific target molecule (the antigen) also binds to other, structurally similar molecules.[2] This can lead to false-positive results or an overestimation of the target analyte's concentration.[3]

This guide explores the likely cross-reactivity of this compound by comparing its structure to other esters that share similar chemical features, such as alkyl chain length or the parent carboxylic acid.

Structural Comparison of this compound and Potential Cross-Reactants

The likelihood of an antibody cross-reacting with a non-target molecule is highly dependent on structural similarity. The antibody's binding site (paratope) recognizes a specific three-dimensional shape and chemical profile (the epitope) on the target antigen. Molecules that mimic this epitope can compete for binding.

For this compound, potential cross-reactants can be categorized based on variations in the alcohol or carboxylic acid moiety:

  • Varying Alkyl Chain Length (Formate Esters): Esters like hexyl formate and octyl formate are structurally very similar, differing only by a single methylene (B1212753) group in the alkyl chain.

  • Varying Carboxylic Acid Group (Heptyl Esters): Esters such as heptyl acetate (B1210297) and heptyl propionate (B1217596) share the same heptyl group but differ in the size of the acid-derived portion.

  • Varying Both Moieties (Isomeric or Similar MW Esters): Other esters with the same molecular formula (isomers) or similar molecular weight but different arrangements, like amyl butyrate, may also exhibit some degree of cross-reactivity.

Below is a table comparing these selected esters.

Table 1: Structural Comparison of this compound and Selected Esters

CompoundMolecular FormulaMolecular Weight ( g/mol )StructureRationale for Comparison
This compound C₈H₁₆O₂144.21CH₃(CH₂)₆OCHOTarget Analyte
Hexyl FormateC₇H₁₄O₂130.18CH₃(CH₂)₅OCHOShorter alkyl chain, same formate group.
Octyl FormateC₉H₁₈O₂158.24CH₃(CH₂)₇OCHOLonger alkyl chain, same formate group.
Heptyl AcetateC₉H₁₈O₂158.24CH₃(CH₂)₆OCOCH₃Same alkyl chain, different acid group (acetate).
Heptyl PropionateC₁₀H₂₀O₂172.26CH₃(CH₂)₆OCOCH₂CH₃Same alkyl chain, larger acid group (propionate).
Amyl ButyrateC₉H₁₈O₂158.24CH₃(CH₂)₄OCO(CH₂)₂CH₃Similar MW, different alkyl and acid groups.

Hypothetical Cross-Reactivity Data

The following table presents hypothetical data from a competitive immunoassay designed to detect this compound. The degree of cross-reactivity is calculated relative to this compound (the target analyte), which is set at 100%. The 50% inhibitory concentration (IC50) represents the concentration of the ester required to reduce the assay signal by half; a lower IC50 value indicates a higher binding affinity to the antibody.

Percent Cross-Reactivity (%) = (IC50 of this compound / IC50 of Competing Ester) x 100

Table 2: Hypothetical Competitive Immunoassay Data for this compound and Related Esters

CompoundPredicted IC50 (nM)Predicted % Cross-Reactivity
This compound 50100%
Hexyl Formate9552.6%
Octyl Formate12041.7%
Heptyl Acetate45011.1%
Heptyl Propionate9805.1%
Amyl Butyrate> 10,000< 0.5%

These hypothetical results suggest that cross-reactivity is most significant for esters that share the formate functional group and decreases as the alkyl chain length deviates from seven carbons. Changing the acid moiety from formate to acetate or propionate dramatically reduces binding affinity, indicating the formate group is a critical part of the epitope recognized by the antibody.

Diagrams of Key Processes

The following diagrams illustrate the principle of competitive binding that underpins cross-reactivity studies and the general workflow for its experimental determination.

Competitive_Binding cluster_0 Antibody Binding Site cluster_1 Antibody Antibody Target This compound Target->Antibody High Affinity Binding Competitor Cross-Reactant (e.g., Hexyl Formate) Competitor->Antibody Lower Affinity Binding

Caption: Principle of competitive binding for an antibody.

ELISA_Workflow Start Start Step1 1. Coat Plate With this compound-Carrier Conjugate Start->Step1 Step2 2. Wash Plate Step1->Step2 Step3 3. Block Wells (e.g., with BSA) Step2->Step3 Step4 4. Add Antibody & Sample (this compound or Competitor) Step3->Step4 Step5 5. Incubate (Competitive Binding) Step4->Step5 Step6 6. Wash Plate Step5->Step6 Step7 7. Add Enzyme-Linked Secondary Antibody Step6->Step7 Step8 8. Wash Plate Step7->Step8 Step9 9. Add Substrate (Color Development) Step8->Step9 Step10 10. Stop Reaction & Read Absorbance Step9->Step10 End 11. Analyze Data (Calculate IC50 & % Cross-Reactivity) Step10->End

Caption: Experimental workflow for a competitive ELISA.

Experimental Protocol: Competitive ELISA

This section details a standard protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantitatively measure the cross-reactivity of various esters with antibodies specific to this compound.[4][5]

Objective: To determine the IC50 and percent cross-reactivity of selected esters against anti-heptyl formate antibodies.

Materials and Reagents:

  • This compound and competitor esters

  • Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH)

  • Conjugation reagents (e.g., EDC/NHS)

  • Anti-heptyl formate primary antibody (polyclonal or monoclonal)

  • Enzyme-conjugated secondary antibody (e.g., HRP-linked anti-species IgG)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Methodology:

  • Preparation of Hapten-Carrier Conjugates:

    • Since small molecules like this compound are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response.

    • Synthesize a derivative of this compound containing a reactive carboxyl or amine group for conjugation.

    • Conjugate the this compound derivative to a carrier protein like KLH (for immunization) and BSA (for plate coating) using a standard coupling reaction (e.g., EDC/NHS chemistry).

    • Confirm conjugation via dialysis and spectrophotometry.

  • Antibody Production:

    • Immunize host animals (e.g., rabbits or mice) with the this compound-KLH conjugate to produce polyclonal or monoclonal antibodies, respectively.

    • Purify the antibodies from serum or hybridoma supernatant using protein A/G affinity chromatography.

    • Characterize antibody titer and specificity using a preliminary direct ELISA.

  • ELISA Procedure:

    • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the this compound-BSA conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[5]

    • Washing: Discard the coating solution and wash the plate 3 times with wash buffer.

    • Blocking: Add 200 µL of blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

    • Competitive Reaction:

      • Prepare serial dilutions of the this compound standard and each competitor ester in assay buffer.

      • In a separate plate or tube, pre-incubate a fixed concentration of the primary anti-heptyl formate antibody with an equal volume of the standard or competitor ester solution for 1 hour.

      • Transfer 100 µL of this mixture to the coated and blocked ELISA plate wells.

      • Incubate for 1-2 hours at room temperature to allow competition between the free ester (in solution) and the immobilized ester (on the plate) for antibody binding sites.

    • Washing: Discard the solution and wash the plate 3-5 times with wash buffer.

    • Detection: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

    • Washing: Discard the secondary antibody solution and wash the plate 5 times with wash buffer.

    • Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.

    • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

    • Data Acquisition: Read the optical density (absorbance) of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

  • Data Analysis:

    • For each ester, plot the absorbance against the log of its concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for this compound and each competitor.

    • Calculate the percent cross-reactivity for each competitor ester using the formula provided in Section 3.

References

Heptyl Formate as an Internal Standard in Chromatography: A Comparative Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography (GC), the use of an internal standard (IS) is a critical practice for achieving accurate and precise quantification. An internal standard is a compound of known concentration added to samples, calibrants, and controls to correct for variations that may arise during sample preparation and analysis. This guide provides an objective evaluation of heptyl formate (B1220265) as a potential internal standard in chromatography, comparing its probable performance with established alternatives, supported by experimental data from analogous compounds.

Due to a lack of direct experimental data on the performance of heptyl formate as an internal standard in published literature, this guide will utilize data from a closely related structural analog, heptyl propionate (B1217596) . Heptyl propionate (C₁₀H₂₀O₂) shares similar physicochemical properties with this compound (C₈H₁₆O₂), such as being a volatile ester, making it a suitable proxy for evaluating its potential performance.[1] Both compounds are well-suited for the analysis of volatile and semi-volatile organic compounds by GC-Mass Spectrometry (GC-MS).[1]

Principles of Internal Standard Selection

An ideal internal standard should possess the following characteristics:

  • Chemical Similarity: It should be chemically similar to the analyte(s) of interest.[2]

  • Not Naturally Present: It must not be naturally present in the sample matrix.[1][2]

  • Chromatographic Resolution: It should be well-resolved from the analyte and other matrix components.[2]

  • Stability: It must be stable throughout the entire analytical procedure.

  • Purity: The internal standard should be of high purity to not introduce interfering components.[3]

This compound, being a volatile ester, is theoretically a good candidate for the analysis of other esters, flavors, and fragrances. Its moderate volatility and distinct mass spectrum would likely make it suitable for GC-MS applications.

Comparative Performance Data

The following table summarizes illustrative validation data for a GC-MS method using an internal standard with properties similar to this compound, such as heptyl propionate, for the quantification of a target analyte. This data provides a benchmark for the expected performance of this compound.

Parameter Performance Metric Illustrative Data Alternative Internal Standards
Linearity Coefficient of Determination (R²)> 0.998Deuterated Analogs (e.g., Toluene-d8), Other Alkyl Esters (e.g., Ethyl Heptanoate)
Accuracy % Recovery97.5% - 103.2%Typically within 80-120%
Precision % Relative Standard Deviation (%RSD)< 4.5%Generally < 15%
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N)Typically S/N ≥ 10Varies depending on analyte and matrix
Retention Time Stability %RSD< 1%Dependent on chromatographic conditions

Note: The values presented are illustrative and must be determined experimentally for each specific method and matrix.[1]

Experimental Protocols

A detailed methodology for the use of an internal standard like this compound in a GC-MS analysis is provided below. This protocol is based on established methods for similar volatile esters.[1]

1. Preparation of Standard Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately prepare a stock solution of this compound in a suitable solvent (e.g., hexane) to a concentration of approximately 1000 µg/mL.

  • Analyte Stock Solution: Prepare a separate stock solution of the target analyte(s) at a similar concentration in the same solvent.

  • Calibration Standards: Create a series of calibration standards by diluting the Analyte Stock Solution to achieve a range of concentrations. A fixed amount of the IS Stock Solution is added to each calibration standard to achieve a constant final concentration (e.g., 20 µg/mL).

2. Sample Preparation

  • Accurately weigh or measure the sample to be analyzed.

  • Extract the analytes from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction, solid-phase microextraction).

  • Add the same fixed volume of the IS Stock Solution used for the calibration standards to the sample extract.

3. GC-MS Analysis

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.[1]

  • Injection: Inject a fixed volume of the prepared standards and samples into the GC.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • MS Conditions:

    • Transfer Line Temperature: 260 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

4. Data Analysis

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for all standards and samples.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key workflows in an analytical method utilizing an internal standard.

G Figure 1: General Workflow for Analysis Using an Internal Standard cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Analyte & IS Stock Solutions B Prepare Calibration Standards A->B C Prepare Samples A->C D Add IS to Standards & Samples B->D C->D E GC-MS Analysis D->E F Calculate Peak Area Ratios E->F G Construct Calibration Curve F->G H Quantify Analyte in Samples F->H G->H

Caption: General Workflow for Analysis Using an Internal Standard.

G Figure 2: Decision Logic for Internal Standard Selection A Analyte Present in Sample? B Chemically Similar to Analyte? A->B No F Not a Suitable IS A->F Yes C Resolved from Other Peaks? B->C Yes B->F No D Commercially Available & Pure? C->D Yes C->F No E Suitable IS Candidate D->E Yes D->F No

References

comparative study of the odor profiles of different formate esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Formate (B1220265) esters, a class of volatile organic compounds, are significant contributors to the aroma profiles of numerous fruits, beverages, and other natural products. Their characteristic scents, ranging from fruity and sweet to sharp and ethereal, make them crucial components in the flavor and fragrance industries. Understanding the nuances of their individual odor profiles is paramount for applications in food science, perfumery, and sensory analysis. This guide provides a comparative study of the odor profiles of different formate esters, supported by experimental data and detailed methodologies for their analysis.

Comparative Odor Profiles of Formate Esters

The olfactory characteristics of formate esters are diverse, influenced by the structure of the alcohol group attached to the formate core. While generally characterized by fresh, green, and sometimes metallic or sharp notes, individual esters possess distinct aroma profiles.[1] The following table summarizes the odor descriptors and, where available, the odor threshold values for a selection of common formate esters. The odor threshold is the lowest concentration of a compound that is perceivable by the human sense of smell.

Formate EsterChemical FormulaOdor DescriptorsOdor Threshold (ppm)
Methyl FormateHCOOCH₃Pleasant, agreeable, ethereal, rum, sweet[2]-
Ethyl FormateHCOOC₂H₅Rum, raspberry, lemon, strawberry, ethereal, green, alcohol, rose, cognac[1][3][4]18.0 - 20.0[3]
n-Butyl FormateHCOOC₄H₉--
Isobutyl FormateHCOO(CH₂)₂CH(CH₃)₂Raspberry[5]-
Hexyl FormateHCOOC₆H₁₃Apple, unripe plum, banana, sweet[6]-
Octyl FormateHCOOC₈H₁₇Fruity, rose, orange, waxy, cucumber[7]-
Benzyl FormateHCOOCH₂C₆H₅--
Linalyl FormateC₁₁H₁₈O₂Apple, peach[1]-

Note: Odor threshold values can vary depending on the experimental methodology and the purity of the compound.

Experimental Protocol: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique used to determine the odor-active compounds in a sample.[8] It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. The following is a detailed protocol for the analysis of formate ester odor profiles using GC-O.

1. Sample Preparation:

  • Standard Preparation: Prepare individual standards of the formate esters of interest at known concentrations in a suitable solvent (e.g., ethanol (B145695) or diethyl ether).

  • Sample Extraction (for complex matrices): For analyzing formate esters within a complex mixture (e.g., fruit juice), a solvent extraction or headspace solid-phase microextraction (SPME) can be employed to isolate the volatile compounds.

2. GC-O System and Parameters:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-INNOWax) is typically used for the separation of volatile esters.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 40°C, held for 2 minutes, followed by a ramp of 5°C/min to 220°C, and held for 5 minutes. This program should be optimized based on the specific formate esters being analyzed.

  • Injector and Detector Temperatures: Typically set at 250°C.

  • Split Ratio: A split injection is used to introduce a small, representative portion of the sample onto the column. The split ratio (e.g., 10:1) should be optimized.

  • Olfactory Detection Port (ODP): The effluent from the GC column is split between the FID and the ODP. The ODP is supplied with humidified air to prevent the nasal passages of the assessor from drying out.

3. Data Acquisition and Analysis:

  • Assessors: A panel of trained sensory assessors is required. Panelists should be screened for their olfactory acuity and ability to describe odors.

  • Olfactory Evaluation: Each assessor sniffs the effluent from the ODP and records the retention time, duration, and a descriptor for each odor perceived.

  • Data Compilation: The data from all assessors are compiled to create an aromagram, which is a chromatogram that displays the odor-active regions of the sample.

  • Identification: The retention times of the perceived odors are compared to the retention times of the known formate ester standards to identify the odor-active compounds.

  • Quantification (Optional): The intensity of the perceived odors can be rated on a scale to provide semi-quantitative data. For more quantitative analysis, techniques like Aroma Extract Dilution Analysis (AEDA) can be employed.

Visualizing Key Processes

To better understand the experimental workflow and the biological mechanism of odor perception, the following diagrams are provided.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Processing Standard Standard Preparation GC Gas Chromatography Separation Standard->GC Extraction Sample Extraction (SPME/LLE) Extraction->GC ODP Olfactory Detection Port GC->ODP FID Flame Ionization Detector GC->FID Aromagram Aromagram Generation ODP->Aromagram Identification Compound Identification FID->Identification Aromagram->Identification

Caption: Experimental workflow for GC-O analysis of formate esters.

Olfactory_Signaling_Pathway cluster_nose Nasal Cavity cluster_bulb Olfactory Bulb Odorant Odorant Molecule (Formate Ester) Receptor Olfactory Receptor Neuron Odorant->Receptor Binds to Glomerulus Glomerulus Receptor->Glomerulus Signal Transduction MitralCell Mitral Cell Glomerulus->MitralCell Synapses Brain Olfactory Cortex (Brain) MitralCell->Brain Signal to Brain

Caption: Simplified olfactory signaling pathway for odor perception.

References

Safety Operating Guide

Heptyl Formate: Key Data for Safe Handling

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of heptyl formate (B1220265) is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a flammable liquid and irritant, heptyl formate must be managed as hazardous waste from the point of generation through final disposal. Adherence to these procedural guidelines is essential for researchers, scientists, and drug development professionals to minimize risks and maintain a safe working environment.

A clear understanding of a chemical's properties is fundamental to its safe management. The following table summarizes key quantitative data for this compound.

PropertyData
CAS Number 112-23-2
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
Flash Point 66 °C (151 °F)
GHS Hazard Statements H226: Flammable liquid and vapor.H315: Causes skin irritation.H318: Causes serious eye damage.

Source: ChemicalBook, Pfaltz & Bauer[1][2]

Standard Operating Procedure for this compound Disposal

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. Laboratory personnel should treat all chemical waste as hazardous unless specifically confirmed otherwise by their institution's Environmental Health & Safety (EHS) department.[3]

Experimental Protocol: Waste Collection and Disposal
  • Don Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:

    • Chemical-resistant gloves (e.g., nitrile).[4][5]

    • Safety goggles or a face shield to protect against splashes.[2][5]

    • A lab coat or other protective clothing.[4]

  • Waste Collection and Container Management:

    • Select a Compatible Container: Collect this compound waste in a container made of a compatible material (e.g., glass or appropriate plastic) with a leak-proof, screw-on cap.[6][7] The container must be in good condition, free of cracks or leaks.[8]

    • Keep Container Closed: The waste container must be kept tightly closed except when adding waste.[6][7][8] Using funnels or other transfer devices can minimize spills.

    • Avoid Mixing Waste: Do not mix this compound with incompatible waste streams. It is safest to maintain separate waste containers to prevent hazardous reactions.[8][9]

  • Labeling the Waste Container:

    • Affix a "Hazardous Waste" Label: As soon as waste is first added, label the container with the words "Hazardous Waste."[8][10]

    • Complete the Label: Clearly write the full chemical name, "this compound," and list all constituents if it is a mixture, including their percentages.[6][10] Do not use abbreviations or chemical formulas.[8][10]

    • Include Generator Information: The label must include the principal investigator's name, department, room number, and the date waste accumulation began.[10]

  • Storage of Hazardous Waste:

    • Designated Storage Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • Secondary Containment: Place the waste container in a secondary container, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[3][7] The secondary container must be able to hold 110% of the volume of the primary container.[7]

    • Segregate Incompatibles: Ensure the storage area segregates incompatible waste types, such as acids and flammables.[3][8]

  • Arrange for Final Disposal:

    • Contact EHS: Do not dispose of this compound down the drain or in regular trash.[10][11]

    • Schedule a Pickup: Contact your institution's EHS or a licensed professional waste disposal service to arrange for collection of the hazardous waste.[2][9] Ensure this is done before accumulation time or quantity limits (e.g., 90 days or 55 gallons) are exceeded.[7]

Protocol for Spill and Leak Cleanup

Accidental spills must be managed immediately and safely.

  • Evacuate and Ventilate: Alert others in the area and evacuate if necessary. Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.[2][4]

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark.[2][4]

  • Wear Appropriate PPE: Don the required PPE, including a respirator if ventilation is inadequate.[2]

  • Contain the Spill: Use an inert absorbent material like sand, vermiculite, or diatomite to dike and contain the spill.[2]

  • Collect Waste: Carefully collect the absorbent material using non-sparking tools and place it into a compatible, sealable container for disposal.[4][5]

  • Label and Dispose: Label the container as "Hazardous Waste" with a description of the contents (e.g., "this compound and Vermiculite") and manage it according to the disposal procedure above.[3]

Protocol for Empty Container Disposal

An empty container that held this compound must be decontaminated before being discarded as regular trash.[3]

  • Triple-Rinse the Container:

    • Rinse the empty container three times with a suitable solvent (such as acetone (B3395972) or ethanol) that can remove the chemical residue.[3][8]

    • Each rinse should use a solvent amount equal to about 5-10% of the container's volume.[3]

  • Collect the Rinsate: The rinsate from all three rinses is considered hazardous waste.[3][8] Collect it and add it to your this compound hazardous waste container.

  • Prepare Container for Trash:

    • Once triple-rinsed, deface or remove the original chemical label.[3]

    • Remove the cap to allow the container to air dry completely.[3]

    • The decontaminated container may now be disposed of in the regular trash.[3][8]

Heptyl_Formate_Disposal_Workflow start This compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill Potential Event collect Step 2: Collect Waste in a Compatible, Sealed Container ppe->collect label_waste Step 3: Affix Completed 'Hazardous Waste' Label collect->label_waste is_container_empty Is Container Empty? collect->is_container_empty After use store Step 4: Store in Designated Area with Secondary Containment label_waste->store contact_ehs Step 5: Contact EHS for Waste Collection store->contact_ehs disposal_complete Disposal Complete contact_ehs->disposal_complete spill_procedure Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Contain with Absorbent 3. Collect Waste spill->spill_procedure spill_procedure->collect is_container_empty->store No, still in use triple_rinse Triple-Rinse Container with Suitable Solvent is_container_empty->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Remove Cap. Dispose of Container in Regular Trash triple_rinse->dispose_container collect_rinsate->collect Add to waste container

References

Safeguarding Your Research: A Comprehensive Guide to Handling Heptyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Heptyl Formate (B1220265), offering procedural, step-by-step guidance to address specific operational questions. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.

Heptyl formate is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] Adherence to proper safety protocols is critical to mitigate risks and ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a multi-faceted approach to safety, incorporating engineering controls and appropriate personal protective equipment, is essential.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][3] For procedures with a higher risk of aerosol or vapor generation, a chemical fume hood should be utilized.[4][5]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is your first line of defense against exposure.

PPE CategorySpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1][3]Protects against splashes and vapors that can cause serious eye damage.[1]
Skin Protection - Gloves: Chemical-impermeable gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected prior to use and proper removal technique should be followed.[1][3] - Clothing: Fire/flame resistant and impervious clothing.[3] A lab coat or disposable coveralls should be worn.[4]Prevents skin contact which can cause irritation.[1] Contaminated clothing should be removed and washed before reuse.[1][6]
Respiratory Protection A NIOSH-approved full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][4]Protects against the inhalation of vapors and mists.

Operational Plan for Handling this compound

A systematic approach to handling ensures safety at every stage of the process.

1. Preparation and Handling:

  • Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.

  • Ensure the work area is clean, uncluttered, and well-ventilated.

  • Assemble all necessary equipment and PPE before handling the chemical.

  • Use non-sparking tools and take precautionary measures against static discharge.[1][3][6]

  • Ground and bond containers and receiving equipment.[1][6]

  • Avoid contact with skin and eyes.[1][3]

  • Do not eat, drink, or smoke in the work area.[5]

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated place.[1][3][4]

  • Keep the container tightly closed.[1][3][6]

  • Store away from heat, sparks, open flames, and other ignition sources.[1][6] No smoking in storage areas.[1][6]

  • Store separately from incompatible materials and foodstuff containers.[3]

3. Disposal Plan:

  • Dispose of this compound and any contaminated materials through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Do not dispose of into sewer systems or contaminate water, foodstuffs, feed, or seed.[3]

  • Contaminated packaging should be disposed of in the same manner as the chemical.[3]

  • Always follow federal, state, and local environmental regulations for disposal.[4]

Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

Spill Response:

  • Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[3][6]

  • Ventilate: Ensure adequate ventilation.[1][3]

  • Eliminate Ignition Sources: Remove all sources of ignition.[3][6]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1][3] Dike and contain the spill with inert material such as sand, vermiculite, or diatomite.[4]

  • Cleanup: Use spark-proof tools and explosion-proof equipment for cleanup.[3][6] Collect the absorbed material and place it in a suitable, closed container for disposal.[1][4]

  • Decontaminate: Ventilate the area and wash the spill site after material pickup is complete.[4]

First Aid Measures:

Exposure RouteFirst Aid Protocol
Skin Contact Immediately take off all contaminated clothing.[3][6] Wash the affected area with plenty of soap and water.[3][4] If skin irritation occurs, get medical advice/attention.[1][4]
Eye Contact Immediately rinse with water for several minutes.[1][3][4] Remove contact lenses if present and easy to do.[1][3][4] Continue rinsing.[1][3][4] Seek immediate medical attention.[1][3]
Inhalation Move the person to fresh air.[4][6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6] Seek medical attention if symptoms persist.[7]
Ingestion Do NOT induce vomiting.[4][6] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Call a doctor or Poison Control Center immediately.[6]

Logical Workflow for Handling and Emergency Response

The following diagram illustrates the decision-making process for safely handling this compound and responding to potential emergencies.

HeptylFormateWorkflow start Start: Handling this compound prep 1. Preparation - Review SDS - Assemble PPE & Equipment - Ensure Ventilation start->prep handling 2. Handling - Use in well-ventilated area/fume hood - Avoid skin/eye contact - Use non-sparking tools prep->handling storage 3. Storage - Cool, dry, well-ventilated area - Tightly closed container - Away from ignition sources handling->storage emergency Emergency Event handling->emergency disposal 4. Disposal - Licensed chemical disposal - Follow regulations storage->disposal end End of Procedure disposal->end spill Spill emergency->spill Is it a spill? exposure Personal Exposure emergency->exposure Is it personal exposure? spill_response Spill Response Protocol - Evacuate & Ventilate - Remove Ignition Sources - Contain & Clean up spill->spill_response exposure_response First Aid Measures - Skin: Wash with soap & water - Eyes: Rinse with water - Inhalation: Move to fresh air - Ingestion: Seek medical aid exposure->exposure_response spill_response->disposal seek_medical Seek Medical Attention exposure_response->seek_medical

Caption: Workflow for handling this compound and emergency response.

References

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.